molecular formula C38H52N4O7S2 B14025226 Sulfo-Cy5 amine

Sulfo-Cy5 amine

Cat. No.: B14025226
M. Wt: 741.0 g/mol
InChI Key: YAAUASLQACUDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-Cy5 amine is a useful research compound. Its molecular formula is C38H52N4O7S2 and its molecular weight is 741.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H52N4O7S2

Molecular Weight

741.0 g/mol

IUPAC Name

1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49)

InChI Key

YAAUASLQACUDFY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Origin of Product

United States

Foundational & Exploratory

The Use of Sulfo-Cy5 Amine in Biological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Sulfo-Cy5 Amine

This compound is a fluorescent dye widely utilized in biological research for the labeling and tracking of biomolecules.[1][2] It belongs to the cyanine dye family, known for their high molar extinction coefficients and fluorescence in the far-red region of the spectrum.[3] The "Sulfo" designation indicates the presence of sulfonate groups, which impart water solubility to the molecule, a crucial characteristic for its use in aqueous biological environments.[1][4] The "amine" functional group provides a reactive site for conjugation to various biomolecules.[1]

The primary utility of this compound lies in its ability to be covalently attached to other molecules, thereby rendering them fluorescent. This allows for the visualization and quantification of the labeled molecule in a variety of experimental settings. The far-red emission of Sulfo-Cy5 is particularly advantageous as it minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[5]

Key Applications

The versatility of this compound makes it suitable for a broad range of applications in biological research, including:

  • Fluorescence Microscopy: Labeled antibodies and other probes are used to visualize the localization of specific proteins and other targets within cells and tissues.[2]

  • Flow Cytometry: Cells labeled with Sulfo-Cy5 conjugated antibodies can be identified and quantified based on their fluorescence.[2]

  • In Vivo Imaging: The near-infrared properties of Sulfo-Cy5 allow for deep tissue penetration, making it a valuable tool for non-invasive imaging in living organisms.[2][6]

  • Bioconjugation: The amine group can be reacted with various functional groups to label a wide array of biomolecules, including proteins, peptides, nucleic acids, and small molecules.[1][2]

Quantitative Data Presentation

A summary of the key spectral and physical properties of this compound is presented in the table below, alongside other common cyanine dyes for comparison.

PropertyThis compoundCy3 AmineCy7 Amine
Excitation Maximum (nm) ~646~550~750
Emission Maximum (nm) ~662~570~773
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~271,000~150,000~250,000
Quantum Yield ~0.28~0.15~0.12
Molecular Weight ( g/mol ) ~741~700~800
Solubility Water, DMSO, DMFWater, DMSO, DMFWater, DMSO, DMF

Experimental Protocols

Protocol 1: Labeling of Antibodies with Sulfo-Cy5 NHS Ester

This protocol details the labeling of an antibody with a reactive form of Sulfo-Cy5, the N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the antibody.

Materials:

  • Antibody (protein) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.5)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[4] Buffers containing Tris or glycine are not suitable.[4]

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding a small volume of 1 M sodium bicarbonate buffer.[7]

  • Prepare the Sulfo-Cy5 NHS Ester Stock Solution:

    • Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[1]

  • Conjugation Reaction:

    • Add the Sulfo-Cy5 NHS ester stock solution to the antibody solution. A molar ratio of 5:1 to 20:1 (dye:antibody) is a good starting point.[1]

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[4]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[4][8]

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (~646 nm).[6]

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for using a Sulfo-Cy5 labeled secondary antibody for immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody (specific to the target protein)

  • Sulfo-Cy5 conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.[9]

  • Permeabilization:

    • If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.[9]

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.[9]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.[9]

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy5 conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.[9]

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[9]

  • Visualization:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for Sulfo-Cy5 and the counterstain.[5]

Visualizations

Experimental Workflow: Antibody Labeling

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_solution Antibody Solution (Amine-free buffer, pH 8.5-9.5) Conjugation Conjugation (1 hr, RT, dark) Ab_solution->Conjugation Dye_prep Sulfo-Cy5 NHS Ester Stock Solution (in DMSO) Dye_prep->Conjugation Purification Purification (Gel Filtration) Conjugation->Purification Characterization Characterization (Determine DOL) Purification->Characterization Final_Product Sulfo-Cy5 Labeled Antibody Characterization->Final_Product

Caption: Workflow for labeling an antibody with Sulfo-Cy5 NHS ester.

Signaling Pathway: GPCR Antagonist Binding

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., A2A Receptor) G_protein G-Protein (Gs) GPCR->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Ligand Sulfo-Cy5 Labeled Antagonist Ligand->GPCR Binds & Blocks PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_exp Gene Expression CREB->Gene_exp

Caption: Visualization of a Sulfo-Cy5 labeled antagonist blocking GPCR signaling.

References

An In-depth Technical Guide to Sulfo-Cy5 Amine: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into fluorescence-based assays, the selection of an appropriate fluorophore is paramount. Sulfo-Cy5 amine has emerged as a versatile and robust tool in a multitude of applications owing to its favorable chemical and spectral properties. This guide provides a comprehensive overview of this compound, focusing on its core chemical characteristics, quantitative data, and detailed experimental workflows.

Core Chemical Properties and Structure

This compound is a derivative of the cyanine dye, Cy5, and is characterized by the presence of one or more sulfonate (SO3-) groups and a primary amine (-NH2) functional group.[1] The cyanine core, a polymethine chain flanked by two indolenine rings, is responsible for its fluorescence in the far-red region of the spectrum.

The defining features of this compound's structure are:

  • Sulfonate Groups: The negatively charged sulfonate groups impart significant water solubility to the molecule, a critical advantage for biological applications as it prevents aggregation and improves conjugation efficiency in aqueous buffers.[1][2] This hydrophilicity also minimizes non-specific binding to biomolecules.[]

  • Amine Group: The terminal primary amine serves as a reactive handle for covalent attachment to various functional groups on target biomolecules.[1] This allows for the stable labeling of proteins, peptides, nucleic acids, and other molecules. The amine group can be reacted with electrophiles such as activated esters (e.g., NHS esters), isothiocyanates, and sulfonyl chlorides.[4][5] It can also be coupled to carboxylic acids using carbodiimide chemistry (e.g., EDC).[5]

The structural combination of a highly fluorescent core, water-solubilizing moieties, and a reactive functional group makes this compound a powerful reagent for biological labeling and detection.

General Workflow for Biomolecule Labeling with this compound cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Storage Biomolecule 1. Prepare Biomolecule (e.g., Protein, Antibody) in Amine-Free Buffer (pH 7.5-8.5) Mix 4. Mix Biomolecule, this compound, and Activating Agent Biomolecule->Mix Dye 2. Prepare this compound Stock Solution (e.g., in DMSO or water) Dye->Mix Activator 3. Prepare Activating Agent (e.g., EDC/NHS for Carboxylic Acids) Activator->Mix Incubate 5. Incubate at Room Temperature (1-2 hours) or 4°C (overnight) with gentle mixing Mix->Incubate Column 6. Purify Conjugate via Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubate->Column Collect 7. Collect Fractions Containing the Labeled Biomolecule Column->Collect Characterize 8. Characterize Conjugate (Determine Degree of Labeling via UV-Vis Spectroscopy) Collect->Characterize Store 9. Store Labeled Biomolecule at 4°C or -20°C, Protected from Light Characterize->Store Logical Flow of an Immunoassay Using a Sulfo-Cy5 Labeled Antibody Antigen 1. Immobilize Antigen on a Solid Support Block 2. Block Non-specific Binding Sites Antigen->Block PrimaryAb 3. Add Primary Antibody (Specific to Antigen) Block->PrimaryAb Wash1 4. Wash to Remove Unbound Primary Antibody PrimaryAb->Wash1 SecondaryAb 5. Add Sulfo-Cy5 Labeled Secondary Antibody Wash1->SecondaryAb Wash2 6. Wash to Remove Unbound Secondary Antibody SecondaryAb->Wash2 Detect 7. Detect Fluorescence Signal (Excitation ~646 nm, Emission ~662 nm) Wash2->Detect Quantify 8. Quantify Signal Intensity (Proportional to Antigen Amount) Detect->Quantify

References

Sulfo-Cy5 Amine: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of Sulfo-Cy5 amine, a water-soluble, near-infrared fluorescent dye. Its principal application lies in the covalent labeling of biomolecules, including proteins, antibodies, and amine-modified oligonucleotides, for use in a wide array of fluorescence-based assays. The inclusion of sulfonate groups enhances its water solubility, making it an ideal reagent for labeling sensitive proteins in aqueous environments without the need for organic co-solvents.

Core Photophysical Characteristics

This compound exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum. This is particularly advantageous for biological imaging, as autofluorescence from cells and tissues is minimal in this spectral range, leading to a higher signal-to-noise ratio. The key spectral properties are summarized in the table below.

ParameterValueReference
Maximum Excitation Wavelength (λex) 646 nm[1][2]
Maximum Emission Wavelength (λem) 662 nm[1][3][2][4]
Molar Extinction Coefficient (ε) 271,000 cm-1M-1[1][2]
Fluorescence Quantum Yield (Φ) 0.28[1][2]
Recommended Laser Line 633 nm or 647 nm
Reactive Group Primary Amine (-NH2)[5]
Solubility Water, DMSO, DMF[1][4]

Experimental Protocols

Determining Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence spectra of a fluorophore like this compound using a spectrofluorometer.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • This compound

  • Appropriate solvent (e.g., Phosphate-Buffered Saline (PBS), deionized water)

  • Solvent blank

Procedure:

  • Instrument Warm-up: Turn on the spectrofluorometer and its light source (typically a Xenon lamp) and allow it to warm up for the manufacturer-recommended time to ensure stable output.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically, absorbance at the excitation maximum should be less than 0.1).

    • Prepare a solvent blank using the same solvent as the sample.

  • Emission Spectrum Measurement:

    • Place the solvent blank in the cuvette holder.

    • Set the excitation wavelength to the known maximum absorbance wavelength of this compound (646 nm).

    • Scan a range of emission wavelengths (e.g., 650 nm to 800 nm) and record the fluorescence intensity. This will correct for any background signal from the solvent and cuvette.

    • Replace the blank with the this compound sample cuvette.

    • Keeping the excitation wavelength at 646 nm, scan the same emission wavelength range and record the fluorescence intensity.

    • The resulting plot of intensity versus wavelength is the emission spectrum. The peak of this spectrum is the maximum emission wavelength (λem).

  • Excitation Spectrum Measurement:

    • Place the this compound sample cuvette in the holder.

    • Set the emission monochromator to the determined maximum emission wavelength (662 nm).

    • Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm) and record the fluorescence intensity.

    • The resulting plot of intensity versus wavelength is the excitation spectrum, which should resemble the absorbance spectrum of the dye. The peak of this spectrum is the maximum excitation wavelength (λex).

G cluster_prep Preparation cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum p1 Prepare Dilute Dye Solution e3 Scan Sample Emission (650-800 nm) p1->e3 p2 Prepare Solvent Blank e2 Scan Blank Emission (650-800 nm) p2->e2 e1 Set Excitation λ to 646 nm e1->e2 e2->e3 e4 Identify Emission Peak (λem) e3->e4 x1 Set Emission λ to 662 nm e4->x1 x2 Scan Sample Excitation (550-660 nm) x1->x2 x3 Identify Excitation Peak (λex) x2->x3 G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Use a1 Prepare Antibody in Amine-Free Buffer (pH 8.3) r1 Add Dye to Antibody Solution a1->r1 d1 Dissolve Sulfo-Cy5 NHS Ester in DMSO/DMF d1->r1 r2 Incubate 1 hr at RT, in Dark r1->r2 p1 Purify via Desalting Column r2->p1 p2 Collect Labeled Antibody p1->p2 u1 Immunofluorescence Staining p2->u1 u2 Fluorescence Microscopy u1->u2

References

Sulfo-Cy5 amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Sulfo-Cy5 amine is a water-soluble fluorescent dye essential for labeling biomolecules in various research applications. Its utility in scientific and drug development fields stems from its ability to covalently bind to proteins, antibodies, and other molecules, enabling their tracking and analysis within biological systems. This guide provides core technical data on this compound for researchers, scientists, and drug development professionals.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below. These data are critical for experimental design, including the calculation of molar concentrations and reaction stoichiometry.

PropertyValue
Molecular Weight 740.97 g/mol [1][2]
Chemical Formula C₃₈H₅₂N₄O₇S₂[2][3][4][5]
CAS Number 2183440-44-8[3]

Physicochemical Properties

This compound is a dark blue solid with good water solubility, a key feature for its use in aqueous biological buffers.[3] It is also soluble in organic solvents such as DMF and DMSO.[4] The dye is a popular fluorophore compatible with a wide range of fluorescence measuring instruments.[3][4]

Key spectral characteristics include:

  • Maximum Absorption (λmax): 646 nm[4]

  • Maximum Emission (λem): 662 nm[4]

Applications in Research

The primary amine group of Sulfo-Cy5 is reactive towards electrophiles, making it suitable for a variety of labeling applications.[3][4] A common application is enzymatic transamination labeling.[3][4] Once conjugated to a biomolecule, the bright fluorescence of the Cy5 core allows for sensitive detection in techniques such as:

  • Fluorescence microscopy

  • Flow cytometry

  • Immunohistochemistry

  • Western blotting

Experimental Workflow: General Antibody Labeling

Below is a generalized workflow for the conjugation of this compound to an antibody. This process illustrates the practical application of the dye's reactive amine group.

AntibodyLabeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Antibody_Solution Prepare Antibody Solution in Buffer Reaction_Mixture Mix Antibody and Dye Solutions Antibody_Solution->Reaction_Mixture Dye_Solution Dissolve Sulfo-Cy5 Amine in DMSO Dye_Solution->Reaction_Mixture Incubation Incubate at Room Temperature Reaction_Mixture->Incubation Purification Purify Labeled Antibody (e.g., Dialysis) Incubation->Purification Labeled_Antibody Labeled_Antibody Purification->Labeled_Antibody Final Product

A generalized workflow for labeling antibodies with this compound.

References

The Cornerstone of Red-Fluorescent Labeling: A Technical Guide to Sulfo-Cy5 Amine Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the principles and applications of Sulfo-Cy5 amine, a key fluorescent probe in contemporary biological research and drug development. Addressed to researchers, scientists, and professionals in the field, this document elucidates the core mechanisms of Sulfo-Cy5 fluorescence and its covalent attachment to biomolecules, offering a foundational understanding for its effective use in experimental design.

Core Principles of Sulfo-Cy5 Fluorescence

Sulfo-Cy5 is a member of the cyanine dye family, renowned for its brightness and photostability in the far-red region of the electromagnetic spectrum.[1] Its fluorescence emanates from a polymethine chain flanked by two nitrogen-containing heterocyclic rings. The absorption of a photon excites a π-electron in the polymethine bridge to a higher energy state. The subsequent relaxation of this electron back to its ground state results in the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.

The addition of sulfonate groups to the cyanine core significantly enhances the dye's water solubility, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1][2] This modification also mitigates the tendency of the dye molecules to aggregate, which can lead to fluorescence quenching.[] The fluorescence intensity of Sulfo-Cy5 is notably stable over a broad pH range, typically from pH 3 to 10, ensuring reliable performance in a variety of biological buffers.[4]

Spectroscopic Properties and Quantitative Data

The spectral characteristics of Sulfo-Cy5 are pivotal for its application in fluorescence-based assays. While the core fluorophore is identical between different reactive forms of Sulfo-Cy5 (e.g., amine vs. NHS ester), their spectral properties remain nearly the same.[1]

PropertyValueReference
Excitation Maximum (λex) ~646 - 649 nm[1][]
Emission Maximum (λem) ~662 - 672 nm[1][]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[]
Fluorescence Quantum Yield (Φ) ~0.2[]

Covalent Labeling with this compound

This compound possesses a primary amine group, which serves as a nucleophile for reaction with electrophilic functional groups on target biomolecules.[5] The most common strategy for labeling proteins and other molecules containing carboxylic acids (e.g., on aspartate and glutamate residues) is through a carbodiimide-mediated coupling reaction, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

This two-step reaction proceeds as follows:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the target molecule to form a highly reactive but unstable O-acylisourea intermediate.[6][7]

  • Formation of a Stable Intermediate: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable sulfo-NHS ester.[6][7] This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.

  • Nucleophilic Attack by this compound: The primary amine of this compound then attacks the sulfo-NHS ester, forming a stable amide bond and releasing the sulfo-NHS leaving group.[6][7]

This method effectively conjugates the Sulfo-Cy5 fluorophore to the target biomolecule.

Experimental Protocols

Two-Step Labeling of a Protein with this compound using EDC/Sulfo-NHS

This protocol provides a general guideline for the covalent conjugation of this compound to a protein containing accessible carboxyl groups. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled (in a buffer free of carboxyl and primary amine groups, e.g., MES or HEPES buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions, remove excess EDC and sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation with this compound:

    • Immediately add a 10- to 20-fold molar excess of this compound to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted sulfo-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).

Visualizing the Workflow and Signaling Pathway

To further clarify the processes described, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Sulfo_Cy5_Amine_Reaction cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Conjugation Protein_COOH Protein-COOH O_acylisourea Protein-C(=O)-O-acylisourea (unstable intermediate) Protein_COOH->O_acylisourea + EDC EDC EDC Protein_NHS Protein-CO-Sulfo-NHS (stable intermediate) O_acylisourea->Protein_NHS + Sulfo-NHS Sulfo_NHS Sulfo-NHS Conjugate Protein-CO-NH-Sulfo-Cy5 (Stable Amide Bond) Protein_NHS->Conjugate + Sulfo-Cy5-NH2 Sulfo_Cy5_NH2 Sulfo-Cy5-NH2

Caption: Reaction mechanism of this compound with a carboxyl group.

Experimental_Workflow A Prepare Protein in Activation Buffer B Add EDC and Sulfo-NHS (Activate Carboxyls) A->B C Optional: Remove Excess Activation Reagents B->C D Add this compound (Conjugation) B->D If skipping step C C->D E Quench Reaction D->E F Purify Conjugate (Size-Exclusion Chromatography) E->F G Characterize (Degree of Labeling) F->G

Caption: Experimental workflow for protein labeling with this compound.

References

Sulfo-Cy5 Amine: A Technical Guide to Water Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of Sulfo-Cy5 amine, a fluorescent dye essential for a wide range of biomedical research and drug development applications. Understanding the solubility characteristics of this reagent is critical for designing robust and reproducible bioconjugation experiments, ensuring optimal performance in labeling proteins, antibodies, and other biomolecules.

The Chemical Basis of this compound's Aqueous Solubility

This compound belongs to the cyanine dye family, which is characterized by a polymethine bridge between two nitrogen atoms.[1][2] The core Cy5 structure is intrinsically hydrophobic. The key to its utility in biological applications is the addition of sulfonate groups (-SO₃⁻). These negatively charged moieties significantly enhance the dye's hydrophilicity, making it highly soluble in aqueous solutions and buffers without the need for organic co-solvents.[1][2][3] This property is particularly advantageous when working with sensitive proteins that may denature in the presence of organic solvents.[4][5] Furthermore, the charged sulfonate groups help to decrease the aggregation of dye molecules, which can otherwise lead to fluorescence quenching and unreliable experimental results.[2][6]

The diagram below illustrates the fundamental principle of how sulfonation confers water solubility to the cyanine dye core.

G Figure 1. Structure-Solubility Relationship of Sulfo-Cy5 cluster_0 Core Cy5 Structure cluster_1 Enhanced Water Solubility Ind1 Indolenine Ring Poly Polymethine Bridge Ind1->Poly SO3_1 Sulfonate Group (-SO₃⁻) Ind1->SO3_1 Addition of Sulfonate Groups SO3_2 Sulfonate Group (-SO₃⁻) Ind1->SO3_2 Ind2 Indolenine Ring Amine Reactive Amine (-NH2) Ind2->Amine SO3_3 Sulfonate Group (-SO₃⁻) Ind2->SO3_3 Poly->Ind2 H2O Water (H₂O) SO3_1->H2O Increases Hydrophilicity SO3_2->H2O SO3_3->H2O

Figure 1. Sulfonate groups impart hydrophilicity to the Cy5 core.

Solubility in Common Laboratory Solvents

While a precise upper solubility limit for this compound in aqueous buffers is not consistently published, vendor datasheets uniformly describe it as having moderate to very good water solubility.[1][2][5] This high solubility ensures that it can be used directly in common biological buffers such as Phosphate-Buffered Saline (PBS), TRIS, and bicarbonate buffers, which are essential for maintaining the stability and activity of biomolecules during conjugation. For reference, the closely related Sulfo-Cy5 carboxylic acid has a documented solubility of up to 240 g/L in aqueous solutions, highlighting the powerful solubilizing effect of the sulfonate groups.[7]

Solvent / BufferThis compoundSulfo-Cy5 Carboxylic Acid (Reference)Rationale & Remarks
Aqueous Buffers (e.g., PBS, TRIS) Moderate to Very Good[1][2][5]Well Soluble[7]The presence of sulfonate groups makes the dye highly hydrophilic, preventing the need for organic co-solvents in labeling reactions.[6]
Water Moderate to Good[1][2]Well Soluble (up to 240 g/L)[7]High intrinsic water solubility is a key feature of the "Sulfo-" dye variants.[1][2]
Dimethylformamide (DMF) Well Soluble[2]Well Soluble[7]A common organic solvent for dissolving fluorescent dyes to prepare stock solutions.
Dimethyl Sulfoxide (DMSO) Well Soluble[2]Well Soluble[7]The preferred solvent for creating high-concentration stock solutions of amine-reactive dye esters.

Experimental Protocols

A primary application for researchers using Sulfo-Cy5 derivatives is the covalent labeling of primary amines (e.g., the ε-amino group of lysine residues) on proteins and antibodies. The most common reagent for this purpose is the N-hydroxysuccinimide (NHS) ester of Sulfo-Cy5. The following is a generalized protocol for such a conjugation reaction.

General Protocol for Protein Labeling with Sulfo-Cy5 NHS Ester
  • Reagent Preparation:

    • Protein Solution: The protein to be labeled should be in an amine-free buffer, such as PBS or sodium bicarbonate buffer, at a pH of 8.0-9.0. A recommended concentration is 2-10 mg/mL. If the protein is in a buffer containing Tris or glycine, it must be purified by dialysis or desalting column.

    • Dye Stock Solution: Prepare a 10 mM stock solution of Sulfo-Cy5 NHS ester by dissolving it in anhydrous DMSO or DMF. This solution should be prepared fresh before use.

  • Conjugation Reaction:

    • Calculate the volume of the dye stock solution needed to achieve a desired molar excess of dye to protein. A starting point of a 10:1 molar ratio of dye to protein is often recommended.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted, free dye from the labeled protein conjugate.

    • The most common method is size-exclusion chromatography using a desalting column, such as a Sephadex G-25 column.

    • Load the reaction mixture onto the column and elute with an appropriate buffer (e.g., PBS pH 7.4). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

    • This is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~646 nm for Sulfo-Cy5) and applying the Beer-Lambert law.

The workflow for this common experimental procedure is outlined below.

G Figure 2. Bioconjugation Workflow Prep_Protein 1. Prepare Protein Solution (e.g., 10 mg/mL in Bicarbonate Buffer, pH 8.5) Reaction 3. Conjugation Reaction (Add Dye to Protein, 1 hr, Room Temp) Prep_Protein->Reaction Prep_Dye 2. Prepare Dye Stock (e.g., 10 mM Sulfo-Cy5 NHS in DMSO) Prep_Dye->Reaction Purify 4. Purification (Size-Exclusion Chromatography) Reaction->Purify Product Purified Sulfo-Cy5 Labeled Protein Purify->Product

Figure 2. Standard workflow for labeling proteins with Sulfo-Cy5 NHS ester.

Application in Research: Immunofluorescence

A major application for Sulfo-Cy5 labeled biomolecules is in fluorescence-based detection, such as immunofluorescence (IF) or flow cytometry. In a typical IF experiment, an antibody labeled with Sulfo-Cy5 is used to detect a specific target protein within a cell or tissue sample. The high water solubility of the Sulfo-Cy5 conjugate ensures that it remains in solution in aqueous assay buffers and minimizes non-specific binding, leading to a high signal-to-noise ratio.

The diagram below shows a conceptual model of a Sulfo-Cy5 labeled antibody binding to its target antigen on a cell surface.

G Figure 3. Application in Immunofluorescence cluster_cell Target Cell cluster_reagents Detection Reagents Antigen Target Antigen Membrane Cell Membrane Antigen->Membrane Embedded In Antibody Primary Antibody Antibody->Antigen Binds To Dye Sulfo-Cy5 Dye->Antibody Conjugated

Figure 3. Labeled antibody detecting a cell surface antigen.

References

Sulfo-Cy5 Amine: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical storage and stability conditions for Sulfo-Cy5 amine, a widely used near-infrared fluorescent dye. Understanding these parameters is essential for ensuring the integrity and performance of the dye in various applications, from biolabeling to advanced cell imaging. This document outlines recommended storage protocols, stability considerations, and experimental workflows to maximize the utility and reproducibility of this compound in your research.

Core Properties and Storage Recommendations

This compound is a water-soluble derivative of the cyanine 5 dye, featuring a primary amine group that allows for covalent conjugation to various biomolecules. The presence of sulfonate groups enhances its hydrophilicity, making it suitable for use in aqueous solutions without the need for organic co-solvents.[1][2] Its bright fluorescence, high photostability, and low background interference in the far-red spectrum make it a valuable tool in fluorescence microscopy, flow cytometry, and in vivo imaging.[3][4]

Proper storage is paramount to preserving the functionality of this compound. The following table summarizes the recommended storage conditions for the dye in both solid and solution forms.

Form Storage Temperature Duration Key Considerations
Solid (Lyophilized Powder) -20°CUp to 24 monthsStore in the dark, desiccated.[5]
Stock Solution (-20°C) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Store protected from light and moisture.[1]
Stock Solution (-80°C) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store protected from light and moisture.[1]

Note: For transportation, this compound is stable at room temperature for up to three weeks.[5] However, upon receipt, it should be stored at the recommended -20°C.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light. While it is considered photostable for a cyanine dye, prolonged exposure to light should be avoided.[5][6]

pH Stability

The fluorescence of Sulfo-Cy5 conjugates is generally stable across a pH range of 4 to 10.[7] This broad range makes it compatible with a variety of biological buffers. However, for conjugation reactions involving the primary amine of this compound with N-hydroxysuccinimide (NHS) esters, a slightly basic pH (typically 8.0-9.0) is recommended to ensure the amine group is deprotonated and reactive.[8] It is important to note that at a basic pH, the competing hydrolysis of the NHS ester is also accelerated, which can reduce conjugation efficiency.[9][10][11]

Solvent Stability

This compound exhibits good solubility in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5][6] When preparing stock solutions, anhydrous DMSO or DMF are commonly used. Aqueous stock solutions should be prepared fresh and used promptly. If a stock solution is prepared in water, it is recommended to filter and sterilize it before use.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in labeling reactions.

Materials:

  • This compound, lyophilized powder

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the vial until the dye is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

General Protocol for Protein Labeling with an Amine-Reactive Dye

While this compound itself has a reactive amine, it is often used to label molecules containing reactive groups such as carboxylic acids or activated esters. The primary amine on Sulfo-Cy5 can be reacted with electrophiles like NHS esters. The following is a general protocol for labeling a protein with an NHS ester, illustrating the conditions under which an amine-containing dye would be reactive.

Objective: To covalently label a protein with an amine-reactive fluorescent dye.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Amine-reactive dye (e.g., an NHS ester of another fluorophore)

  • This compound (as the molecule to be labeled in a reverse scenario)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer such as PBS.

  • Prepare the Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of the amine-reactive dye in anhydrous DMSO or DMF.

  • Labeling Reaction: a. While gently stirring the protein solution, add the reactive dye solution dropwise. The molar ratio of dye to protein will need to be optimized for each specific protein but typically ranges from 10:1 to 20:1. b. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. Calculate the protein concentration and the DOL according to the dye manufacturer's instructions.

Visualizations

Sulfo_Cy5_Amine_Structure Chemical Structure of this compound cluster_core Cyanine Core cluster_mods Functional Groups Ind1 Indolenine Bridge Polymethine Bridge Ind1->Bridge SO3_1 Sulfonate Group (SO3-) Ind1->SO3_1 Solubility Ind2 Indolenine SO3_2 Sulfonate Group (SO3-) Ind2->SO3_2 Solubility Linker Linker Ind2->Linker Bridge->Ind2 Amine Primary Amine (-NH2) Linker->Amine Reactivity

Caption: Molecular components of this compound.

Storage_Workflow Recommended Storage and Handling Workflow Receipt Receive this compound (Solid) Storage_Solid Store at -20°C (Dark, Desiccated) Receipt->Storage_Solid Prep_Stock Prepare Stock Solution (Anhydrous DMSO/DMF) Storage_Solid->Prep_Stock Storage_Stock_20 Store Aliquots at -20°C (Up to 1 month) Prep_Stock->Storage_Stock_20 Storage_Stock_80 Store Aliquots at -80°C (Up to 6 months) Prep_Stock->Storage_Stock_80 Use Use in Experiment Storage_Stock_20->Use Storage_Stock_80->Use

Caption: Workflow for storing and handling this compound.

Amine_Reaction_Pathway Reaction of this compound with an NHS Ester SulfoCy5 Sulfo-Cy5-NH2 (Nucleophile) Reaction Conjugation Reaction (pH 8.0-9.0) SulfoCy5->Reaction NHSEster R-NHS Ester (Electrophile) NHSEster->Reaction Conjugate Sulfo-Cy5-NH-CO-R (Stable Amide Bond) Reaction->Conjugate Byproduct NHS Reaction->Byproduct

Caption: Amine conjugation pathway.

References

The Application of Sulfo-Cy5 Amine in Neuroscience: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of Sulfo-Cy5 amine, a water-soluble, far-red fluorescent dye, in the field of neuroscience. Its utility in elucidating complex neural circuits, understanding protein dynamics, and enabling in vivo studies is explored through detailed experimental protocols and data.

Core Properties of Sulfo-Cy5

Sulfo-Cy5 is a bright, photostable cyanine dye that is well-suited for biological imaging due to its excitation and emission in the far-red spectrum, a region with minimal tissue autofluorescence.[1] The presence of sulfonate groups enhances its water solubility, making it ideal for use in aqueous biological environments without the need for organic solvents.[2] The amine-reactive form, Sulfo-Cy5 NHS ester, readily conjugates to primary amines on proteins and other biomolecules.[3]

Quantitative Data Summary

The spectral and physical properties of Sulfo-Cy5 are crucial for designing and interpreting fluorescence-based experiments in neuroscience. The following table summarizes key quantitative data for this compound and its NHS ester derivative.

PropertyValueReference(s)
Excitation Maximum (λex)~646 nm[4]
Emission Maximum (λem)~662 nm[4]
Molar Extinction Coefficient (ε)271,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ)0.28[4]
Recommended Laser Lines633 nm, 647 nm[1]
pH SensitivityInsensitive from pH 4 to pH 10[1]
SolubilityHigh in aqueous solutions[2]

Key Applications in Neuroscience

This compound and its derivatives have become invaluable tools for a range of applications in neuroscience, including:

  • Neuronal Tracing: Mapping the intricate connections between different brain regions.

  • Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Visualizing the localization and expression of specific proteins in neural tissues and cells.

  • In Vivo Imaging: Observing dynamic biological processes within the living brain.

  • Receptor Labeling and Trafficking: Studying the movement and regulation of neuronal receptors, such as AMPA receptors.

Experimental Protocols

This section provides detailed methodologies for key applications of this compound in neuroscience.

Antibody Conjugation with Sulfo-Cy5 NHS Ester

This protocol describes the conjugation of Sulfo-Cy5 NHS ester to a primary antibody for use in immunohistochemistry or other immuno-labeling techniques.

Materials:

  • Primary antibody (e.g., anti-NeuN, anti-GFAP) in an amine-free buffer (e.g., PBS).

  • Sulfo-Cyanine 5 NHS ester.[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • 1 M Sodium Bicarbonate (pH 8.5-9.5).[5]

  • Sephadex G-25 column or other desalting column.[3]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

Protocol:

  • Prepare Antibody Solution:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate. This is crucial for efficient conjugation to primary amines.[5]

  • Prepare Sulfo-Cy5 NHS Ester Stock Solution:

    • Dissolve Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the Sulfo-Cy5 NHS ester stock solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1. This ratio may need to be optimized for different antibodies.[3]

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a Sephadex G-25 column according to the manufacturer's instructions.

    • Apply the conjugation reaction mixture to the top of the column.

    • Elute the column with PBS (pH 7.2-7.4).

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute. Unconjugated dye will elute later.[3]

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).

Workflow for Antibody Conjugation:

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Ab Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.5-9.0) Ab->Mix Dye Sulfo-Cy5 NHS Ester in DMSO Dye->Mix Incubate Incubate 1-2h (Room Temp, Dark) Mix->Incubate Column Sephadex G-25 Column Chromatography Incubate->Column Collect Collect Labeled Antibody Fractions Column->Collect Final Sulfo-Cy5 Labeled Antibody Collect->Final

Antibody conjugation workflow.
Anterograde and Retrograde Neuronal Tracing

This protocol is adapted from methods using fluorescent dextran amines and can be applied for neuronal tracing with this compound. Dextran amines are effective for both anterograde and retrograde tracing.[6][7]

Materials:

  • This compound conjugated to dextran (e.g., 10,000 MW for anterograde tracing).

  • Stereotaxic apparatus.

  • Microsyringe or glass micropipette.

  • Anesthetic.

  • Perfusion solutions (e.g., saline, 4% paraformaldehyde).

  • Vibratome or cryostat.

  • Fluorescence microscope.

Protocol:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Mount the animal in a stereotaxic frame.

  • Tracer Injection:

    • Dissolve the Sulfo-Cy5-dextran amine in sterile saline or PBS to a concentration of 5-10% (w/v).

    • Perform a craniotomy over the target brain region.

    • Lower the microsyringe or micropipette to the desired coordinates.

    • Inject a small volume (e.g., 50-200 nL) of the tracer solution slowly over several minutes.

    • Leave the pipette in place for a few minutes before slowly retracting it to minimize backflow.

  • Survival and Transport:

    • Suture the incision and allow the animal to recover.

    • The survival time will depend on the distance the tracer needs to travel (typically 3-14 days).

  • Tissue Processing:

    • Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix overnight in 4% paraformaldehyde at 4°C.

    • Section the brain using a vibratome or cryostat (e.g., 40-50 µm sections).

  • Imaging:

    • Mount the sections on glass slides.

    • Image the sections using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Logical Flow of Neuronal Tracing:

Neuronal_Tracing_Workflow Start Anesthetize Animal & Mount in Stereotax Inject Inject Sulfo-Cy5-Dextran into Target Brain Region Start->Inject Transport Allow for Axonal Transport (Survival Period) Inject->Transport Perfuse Perfuse and Fix Brain Tissue Transport->Perfuse Section Section Brain Tissue Perfuse->Section Image Fluorescence Microscopy Section->Image End Analyze Neuronal Projections Image->End

Neuronal tracing experimental workflow.
In Vivo Two-Photon Imaging of Labeled Neurons

This protocol provides a general framework for in vivo imaging of Sulfo-Cy5 labeled structures in the brain using two-photon microscopy. This technique is adapted from protocols using other fluorescent dyes for deep-tissue imaging.[8][9]

Materials:

  • Sulfo-Cy5 conjugated antibody or other probe.

  • Two-photon microscope with a tunable laser.

  • Anesthetic.

  • Surgical tools for craniotomy and cranial window implantation.

  • Dental cement.

Protocol:

  • Animal Preparation:

    • Anesthetize the animal.

    • Implant a head-plate for stable fixation under the microscope.

    • Perform a craniotomy over the region of interest.

    • Implant a cranial window (a glass coverslip) to provide optical access to the brain.

  • Probe Delivery:

    • The Sulfo-Cy5 conjugated probe can be delivered via several routes:

      • Direct cortical injection: Similar to the neuronal tracing protocol, for labeling local cell populations.

      • Intravenous injection (for blood-brain barrier permeable probes): Inject the probe into the tail vein.

      • In transgenic animals: If using a system like HaloTag, the Sulfo-Cy5-conjugated ligand can be administered systemically or locally.

  • Imaging:

    • Allow time for the probe to label the target structures.

    • Anesthetize the animal and fix it under the two-photon microscope.

    • Tune the two-photon laser to an appropriate wavelength for exciting Sulfo-Cy5 (typically in the range of 1000-1100 nm, though empirical optimization is necessary).

    • Acquire images of the labeled structures over time to observe dynamic processes.

Signaling Pathway Visualization: AMPA Receptor Trafficking

Sulfo-Cy5 conjugated antibodies against AMPA receptor subunits can be used to study their trafficking, a key process in synaptic plasticity.[10] The following diagram illustrates the major pathways of AMPA receptor endocytosis and recycling.

AMPA_Receptor_Trafficking cluster_membrane Plasma Membrane cluster_intracellular Intracellular PSD Postsynaptic Density (PSD) (AMPARs present) Extrasynaptic Extrasynaptic Region PSD->Extrasynaptic Lateral Diffusion Extrasynaptic->PSD Lateral Diffusion Endosome Early/Sorting Endosome Extrasynaptic->Endosome Endocytosis RecyclingEndosome Recycling Endosome Endosome->RecyclingEndosome Recycling Pathway Lysosome Lysosome (Degradation) Endosome->Lysosome Degradation Pathway RecyclingEndosome->Extrasynaptic Exocytosis

AMPAR endocytosis and recycling pathways.

This guide provides a foundational understanding of the application of this compound in neuroscience. The provided protocols should be adapted and optimized for specific experimental needs. The versatility and favorable spectral properties of Sulfo-Cy5 ensure its continued importance in advancing our understanding of the nervous system.

References

Methodological & Application

Application Notes: Sulfo-Cy5 Antibody Labeling Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with Sulfo-Cy5, a bright and photostable far-red fluorescent dye. The procedure utilizes the N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy5, which efficiently reacts with primary amine groups (e.g., on lysine residues) present on the antibody to form a stable amide bond.[1][2] This method is widely used for preparing fluorescently labeled antibodies for various applications, including immunofluorescence, flow cytometry, and other immunoassays. Sulfo-Cy5 is a sulfonated cyanine dye, which enhances its water solubility, making it ideal for labeling sensitive proteins like antibodies in aqueous environments without the need for organic co-solvents.[3][] The resulting Sulfo-Cy5-labeled antibody can be excited by common laser lines (633 nm or 647 nm) and exhibits low autofluorescence in most biological samples.[2]

Reaction Principle

The labeling chemistry is based on the reaction between the Sulfo-Cy5 NHS ester and the primary amine groups on the antibody. The NHS ester is an amine-reactive group that forms a covalent amide bond with the ε-amino group of lysine residues and the N-terminal α-amino group of the antibody polypeptide chains. This reaction is highly dependent on pH, with optimal labeling occurring at a slightly alkaline pH of 8.3-8.5.[1] At this pH, the primary amines are deprotonated and thus sufficiently nucleophilic to attack the NHS ester, leading to the formation of the conjugate and the release of N-hydroxysuccinimide.

cluster_reactants Reactants cluster_products Products Antibody Antibody-NH₂ (Primary Amine) Reaction Labeling Reaction pH 8.3 - 8.5 Antibody->Reaction Lysine Residues SulfoCy5 Sulfo-Cy5-NHS Ester SulfoCy5->Reaction Conjugate Antibody-NH-CO-Sulfo-Cy5 (Stable Amide Bond) NHS N-hydroxysuccinimide (Byproduct) Reaction->Conjugate Reaction->NHS

Caption: Chemical reaction between an antibody's primary amine and Sulfo-Cy5 NHS ester.

Experimental Protocol

This protocol is optimized for labeling approximately 100 µg of an IgG antibody. Adjustments may be necessary for other antibody types or quantities.

Materials Required
  • Antibody: 100 µg of purified antibody at a concentration of 1-2 mg/mL. The antibody must be in an amine-free buffer (e.g., PBS) and free of stabilizing proteins like BSA or gelatin.[5]

  • Sulfo-Cy5 NHS ester: Lyophilized powder.

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0.[5][6]

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO).[3][5]

  • Purification: Desalting spin column (e.g., Sephadex G-25) appropriate for the reaction volume.[3][5]

  • Equipment: Microcentrifuge, spectrophotometer, pipettes, reaction tubes.

Antibody and Dye Preparation

2.1. Antibody Preparation:

  • Ensure the antibody solution has a concentration of at least 1 mg/mL.[3][7] If the concentration is lower, concentrate the antibody using an appropriate method.

  • If the antibody buffer contains primary amines (e.g., Tris or glycine), it must be dialyzed against 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.[5]

  • Transfer 100 µg of the antibody solution to a microcentrifuge tube.

2.2. Sulfo-Cy5 NHS Ester Stock Solution Preparation:

  • Allow the vial of lyophilized Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the Sulfo-Cy5 NHS ester in anhydrous DMSO.[5] For example, dissolve 1 mg of Sulfo-Cy5 NHS ester (check the exact molecular weight on the vial) in the appropriate volume of DMSO.

  • This stock solution should be prepared fresh and used immediately.[3] Unused stock can be stored at -20°C for a short period but should be protected from moisture and light.[5]

Antibody Labeling Reaction

3.1. Adjusting pH:

  • Add the Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.0) to the antibody solution to achieve a final concentration of approximately 0.1 M. Typically, this involves adding 1/10th of the antibody volume.[5]

  • Gently mix the solution. The final pH of the antibody solution should be between 8.0 and 9.0.[5]

3.2. Adding the Dye:

  • The optimal molar ratio of dye to antibody can vary, but a starting point of a 10:1 to 20:1 molar excess of Sulfo-Cy5 NHS ester to the antibody is recommended for efficient labeling.[5][6]

  • Add the calculated volume of the 10 mM Sulfo-Cy5 stock solution to the antibody solution.

  • Mix immediately by gentle vortexing or pipetting.

3.3. Incubation:

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[3][5] Gentle shaking or rotation during incubation can improve labeling efficiency.[5]

Purification of the Labeled Antibody

It is crucial to remove any unreacted, free Sulfo-Cy5 dye from the labeled antibody. A desalting spin column is a rapid and effective method for this purification.[3]

4.1. Column Preparation:

  • Prepare the desalting spin column according to the manufacturer's instructions. This typically involves resuspending the gel, removing the storage buffer by centrifugation (e.g., 2 min at 1,000 x g), and equilibrating the column with PBS.[3]

4.2. Sample Application and Elution:

  • Apply the entire reaction mixture from step 3.3 to the center of the prepared column bed.

  • Centrifuge the column (e.g., 2 min at 1,000 x g) to elute the purified, labeled antibody.[3][7] The larger antibody-dye conjugate will pass through the column, while the smaller, unreacted dye molecules will be retained in the gel matrix.

  • The collected eluate contains the purified Sulfo-Cy5 labeled antibody.

Storage
  • Store the labeled antibody at 4°C for short-term use.

  • For long-term storage, add a stabilizer like BSA (0.1%) and sodium azide (0.02-0.05%), aliquot, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Data Presentation

The following table summarizes the key quantitative parameters for the Sulfo-Cy5 antibody labeling protocol.

ParameterRecommended ValueNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations (2-10 mg/mL) are optimal.[5]
Reaction Buffer pH 8.3 - 9.0Critical for deprotonation of primary amines.[1][5]
Dye to Antibody Molar Ratio 5:1 to 20:1Start with 10:1 and optimize for the specific antibody.[6]
Incubation Time 30 - 60 minutesLonger times do not significantly improve efficiency.[3][5]
Incubation Temperature Room Temperature (20-25°C)Can be performed at 37°C for 1 hour.[6]
DMSO in Reaction Volume < 10%High concentrations of DMSO can denature the antibody.[6]

Characterization of Labeled Antibody

The degree of labeling (DOL), or the average number of dye molecules per antibody, is a critical parameter for ensuring reproducibility. The DOL can be determined spectrophotometrically.

1. Spectrophotometric Measurement:

  • Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo-Cy5, which is approximately 646-651 nm (A₆₅₀).[5][9]

2. Calculation of Degree of Labeling (DOL):

  • First, calculate the concentration of the antibody. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF for Sulfo-Cy5 is approximately 0.04.[3][7]

    • Corrected A₂₈₀ = A₂₈₀ - (A₆₅₀ × CF)

    • Antibody Concentration (M) = Corrected A₂₈₀ / ε_antibody

      • Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is ~210,000 M⁻¹cm⁻¹).[3][7]

  • Next, calculate the concentration of the dye.

    • Dye Concentration (M) = A₆₅₀ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Sulfo-Cy5 at its absorbance maximum (~271,000 M⁻¹cm⁻¹).[7][9]

  • Finally, calculate the DOL.

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL for most antibody applications is between 2 and 10.[5] A typical result for this protocol is a DOL of 2.5 to 3.[3][7]

Experimental Workflow Visualization

G A 1. Antibody Preparation (Buffer Exchange, Concentration) C 3. Adjust pH of Antibody (Add 0.1 M Bicarbonate Buffer, pH 8.5) A->C B 2. Prepare Sulfo-Cy5 Stock (10 mM in DMSO) D 4. Labeling Reaction (Add dye to Ab, incubate 30-60 min) B->D C->D E 5. Purification (Spin Column Desalting) D->E F 6. Characterization (DOL) (Measure A₂₈₀ and A₆₅₀) E->F G 7. Storage (4°C or -20°C) F->G

Caption: Workflow for the labeling and purification of antibodies using Sulfo-Cy5 NHS ester.

References

Application Notes and Protocols: Sulfo-Cy5 Amine for Labeling Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development.[1][2][3] They are utilized in a wide array of applications, including fluorescence in situ hybridization (FISH), real-time PCR, microarrays, and cellular imaging.[1][2][4][5] Sulfo-Cy5, a bright and photostable cyanine dye, is an excellent choice for labeling oligonucleotides due to its intense fluorescence in the far-red region of the spectrum, which minimizes background fluorescence from biological samples. This document provides a detailed guide on the use of Sulfo-Cy5 NHS ester for the covalent labeling of amine-modified oligonucleotides.

Sulfo-Cy5 is a water-soluble analog of Cy5, eliminating the need for organic co-solvents in the labeling reaction, which can be beneficial for sensitive biomolecules.[6][7] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy5 reacts efficiently with primary aliphatic amines, such as those introduced at the 5', 3', or internal positions of an oligonucleotide, to form a stable amide bond.[8][9][10]

Materials and Equipment

Materials
  • Amine-modified oligonucleotide

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0[11][12]

  • Nuclease-free water

  • Purification column (e.g., size-exclusion, reverse-phase HPLC)

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

Equipment
  • Microcentrifuge

  • Vortex mixer

  • Spectrophotometer (UV-Vis)

  • Fluorometer (optional)

  • HPLC system (optional, for purification)

  • Lyophilizer or centrifugal evaporator

Experimental Protocols

Preparation of Reagents

Amine-Modified Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-10 mg/mL. The concentration should be determined accurately by UV-Vis spectrophotometry.

Sulfo-Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12] Prepare this solution fresh as NHS esters are susceptible to hydrolysis.[8]

Conjugation Buffer: Prepare a 0.1 M sodium bicarbonate or sodium carbonate buffer and adjust the pH to 8.5-9.0.[11][12] This pH range is optimal for the reaction between the NHS ester and the primary amine.[9][11]

Labeling Reaction

The following protocol is a general guideline. The optimal molar ratio of dye to oligonucleotide may need to be determined empirically.

  • In a microcentrifuge tube, combine the amine-modified oligonucleotide with the conjugation buffer.

  • Add the freshly prepared Sulfo-Cy5 NHS ester stock solution to the oligonucleotide solution. A molar excess of the dye (typically 5-20 fold) is recommended to ensure efficient labeling.

  • Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.[13] Longer incubation times (e.g., overnight) can also be used.[12]

  • The reaction results in the formation of a stable amide bond between the oligonucleotide and the Sulfo-Cy5 dye.

G cluster_reactants Reactants cluster_products Products Oligo Amine-Modified Oligonucleotide Labeled_Oligo Sulfo-Cy5 Labeled Oligonucleotide Oligo->Labeled_Oligo pH 8.5-9.0 Room Temp, 1-2h Dye Sulfo-Cy5 NHS Ester Dye->Labeled_Oligo NHS N-Hydroxysuccinimide (byproduct) Dye->NHS hydrolysis

Caption: Chemical reaction of Sulfo-Cy5 NHS ester with an amine-modified oligonucleotide.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides.[14][15][16] Several methods can be employed:

a. Ethanol Precipitation:

  • Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the labeling reaction mixture.

  • Add 3 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant which contains the unreacted dye.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Air-dry or vacuum-dry the pellet and resuspend in a suitable buffer or nuclease-free water.

b. Size-Exclusion Chromatography (e.g., Gel Filtration): This method separates molecules based on size. The larger, labeled oligonucleotide will elute before the smaller, unreacted dye molecules.

c. High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides, providing high purity products.[17] Dual HPLC purification, once before and once after labeling, is often recommended for the highest purity.[16][18]

Quality Control and Characterization

a. Spectrophotometric Analysis:

  • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the absorbance maximum of Sulfo-Cy5 (approximately 646 nm).[18]

  • Calculate the concentration of the oligonucleotide and the dye.

  • Determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the oligonucleotide.

b. Gel Electrophoresis: Denaturing polyacrylamide gel electrophoresis (PAGE) can be used to assess the purity of the labeled oligonucleotide. The labeled product should migrate as a single band, and its mobility may be slightly shifted compared to the unlabeled oligonucleotide.

Data Presentation

ParameterValueReference
Sulfo-Cy5 Properties
Excitation Maximum (λex)~646 nm[18]
Emission Maximum (λem)~662 nm[18]
Extinction Coefficient (ε) at λmax~250,000 cm⁻¹M⁻¹[18]
Reaction Conditions
pH8.5 - 9.0[9][11]
TemperatureRoom Temperature[13]
Reaction Time1 - 2 hours (or overnight)[12][13]
Typical Results
Degree of Labeling (DOL)0.8 - 1.2Empirically determined
Purification MethodHPLC, Ethanol Precipitation, Size-Exclusion[14][17]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_qc Quality Control Prep_Oligo Dissolve Amine- Modified Oligo Mix Mix Oligo, Dye, and Buffer Prep_Oligo->Mix Prep_Dye Prepare Sulfo-Cy5 NHS Ester Solution Prep_Dye->Mix Prep_Buffer Prepare Conjugation Buffer Prep_Buffer->Mix Incubate Incubate 1-2h at Room Temp Mix->Incubate Purify Purify Labeled Oligo (e.g., HPLC, Precipitation) Incubate->Purify Spectro Spectrophotometry (A260 / A646) Purify->Spectro Electrophoresis Gel Electrophoresis (Purity Check) Purify->Electrophoresis Calc_DOL Calculate Degree of Labeling Spectro->Calc_DOL Final_Product Purified Sulfo-Cy5 Labeled Oligonucleotide Calc_DOL->Final_Product Electrophoresis->Final_Product

Caption: Workflow for labeling amine-modified oligonucleotides with Sulfo-Cy5 NHS ester.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Inactive NHS esterPrepare fresh dye solution immediately before use. Store Sulfo-Cy5 NHS ester desiccated and protected from light.
Incorrect pH of conjugation bufferVerify the pH of the buffer is between 8.5 and 9.0.
Presence of primary amines in buffer (e.g., Tris)Use a non-amine-containing buffer like sodium bicarbonate or carbonate.
Insufficient molar excess of dyeIncrease the molar ratio of dye to oligonucleotide.
Poor Purity Incomplete removal of unreacted dyeOptimize the purification method. For precipitation, ensure complete removal of the supernatant. For chromatography, optimize the gradient or column choice.
Degradation of Oligonucleotide Nuclease contaminationUse nuclease-free water and reagents. Maintain a sterile work environment.

Conclusion

The protocol described provides a reliable method for the efficient labeling of amine-modified oligonucleotides with Sulfo-Cy5 NHS ester. The resulting fluorescently labeled oligonucleotides are well-suited for a variety of sensitive and specific detection methods in research and diagnostics. Proper purification and quality control are essential to ensure the performance of the final product in downstream applications.

References

Application Notes and Protocols for Sulfo-Cy5 in Flow Cytometry Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, photostable, far-red fluorescent dye that has become a valuable tool in flow cytometry. Its emission in the far-red spectrum (typically around 662-671 nm) is a significant advantage, as it minimizes interference from the natural autofluorescence of biological samples, which is most prominent in the blue and green regions of the spectrum.[1][2] This leads to an improved signal-to-noise ratio and enhanced sensitivity, particularly for detecting low-abundance targets.[1]

The "Sulfo" modification denotes the presence of sulfonate groups, which render the dye highly water-soluble.[2][3][4] This hydrophilicity is advantageous for labeling proteins like antibodies in aqueous buffers, preventing aggregation and denaturation that can occur with organic co-solvents.[4][5]

This document provides detailed application notes and protocols for the use of Sulfo-Cy5 in flow cytometry, with a focus on antibody labeling and cell staining. While the topic specifies "Sulfo-Cy5 amine," it is critical to note that for labeling antibodies and other proteins (which are rich in primary amines), the amine-reactive form of the dye, Sulfo-Cy5 NHS Ester (N-hydroxysuccinimidyl ester), is the appropriate reagent.[1][6] this compound is used when conjugating the dye to molecules with reactive carboxyl groups.[3] The following protocols are therefore based on the use of Sulfo-Cy5 NHS Ester.

Properties of Sulfo-Cy5

The key characteristics of Sulfo-Cy5 make it well-suited for flow cytometry applications. It is spectrally similar to other popular dyes such as Alexa Fluor® 647 and DyLight® 649.[1][5]

PropertyValueReferences
Excitation Maximum (λex)~646 - 648 nm[1][7][8]
Emission Maximum (λem)~662 - 671 nm[1][7][8]
Molar Extinction Coefficient~250,000 - 271,000 M⁻¹cm⁻¹[1][8]
Fluorescence Quantum Yield (Φ)~0.28[8]
Recommended Laser Line633 nm (HeNe) or 647 nm (Krypton-ion)[1]
SolubilityHigh in water and other aqueous buffers[5][8]
pH SensitivityInsensitive over a wide pH range (pH 4-10)[1]

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cy5 NHS Ester to Primary Antibodies

This protocol outlines the covalent labeling of primary antibodies with amine-reactive Sulfo-Cy5 NHS Ester. The NHS ester reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable amide bond.

Materials:

  • Purified antibody (1-2 mg/mL recommended, free of BSA, gelatin, or amine-containing buffers like Tris).

  • Sulfo-Cy5 NHS Ester.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0.

  • Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Gel filtration column (e.g., Sephadex G-25) for purification.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[6]

    • Adjust the antibody concentration to 1-2 mg/mL.

    • Add the Reaction Buffer to the antibody solution to a final concentration of 0.1 M. This will raise the pH to the optimal range of 8.5-9.0 for the conjugation reaction.[9]

  • Dye Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-Cy5 NHS Ester in anhydrous DMSO.[9] Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the Sulfo-Cy5 NHS Ester stock solution. A molar dye-to-protein ratio of 8:1 to 15:1 is a good starting point for IgG antibodies.[9][10]

    • Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column pre-equilibrated with PBS.

    • The first colored fraction to elute will be the Sulfo-Cy5-conjugated antibody. The unconjugated dye will elute later.

  • Determination of Degree of Substitution (DOS):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~647 nm (Amax).

    • Calculate the antibody concentration and the DOS using the following formulas:

      • Antibody Concentration (M) = [A280 - (Amax * CF280)] / ε_protein

      • Dye Concentration (M) = Amax / ε_dye

      • DOS = Dye Concentration / Antibody Concentration

    • Where:

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for human IgG).

      • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at its absorption maximum (~250,000 M⁻¹cm⁻¹).

      • CF280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.04 for Sulfo-Cy5).[8][11]

    • An optimal DOS is typically between 3 and 8 for most antibodies.[6]

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.[9]

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & QC antibody_prep 1. Prepare Antibody (Amine-free buffer, pH 8.5-9.0) reaction 3. Mix Antibody and Dye (Incubate 1 hr, RT, dark) antibody_prep->reaction dye_prep 2. Prepare Dye (Sulfo-Cy5 NHS in DMSO) dye_prep->reaction purification 4. Purify Conjugate (Gel Filtration Column) reaction->purification qc 5. QC Analysis (Measure A280/A647, Calculate DOS) purification->qc storage 6. Store Conjugate (4°C or -20°C, dark) qc->storage Cell_Staining_Workflow start Start: Single-Cell Suspension fc_block 1. Fc Block (Optional) (10 min, on ice) start->fc_block stain 2. Add Sulfo-Cy5 Ab (20-30 min, 4°C, dark) fc_block->stain wash1 3. Wash with Buffer stain->wash1 wash2 4. Repeat Wash wash1->wash2 resuspend 5. Resuspend in Buffer (+ Viability Dye) wash2->resuspend acquire 6. Acquire Data on Flow Cytometer resuspend->acquire Spectral_Overlap cluster_lasers Flow Cytometer Lasers & Detectors cluster_fluorophores Fluorophore Emissions RedLaser Red Laser (640 nm) APC APC Emission RedLaser->APC Cy5 Sulfo-Cy5 Emission RedLaser->Cy5 APCCy7 APC-Cy7 Emission RedLaser->APCCy7 Detector_APC APC Detector (660/20 nm) Detector_Cy5 Sulfo-Cy5 Detector (670/30 nm) Detector_APCCy7 APC-Cy7 Detector (780/60 nm) APC->Detector_APC Primary Signal APC->Detector_Cy5 Spillover (Needs Compensation) Cy5->Detector_APC Spillover (Needs Compensation) Cy5->Detector_Cy5 Primary Signal Cy5->Detector_APCCy7 Spillover (Needs Compensation) APCCy7->Detector_APCCy7 Primary Signal

References

Application Notes and Protocols for Sulfo-Cy5 Amine in Small Animal In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy5 amine for in vivo imaging in small animal models. Sulfo-Cy5 is a bright, water-soluble, near-infrared (NIR) fluorescent dye, making it an excellent choice for a variety of in vivo applications due to the reduced tissue autofluorescence and deeper tissue penetration of NIR light.[1][2][3][4] This document outlines the key properties of this compound, detailed protocols for conjugation and imaging, and illustrative data for biodistribution studies.

Introduction to this compound for In Vivo Imaging

Sulfo-Cy5 is a member of the cyanine dye family, characterized by its excitation and emission spectra in the near-infrared range.[5][6] The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly enhance the dye's water solubility, a crucial property for biological applications as it minimizes the need for organic co-solvents and reduces the likelihood of aggregation in aqueous environments.[6][7] The "amine" functional group provides a reactive handle for conjugation to various molecules of interest, such as proteins, antibodies, peptides, or nanoparticles, that possess a corresponding reactive group (e.g., an N-hydroxysuccinimide (NHS) ester).[8]

The primary advantages of using Sulfo-Cy5 for in vivo imaging include:

  • Near-Infrared Emission: Its emission maximum is in the NIR window (typically 650-900 nm), where light absorption and scattering by biological tissues like skin, muscle, and blood are minimal.[1][4] This allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum.[1][4]

  • High Quantum Yield and Molar Extinction Coefficient: Sulfo-Cy5 exhibits bright fluorescence, enabling sensitive detection of labeled molecules in vivo.[5][]

  • Enhanced Water Solubility: The sulfonate groups ensure good solubility in physiological buffers, which is critical for maintaining the stability and biocompatibility of the labeled conjugate.[6][7]

  • Versatile Conjugation Chemistry: The primary amine group allows for straightforward and efficient labeling of a wide range of biomolecules.[8]

Key Applications in Small Animal Imaging

The properties of this compound make it well-suited for a variety of in vivo imaging applications, including:

  • Tumor Imaging and Cancer Research: Labeled antibodies, peptides, or nanoparticles can be used to specifically target and visualize tumors, enabling the study of tumor growth, metastasis, and the efficacy of therapeutic interventions.[4]

  • Biodistribution and Pharmacokinetic Studies: Tracking the accumulation, distribution, and clearance of drugs, delivery vehicles, or other biological molecules in different organs and tissues over time is essential in drug development.[4][10][11]

  • Inflammation and Immune Response Monitoring: Labeled cells or antibodies can be used to visualize and quantify inflammatory processes and immune cell trafficking in vivo.

  • Vascular Imaging: Conjugation to macromolecules like albumin or dextran can be used to visualize blood vessels and assess vascular permeability.[12]

Quantitative Data

A summary of the key photophysical properties of Sulfo-Cy5 is presented in the table below. These values are approximate and can be influenced by the local environment and conjugation partner.

PropertyValueReferences
Maximum Excitation Wavelength (λex)~646 nm[5][13][14]
Maximum Emission Wavelength (λem)~662 nm[5][13][14]
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[][14]
Fluorescence Quantum Yield (Φ)~0.28[14][15]
Stokes Shift~16 nm[5]
Molecular Weight~740.98 g/mol [14]

Experimental Protocols

Protocol 1: Labeling an Antibody with Sulfo-Cy5 NHS Ester

This protocol describes the general procedure for labeling an antibody with an amine-reactive Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester. The this compound itself can be conjugated to molecules containing an appropriate reactive group, but the more common approach is to use an amine-reactive version of the dye to label proteins.

Materials:

  • Antibody to be labeled (in an amine-free buffer such as PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[4] Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the antibody for reaction with the NHS ester.

  • Prepare the Dye Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye in anhydrous DMSO. The concentration will depend on the desired dye-to-antibody molar ratio.

  • Conjugation Reaction:

    • Slowly add the calculated amount of the Sulfo-Cy5 NHS ester stock solution to the antibody solution while gently stirring.

    • The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.[16]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[16]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[4][17]

    • Elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled antibody.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule.

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (~646 nm).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

      • A_max is the absorbance at the dye's maximum absorbance wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).[18]

Protocol 2: In Vivo Imaging of a Sulfo-Cy5 Labeled Antibody in a Tumor-Bearing Mouse Model

Materials:

  • Tumor-bearing small animal model (e.g., mouse with xenograft tumor)

  • Sulfo-Cy5 labeled antibody conjugate

  • Sterile PBS for dilution

  • In vivo imaging system equipped with appropriate excitation and emission filters for Sulfo-Cy5 (e.g., Excitation: ~640 nm, Emission: ~680 nm)[4]

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Place the mouse in the imaging chamber of the in vivo imaging system.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the labeled antibody to determine the level of autofluorescence.

  • Probe Administration:

    • Dilute the Sulfo-Cy5 labeled antibody to the desired concentration in sterile PBS.

    • Inject the labeled antibody into the mouse via an appropriate route (e.g., tail vein injection for systemic delivery).[8] The optimal dose should be determined empirically.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.[4][8]

  • Data Analysis:

    • Use the imaging system's software to draw Regions of Interest (ROIs) around the tumor and other organs of interest.

    • Quantify the average fluorescence intensity within each ROI at each time point.

    • Calculate the tumor-to-background ratio to assess the specificity of tumor targeting.

Protocol 3: Ex Vivo Biodistribution Analysis

Materials:

  • In vivo imaged mouse

  • Surgical tools for dissection

  • PBS for rinsing organs

  • In vivo imaging system

Procedure:

  • Euthanasia and Organ Harvesting:

    • At the final imaging time point, euthanize the mouse using an approved method.

    • Immediately dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, and muscle) and rinse them with PBS.[4]

  • Ex Vivo Imaging:

    • Arrange the dissected organs on a non-fluorescent surface within the imaging chamber.

    • Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo imaging.

  • Data Quantification:

    • Draw ROIs around each organ and quantify the average fluorescence intensity.

    • This provides a more accurate assessment of the probe's distribution without the confounding factors of tissue depth and scattering present in in vivo imaging.

Visualizations

Experimental_Workflow_for_Antibody_Labeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization cluster_final_product Final Product Antibody_Solution Antibody in Amine-Free Buffer Conjugation Incubate 1 hr at Room Temp Antibody_Solution->Conjugation Dye_Solution Sulfo-Cy5 NHS Ester in DMSO Dye_Solution->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification Characterization Determine DOL (Spectrophotometry) Purification->Characterization Labeled_Antibody Purified Sulfo-Cy5 Labeled Antibody Characterization->Labeled_Antibody

Caption: Workflow for labeling an antibody with Sulfo-Cy5 NHS ester.

In_Vivo_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_injection Probe Administration cluster_imaging Imaging & Analysis cluster_exvivo Ex Vivo Confirmation Anesthesia Anesthetize Animal Baseline_Image Acquire Baseline Fluorescence Image Anesthesia->Baseline_Image Injection Inject Sulfo-Cy5 Labeled Probe Baseline_Image->Injection InVivo_Imaging Acquire Images at Multiple Time Points Injection->InVivo_Imaging Data_Analysis Quantify Fluorescence in ROIs InVivo_Imaging->Data_Analysis Euthanasia Euthanize Animal Data_Analysis->Euthanasia Organ_Harvest Harvest Organs Euthanasia->Organ_Harvest ExVivo_Imaging Image Dissected Organs Organ_Harvest->ExVivo_Imaging

References

Application Notes and Protocols for Sulfo-Cy5 Amine Conjugation and Dye-to-Protein Ratio Calculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including immunofluorescence, flow cytometry, and in vivo imaging. Sulfo-Cy5, a bright and photostable cyanine dye, is a popular choice for labeling proteins due to its high water solubility and strong emission in the far-red spectrum, which minimizes autofluorescence from biological samples. This document provides a detailed protocol for the conjugation of Sulfo-Cy5 NHS ester to primary amines on a protein and the subsequent determination of the dye-to-protein ratio, a critical parameter for ensuring the quality and consistency of the labeled conjugate.

The Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester readily reacts with primary amino groups (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus, to form a stable amide bond.[1] The efficiency of this reaction is pH-dependent, with optimal labeling achieved at a pH of 8.3-8.5.[1] Following the conjugation reaction, it is imperative to remove any unconjugated dye to accurately determine the degree of labeling (DOL), also known as the dye-to-protein ratio.[2] This ratio represents the average number of dye molecules conjugated to each protein molecule and is a key factor in the performance of the fluorescently labeled protein.[2] Over-labeling can lead to fluorescence quenching and potential loss of protein activity, while under-labeling results in a weak signal.[2]

This application note provides a comprehensive, step-by-step protocol for protein preparation, conjugation, and purification, followed by a detailed method for calculating the dye-to-protein ratio using UV-Vis spectrophotometry.

Quantitative Data Summary

Accurate calculation of the dye-to-protein ratio relies on precise spectrophotometric measurements and the use of correct molar extinction coefficients. The table below provides the necessary quantitative data for Sulfo-Cy5 and a generic protein (e.g., IgG).

ParameterValueReference
Sulfo-Cy5 NHS Ester
Maximum Absorbance (λmax)651 nm
Molar Extinction Coefficient (ε_dye_) at λmax250,000 cm⁻¹M⁻¹[3][4]
Correction Factor (CF280 = A280 of dye / Amax of dye)~0.05 - 0.08 (Empirically determined or provided by manufacturer)[5]
Protein (e.g., IgG)
Maximum Absorbance (λmax)280 nm
Molar Extinction Coefficient (ε_protein_) at 280 nm~210,000 cm⁻¹M⁻¹ (for a typical IgG)Varies by protein

Experimental Protocols

Materials and Reagents
  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4). The protein solution should be free of stabilizers like BSA or gelatin.

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0[6]

  • Purification/Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Spin desalting columns (e.g., Sephadex G-25) or dialysis tubing

  • UV-Vis Spectrophotometer

  • Microcentrifuge tubes

Protein Preparation
  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.4). This can be achieved by dialysis or using a spin desalting column.

  • Concentration Adjustment: The protein concentration should be at least 2 mg/mL for efficient labeling.[7] For optimal results, a concentration range of 2-10 mg/mL is recommended.

  • pH Adjustment: Immediately before conjugation, adjust the pH of the protein solution to 8.5 ± 0.5 by adding a small volume of 1 M sodium bicarbonate solution (typically 5-10% of the protein solution volume).[6]

Sulfo-Cy5 NHS Ester Stock Solution Preparation
  • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.

  • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and used promptly as the NHS ester is susceptible to hydrolysis.

Conjugation Reaction
  • Molar Ratio: The optimal molar ratio of dye to protein for labeling needs to be determined empirically for each protein. A starting point of a 10:1 to 20:1 molar ratio of Sulfo-Cy5 NHS ester to protein is recommended.[6]

  • Reaction Setup: While gently vortexing, add the calculated volume of the 10 mM Sulfo-Cy5 NHS ester stock solution to the pH-adjusted protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with continuous stirring or rotation, protected from light.[6]

Purification of the Conjugate

It is crucial to remove all non-conjugated dye before measuring the dye-to-protein ratio.[2]

  • Column Equilibration: Equilibrate a spin desalting column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4) according to the manufacturer's instructions.

  • Sample Loading: Load the entire reaction mixture onto the center of the equilibrated resin bed.

  • Elution: Centrifuge the column to collect the purified protein-dye conjugate. The labeled protein will elute, while the smaller, unconjugated dye molecules will be retained in the column resin.

  • Collection: The purified, fluorescently labeled protein is now in the collection tube.

Dye-to-Protein Ratio (Degree of Labeling) Calculation

The degree of labeling (DOL) is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of Sulfo-Cy5 (651 nm).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A_280_) and 651 nm (A_max_).

    • If the absorbance readings are too high (typically > 2.0), dilute the sample with PBS and re-measure, keeping track of the dilution factor.[2]

  • Calculations:

    a. Calculate the molar concentration of the dye:

    • Concentration of Dye (M) = A_max_ / (ε_dye_ * path length)
    • Where:
    • A_max_ is the absorbance at 651 nm.
    • ε_dye_ is the molar extinction coefficient of Sulfo-Cy5 (250,000 M⁻¹cm⁻¹).[3][4]
    • path length is the cuvette path length in cm (typically 1 cm).

    b. Calculate the corrected absorbance of the protein at 280 nm:

    • Sulfo-Cy5 has some absorbance at 280 nm, which must be subtracted from the total A_280_ measurement to get the true protein absorbance.[5]
    • Corrected A_280_ = A_280_ - (A_max_ * CF280)
    • Where:
    • A_280_ is the measured absorbance at 280 nm.
    • A_max_ is the measured absorbance at 651 nm.
    • CF280 is the correction factor for Sulfo-Cy5 at 280 nm.

    c. Calculate the molar concentration of the protein:

    • Concentration of Protein (M) = Corrected A_280_ / (ε_protein_ * path length)
    • Where:
    • Corrected A_280_ is the corrected absorbance from the previous step.
    • ε_protein_ is the molar extinction coefficient of the protein at 280 nm.
    • path length is the cuvette path length in cm (typically 1 cm).

    d. Calculate the Dye-to-Protein Ratio (DOL):

    • DOL = Concentration of Dye (M) / Concentration of Protein (M)

    An optimal DOL for most antibodies is typically between 2 and 10.

Visualizations

Sulfo_Cy5_Amine_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange & Concentration) conjugation Conjugation Reaction (pH 8.5, Room Temp, 1 hr) protein_prep->conjugation dye_prep Sulfo-Cy5 NHS Ester Stock Solution Preparation dye_prep->conjugation purification Purification (Spin Desalting Column) conjugation->purification measurement Spectrophotometric Measurement (A280 & A651) purification->measurement calculation Dye-to-Protein Ratio Calculation measurement->calculation

Caption: Experimental workflow for Sulfo-Cy5 amine conjugation and dye-to-protein ratio calculation.

Amine_Conjugation_Reaction protein Protein-NH₂ (Primary Amine) product Protein-NH-CO-Sulfo-Cy5 (Stable Amide Bond) protein->product + sulfo_cy5 Sulfo-Cy5-NHS Ester sulfo_cy5->product nhs N-hydroxysuccinimide (Byproduct)

Caption: Chemical reaction of Sulfo-Cy5 NHS ester with a primary amine on a protein.

References

Application Notes and Protocols for the Purification of Sulfo-Cy5 Amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is a fundamental technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, and immunoassays. Sulfo-Cy5, a bright and photostable far-red fluorescent dye, is frequently conjugated to proteins via the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines on the protein surface, primarily the ε-amines of lysine residues and the N-terminal α-amine.[1][2]

Following the labeling reaction, the resulting mixture contains the desired Sulfo-Cy5 labeled protein conjugate, as well as unreacted or hydrolyzed dye. The removal of this free dye is a critical step, as its presence can lead to high background signals, inaccurate determination of labeling efficiency, and potential artifacts in downstream applications.[3] The choice of purification method is dictated by factors such as the physicochemical properties of the protein, the scale of the experiment, and the required level of purity. This document provides detailed protocols for the most common methods for purifying Sulfo-Cy5 labeled proteins: size-exclusion chromatography (including spin columns), ion-exchange chromatography, and dialysis.

Protein Labeling with Sulfo-Cy5 NHS Ester

Prior to purification, the protein of interest must be labeled with Sulfo-Cy5 NHS ester. The following is a general protocol for this process.

Critical Parameters for Successful Labeling
  • Protein Purity and Concentration: The protein solution should be free of other amine-containing substances, such as Tris or glycine buffers and ammonium sulfate, which will compete with the protein for reaction with the NHS ester.[4][5] If these substances are present, the protein should be dialyzed against an amine-free buffer (e.g., PBS) prior to labeling.[4][5] For optimal labeling, a protein concentration of 2-10 mg/mL is recommended.[4][6]

  • Reaction pH: The reaction between the Sulfo-Cy5 NHS ester and primary amines is highly pH-dependent. The optimal pH range for the labeling reaction is 8.3-9.0.[2][5] At a lower pH, the amino groups are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester is accelerated, reducing labeling efficiency.[2]

  • Molar Ratio of Dye to Protein: The molar ratio of Sulfo-Cy5 NHS ester to protein will influence the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. A starting point of a 10:1 molar ratio of dye to protein is often recommended, with further optimization to achieve the desired DOL.[4][7]

General Labeling Protocol
  • Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0) at a concentration of 2-10 mg/mL.[5]

  • Prepare a stock solution of Sulfo-Cy5 NHS ester (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][6] This solution should be prepared immediately before use.[4]

  • Add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1 hour at room temperature with continuous mixing.[5]

Purification Methodologies

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates molecules based on their size.[8] Larger molecules, such as the labeled protein, pass through the column more quickly than smaller molecules, like the free dye, which are retained in the pores of the chromatography resin.[8][9]

Spin columns offer a rapid method for purifying small volumes of labeled protein.[3]

Protocol:

  • Prepare the spin column by removing the storage buffer by centrifugation at approximately 1,500 x g for 1 minute.[3][5]

  • Wash the column resin by adding 150-200 µL of a suitable elution buffer (e.g., PBS) and centrifuging at 1,500 x g for 1-2 minutes. Repeat this step at least twice.[3]

  • Place the spin column in a clean collection tube.

  • Carefully apply the labeling reaction mixture to the center of the resin bed.

  • Centrifuge the column at 1,500 x g for 2 minutes to collect the purified labeled protein.[3]

This method is suitable for larger sample volumes and provides good separation of the labeled protein from the free dye.[4]

Protocol:

  • Prepare a Sephadex G-25 column according to the manufacturer's instructions.

  • Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • Load the labeling reaction mixture onto the top of the column.

  • Allow the sample to enter the resin bed, then begin eluting with the equilibration buffer.

  • Collect fractions and monitor the elution of the labeled protein (colored fractions) and the free dye (colored fractions eluting later).

  • Pool the fractions containing the purified labeled protein.[4]

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates proteins based on their net surface charge.[10][11][12] This technique can be highly effective for purifying labeled proteins, as the addition of the charged Sulfo-Cy5 dye can alter the protein's overall charge, allowing for separation from the unlabeled or differently labeled protein species.

Protocol:

  • Choose an appropriate ion-exchange resin (anion or cation exchange) based on the protein's isoelectric point (pI) and the desired buffer pH.

  • Equilibrate the column with a low-ionic-strength buffer.

  • Load the sample onto the column. The labeled protein should bind to the resin.

  • Wash the column with the equilibration buffer to remove unbound material, including free dye.

  • Elute the bound protein using a gradient of increasing ionic strength or by changing the pH of the buffer.[10]

  • Collect fractions and analyze for the presence of the purified labeled protein.

Dialysis

Dialysis is a simple and effective method for removing small molecules like free dye from a protein solution.[13] It is particularly useful for larger sample volumes where speed is not a primary concern.[3]

Protocol:

  • Select a dialysis tubing or cassette with a molecular weight cutoff (MWCO) that is significantly smaller than the molecular weight of the protein (e.g., 12-14 kDa MWCO for IgG antibodies).[14]

  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Load the labeling reaction mixture into the dialysis tubing or cassette.

  • Place the sealed tubing or cassette in a large volume of cold (4°C) dialysis buffer (e.g., PBS), typically 200-500 times the sample volume.[13]

  • Stir the dialysis buffer gently.

  • Perform at least three buffer changes over a period of 6 hours to overnight to ensure complete removal of the free dye.[3][13]

  • Recover the purified labeled protein from the dialysis tubing or cassette.

Data Presentation

Purification MethodPrinciple of SeparationTypical Sample VolumeSpeedThroughputPotential for Dilution
Spin Column SEC Size< 150 µLFastHighLow
Gravity-Flow SEC Size> 150 µLModerateLowHigh
Ion-Exchange Chromatography ChargeVariableModerateModerateModerate
Dialysis Size> 100 µLSlowLowLow

Quality Control of Labeled Protein

After purification, it is essential to characterize the labeled protein to determine the degree of labeling (DOL) and confirm the absence of free dye.

Determination of Degree of Labeling (DOL)

The DOL is calculated from the absorbance of the protein and the dye.[15]

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum for Sulfo-Cy5 (approximately 650 nm, A650).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A280 - (A650 × CF)] / ε_protein

    Where:

    • CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).[16]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    DOL = A650 / (ε_dye × Protein Concentration (M))

    Where:

    • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at its absorbance maximum (approximately 250,000 M⁻¹cm⁻¹).[16]

An optimal DOL for most applications is typically between 2 and 10.[4]

Experimental Workflows and Diagrams

G cluster_0 Protein Labeling cluster_1 Purification cluster_2 Quality Control Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Add Sulfo-Cy5\nNHS Ester Add Sulfo-Cy5 NHS Ester Protein in\nAmine-Free Buffer->Add Sulfo-Cy5\nNHS Ester Incubate\n(1 hr, RT) Incubate (1 hr, RT) Add Sulfo-Cy5\nNHS Ester->Incubate\n(1 hr, RT) Labeled Protein Mixture Labeled Protein Mixture Incubate\n(1 hr, RT)->Labeled Protein Mixture Spin Column SEC Spin Column SEC Labeled Protein Mixture->Spin Column SEC Gravity-Flow SEC Gravity-Flow SEC Labeled Protein Mixture->Gravity-Flow SEC Ion-Exchange Chromatography Ion-Exchange Chromatography Labeled Protein Mixture->Ion-Exchange Chromatography Dialysis Dialysis Labeled Protein Mixture->Dialysis Purified Labeled Protein Purified Labeled Protein Spin Column SEC->Purified Labeled Protein Gravity-Flow SEC->Purified Labeled Protein Ion-Exchange Chromatography->Purified Labeled Protein Dialysis->Purified Labeled Protein Measure A280 & A650 Measure A280 & A650 Purified Labeled Protein->Measure A280 & A650 Downstream Applications Downstream Applications Purified Labeled Protein->Downstream Applications Calculate DOL Calculate DOL Measure A280 & A650->Calculate DOL

Figure 1. A generalized workflow for the labeling and purification of proteins with Sulfo-Cy5 NHS ester.

G Protein-NH2 Protein-NH2 Labeled Protein Labeled Protein Protein-NH2->Labeled Protein pH 8.3-9.0 Sulfo-Cy5-NHS Sulfo-Cy5-NHS Sulfo-Cy5-NHS->Labeled Protein NHS NHS Labeled Protein->NHS

References

Application Notes and Protocols for Sulfo-Cy5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sulfo-Cy5, a bright and photostable far-red fluorescent dye, in fluorescence microscopy applications. This document covers the spectral properties of the dye, recommended microscopy setups, and detailed protocols for labeling biological molecules.

Introduction to Sulfo-Cy5

Sulfo-Cy5 is a water-soluble cyanine dye that is an excellent choice for fluorescently labeling proteins, antibodies, peptides, and nucleic acids.[1][][3] Its emission in the far-red region of the spectrum is advantageous due to reduced autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[4] The sulfonated nature of Sulfo-Cy5 enhances its water solubility, which is beneficial for labeling reactions with sensitive proteins that may be compromised by the presence of organic solvents.[][5] This dye is commonly used in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[3][6]

Properties of Sulfo-Cy5

The spectral characteristics of Sulfo-Cy5 are essential for configuring the appropriate hardware for fluorescence imaging. Key quantitative data for Sulfo-Cy5 are summarized in the table below.

PropertyValueReferences
Excitation Maximum (λex) ~646 - 651 nm[1][7][8]
Emission Maximum (λem) ~662 - 670 nm[1][7][8]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 cm⁻¹M⁻¹[7][8][9]
Quantum Yield (Φ) ~0.2 - 0.28[8][9]
Reactive Group (for labeling) Amine (on dye) or NHS Ester (amine-reactive)[9][10]
Solubility High in water and polar organic solvents (DMSO, DMF)[8][9]

Fluorescence Microscopy Setup for Sulfo-Cy5

To achieve optimal imaging results with Sulfo-Cy5, the fluorescence microscope must be equipped with the appropriate set of optical filters. This includes an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter.

Recommended Filter Set for Sulfo-Cy5:

ComponentWavelength/Cut-offReferences
Excitation Filter 628/40 nm or 640/30 nm[6][11]
Dichroic Mirror 660 nm longpass[6][11][12]
Emission Filter 692/40 nm or 670/30 nm[6][11]

Light Source: A laser line at 633 nm or 647 nm is ideal for exciting Sulfo-Cy5.[1][4]

Experimental Protocols

The following protocols provide detailed methodologies for labeling biological molecules with Sulfo-Cy5 for fluorescence microscopy. The most common approach is to use an amine-reactive version of the dye, such as Sulfo-Cy5 NHS (N-hydroxysuccinimidyl) ester, to label primary amines on proteins and other biomolecules.

This protocol is optimized for labeling proteins, such as antibodies, which have accessible primary amine groups (e.g., on lysine residues).[13][14][15]

Materials:

  • Protein to be labeled (at a concentration of 2-10 mg/mL in an amine-free buffer like PBS)[14]

  • Sulfo-Cy5 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[14]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[13][14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5[16]

  • Purification column (e.g., Sephadex G-25)[17]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[14] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer (e.g., PBS) prior to labeling.[17]

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14] Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point for optimization.[17][18]

    • While gently vortexing the protein solution, slowly add the calculated amount of the dye solution.[13][16]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[13][16]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to the reaction mixture. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[17]

    • Collect the fractions containing the labeled protein, which will be visibly colored.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~650 nm (for Sulfo-Cy5).

    • The DOL can be calculated using the following formula: DOL = (A_max × Mwt_protein) / (ε_dye × (A_280 - (A_max × CF_280))) Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • Mwt_protein is the molecular weight of the protein.

      • ε_dye is the molar extinction coefficient of the dye.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.04 for Sulfo-Cy5).[8][9]

Workflow for Protein Labeling with Sulfo-Cy5 NHS Ester

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (2-10 mg/mL in pH 8.3-8.5 buffer) mix Mix Protein and Dye (10:1 to 20:1 molar ratio) protein_prep->mix dye_prep Prepare Sulfo-Cy5 NHS Ester (10 mg/mL in DMSO/DMF) dye_prep->mix incubate Incubate 1 hour at RT (Protected from light) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze DOL (Spectrophotometry) purify->analyze

Caption: Workflow for labeling proteins with amine-reactive Sulfo-Cy5 NHS Ester.

This protocol describes the labeling of molecules containing carboxyl groups (e.g., certain proteins, nanoparticles, or small molecules) using Sulfo-Cy5 amine. This reaction typically requires the activation of the carboxyl group using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form an amine-reactive intermediate.

Materials:

  • Carboxyl-containing molecule

  • This compound[10]

  • Activation Reagent: EDC

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

  • Reaction Buffer: MES buffer (pH 4.5-5.5) for activation, then adjust to pH 7.2-7.5 for amine coupling.

  • Purification supplies appropriate for the labeled molecule.

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in the activation buffer.

    • Add EDC and (optionally) NHS or Sulfo-NHS to the solution. A molar excess of these reagents over the carboxyl groups is required.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Labeling Reaction:

    • Dissolve this compound in the reaction buffer.

    • Add the this compound solution to the activated molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the amine.

    • Incubate for 2 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled conjugate from excess dye and reaction byproducts using a method suitable for the molecule (e.g., dialysis, chromatography).

Workflow for Labeling Carboxyl Groups with this compound

G cluster_activation Activation cluster_coupling Coupling cluster_purification Purification prepare_mol Prepare Carboxyl-Molecule (in MES buffer, pH 4.5-5.5) activate Add EDC (+/- NHS) Incubate 15-30 min at RT prepare_mol->activate add_dye Add this compound activate->add_dye adjust_ph Adjust pH to 7.2-7.5 add_dye->adjust_ph incubate Incubate 2 hours at RT (Protected from light) adjust_ph->incubate purify Purify Labeled Conjugate incubate->purify

Caption: Workflow for labeling carboxyl-containing molecules with this compound.

Fluorescence Microscopy Principle

The diagram below illustrates the basic light path in a fluorescence microscope configured for Sulfo-Cy5 imaging.

Light Path in a Fluorescence Microscope for Sulfo-Cy5

G cluster_microscope Microscope Components light_source Light Source (e.g., 640 nm Laser) excitation_filter Excitation Filter (~640 nm) light_source->excitation_filter Excitation Light dichroic_mirror Dichroic Mirror (~660 nm) excitation_filter->dichroic_mirror objective Objective Lens dichroic_mirror->objective Reflected Excitation emission_filter Emission Filter (~670 nm) dichroic_mirror->emission_filter Transmitted Emission objective->dichroic_mirror sample Sample with Sulfo-Cy5 objective->sample sample->objective Emitted Fluorescence detector Detector (Camera/PMT) emission_filter->detector

References

Application Note: Labeling Peptides with Sulfo-Cy5 for High-Performance Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorescently labeled peptides are indispensable tools for studying molecular interactions, enabling sensitive and quantitative analysis of peptide-protein binding, receptor engagement, and enzyme activity. Sulfo-Cyanine5 (Sulfo-Cy5) is a superior fluorescent dye for these applications due to its high extinction coefficient, excellent photostability, and intense fluorescence in the far-red spectrum (Ex/Em ~646/662 nm), which minimizes background fluorescence from biological samples. This note provides detailed protocols for covalently labeling peptides with Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester and utilizing the resulting conjugate in common binding assays.

The labeling chemistry relies on the reaction between the Sulfo-Cy5 NHS ester and primary amines (the N-terminus or the side chain of lysine residues) on the peptide, forming a stable amide bond. Proper control of stoichiometry and reaction conditions is critical to achieve an optimal degree of labeling (DOL), ensuring assay performance without compromising peptide bioactivity.

Key Experimental Protocols

Protocol 1: Peptide Labeling with Sulfo-Cy5 NHS Ester

This protocol details the covalent attachment of Sulfo-Cy5 to a peptide containing primary amines.

1. Reagent Preparation:

  • Peptide Stock Solution: Prepare a 1-5 mM stock solution of the purified peptide in a non-amine-containing buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5). Buffers like Tris are not compatible as they contain primary amines that compete with the peptide for the dye.

  • Sulfo-Cy5 NHS Ester Stock: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in a dry, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

2. Labeling Reaction:

  • Add the peptide solution to a microcentrifuge tube.

  • While vortexing gently, add a calculated amount of the Sulfo-Cy5 stock solution to the peptide solution. The molar excess of dye to peptide is a critical parameter that must be optimized. A common starting point is a 1.5 to 3-fold molar excess of dye.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.

3. Reaction Quenching (Optional but Recommended):

  • To stop the reaction, add a quenching buffer with a final concentration of 50-100 mM. Common quenching agents include Tris-HCl or glycine.

  • Incubate for an additional 30 minutes at room temperature.

Protocol 2: Purification of the Labeled Peptide

Purification is essential to remove unconjugated dye, which can interfere with binding assays.

1. Size-Exclusion Chromatography (Desalting Column):

  • Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS, pH 7.4).

  • Apply the quenched reaction mixture to the column.

  • Elute the labeled peptide according to the manufacturer's instructions. The high molecular weight peptide-dye conjugate will elute first, while the smaller, unconjugated dye is retained and elutes later.

  • Collect fractions and identify the colored fractions corresponding to the labeled peptide.

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • For the highest purity, RP-HPLC is recommended.

  • Use a C18 column and a gradient of water/acetonitrile containing 0.1% Trifluoroacetic Acid (TFA).

  • Monitor the elution profile at both 280 nm (for the peptide) and 646 nm (for Sulfo-Cy5).

  • Collect the peak corresponding to the dual-absorbance labeled peptide and confirm its identity via mass spectrometry.

Protocol 3: Characterization and Quantification

1. Spectrophotometric Analysis:

  • Measure the absorbance of the purified, labeled peptide at 280 nm (for peptide concentration) and 646 nm (for Sulfo-Cy5 concentration).

  • Calculate the concentration of the dye and the peptide using the Beer-Lambert law (A = εcl).

2. Degree of Labeling (DOL) Calculation: The DOL is the average number of dye molecules per peptide.

  • Concentration of Sulfo-Cy5 = (A_max at 646 nm) / ε_dye

  • Concentration of Peptide = [A_280 – (A_max × CF_280)] / ε_peptide

  • DOL = (Molar concentration of dye) / (Molar concentration of peptide)

CF_280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.03 for Sulfo-Cy5).

Data Presentation: Summary Tables

Table 1: Spectroscopic Properties of Sulfo-Cy5

Property Value
Maximum Excitation (λmax) 646 nm
Maximum Emission (λmax) 662 nm
Molar Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹
Molecular Weight ~774 g/mol

| Quantum Yield | ~0.2 |

Table 2: Recommended Reaction Parameters for Peptide Labeling

Parameter Recommended Condition Notes
Reaction Buffer Phosphate, Bicarbonate/Carbonate, or Borate Must be amine-free.
pH 7.2 - 8.5 Efficiency increases with pH, but so does hydrolysis of the NHS ester.
Molar Ratio (Dye:Peptide) 1.5:1 to 5:1 Highly dependent on the number of available amines; must be optimized.
Reaction Time 1 - 2 hours at RT or Overnight at 4°C Longer times may be needed for less reactive amines.

| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can reduce hydrolysis and improve specificity. |

Application Example: Fluorescence Polarization (FP) Binding Assay

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule. When the small, rapidly tumbling Sulfo-Cy5 peptide binds to a larger protein, its rotation slows, leading to an increase in the polarization of its emitted light.

Protocol:

  • Prepare a dilution series of the unlabeled binding partner (e.g., a protein receptor) in an appropriate assay buffer.

  • Add a fixed, low concentration (typically 1-10 nM) of the Sulfo-Cy5 labeled peptide to each well.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure fluorescence polarization using a plate reader equipped with appropriate filters for Cy5.

  • Plot the change in millipolarization (mP) units against the concentration of the unlabeled protein.

  • Fit the resulting sigmoidal curve using a suitable binding model (e.g., one-site specific binding) to determine the dissociation constant (Kd).

Table 3: Example FP Binding Assay Data

Protein Conc. [nM] Millipolarization (mP)
0 55
1 62
5 85
10 110
20 145
50 180
100 195
200 200

| Calculated Kd | ~15 nM |

Visualizations: Diagrams and Workflows

G cluster_reactants Reactants cluster_product Product Peptide Peptide-NH₂ (Primary Amine) Labeled_Peptide Sulfo-Cy5-Peptide (Stable Amide Bond) Peptide->Labeled_Peptide + Dye Dye Sulfo-Cy5-NHS Ester Dye->Labeled_Peptide Byproduct NHS-OH (Byproduct) Dye->Byproduct + Peptide

Caption: Chemical reaction for labeling a peptide's primary amine with Sulfo-Cy5 NHS ester.

G cluster_prep Preparation cluster_reaction Labeling cluster_purify Purification & QC cluster_assay Application A Prepare Peptide & Dye Stocks B Mix & Incubate (1-2h, RT) A->B C Quench Reaction (e.g., Tris) B->C D Purify via HPLC or Desalting C->D E Characterize via UV-Vis (Calculate DOL) D->E F Perform Binding Assay (e.g., FP, MST) E->F G Analyze Data (Calculate Kd) F->G

Caption: Experimental workflow from peptide labeling to binding data analysis.

G Principle of Fluorescence Polarization cluster_unbound Unbound State cluster_bound Bound State Free Sulfo-Cy5 Peptide Light_Out1 Depolarized Emission Free->Light_Out1 Light_In1 Polarized Excitation Light Light_In1->Free Result1 Fast Tumbling Low Polarization Light_Out1->Result1 Bound Sulfo-Cy5 Peptide + Target Protein Light_Out2 Polarized Emission Bound->Light_Out2 Light_In2 Polarized Excitation Light Light_In2->Bound Result2 Slow Tumbling High Polarization Light_Out2->Result2

Troubleshooting & Optimization

troubleshooting low labeling efficiency with Sulfo-Cy5 amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 amine labeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the conjugation of Sulfo-Cy5 NHS ester to proteins and other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with Sulfo-Cy5 NHS ester?

A1: The optimal pH for labeling proteins with Sulfo-Cy5 NHS (N-hydroxysuccinimide) ester is between 8.3 and 9.0.[1][2][3][4] This pH range is a crucial compromise: it is high enough to ensure that the primary amino groups on the protein (e.g., the lysine side chain) are deprotonated and thus nucleophilic and reactive, but not so high as to cause significant and rapid hydrolysis of the NHS ester, which would render it inactive.[3][4]

Q2: What are common sources of failure or low efficiency in my labeling reaction?

A2: Several factors can lead to low labeling efficiency:

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the Sulfo-Cy5 NHS ester, significantly reducing labeling efficiency.[1][2][5]

  • Incorrect pH: If the pH is too low (below 8.0), the amine groups on the protein will be protonated and less reactive.[1][3] If it's too high, the NHS ester will hydrolyze quickly.[3]

  • Low protein concentration: For optimal labeling, the protein concentration should be in the range of 2-10 mg/mL.[1][2][5] Concentrations below 2 mg/mL can significantly reduce conjugation efficiency.[1][5]

  • Protein contaminants: Impure antibodies or proteins stabilized with other proteins like bovine serum albumin (BSA) or gelatin will not label well, as these contaminants also contain primary amines.[1]

  • Interfering substances: Small molecules like sodium azide or thimerosal can interfere with the conjugation reaction.[1] It is recommended to remove these by dialysis or buffer exchange.[1]

  • Degraded dye: Sulfo-Cy5 NHS ester is sensitive to moisture. Always use anhydrous DMSO or DMF to prepare the dye stock solution and use it promptly.[1][2] Store the dye desiccated at -20°C.[6][7]

Q3: How do I determine the success of my labeling reaction?

A3: The success of a labeling reaction is typically quantified by calculating the Degree of Labeling (DOL), also known as the dye-to-protein ratio (F/P).[1][8] This is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (around 651 nm).[1] The optimal DOL for most antibodies is typically between 2 and 10.[1]

Q4: My protein precipitated after adding the Sulfo-Cy5 dye. What happened?

A4: Protein precipitation during labeling can occur for a few reasons. One common cause is over-labeling, where too many dye molecules are attached to the protein, altering its properties and causing it to aggregate.[2][9] To prevent this, you can decrease the molar ratio of dye to protein in the reaction.[2] Another potential cause is the use of an organic co-solvent like DMSO or DMF to dissolve the dye; keeping the volume of the organic solvent to less than 10% of the total reaction volume is recommended.[10]

Troubleshooting Guide

This guide addresses the specific issue of low labeling efficiency in a question-and-answer format.

I am experiencing low labeling efficiency with Sulfo-Cy5 NHS ester. What should I check?

Low labeling efficiency is a common problem that can often be resolved by systematically checking your experimental parameters. Follow the steps below to identify the potential cause.

Step 1: Verify Your Buffer and Protein Solution
  • Question: Does your protein buffer contain primary amines (e.g., Tris, glycine) or ammonium salts?

    • Answer: These substances will compete with your target protein for the dye. If present, you must perform a buffer exchange into a non-amine-containing buffer like phosphate-buffered saline (PBS) or sodium bicarbonate.[1][2][5] Dialysis or a desalting column are effective methods for this.[1][2]

  • Question: Is the pH of your reaction buffer within the optimal range of 8.3-9.0?

    • Answer: The reactivity of primary amines is highly pH-dependent.[3][11] Use a pH meter to confirm the pH of your protein solution before adding the dye. If necessary, adjust the pH using a concentrated sodium bicarbonate or phosphate buffer.[1]

  • Question: Is your protein concentration adequate?

    • Answer: The recommended protein concentration for efficient labeling is 2-10 mg/mL.[1][2][5] If your protein solution is too dilute, the reaction kinetics will be slow, leading to poor efficiency. Consider concentrating your protein if it is below this range.

  • Question: Is your protein pure?

    • Answer: Stabilizers like BSA or gelatin will interfere with the labeling of your target protein.[1] Ensure your protein is of high purity.

Step 2: Check Your Dye and Reaction Conditions
  • Question: How did you prepare and store your Sulfo-Cy5 NHS ester stock solution?

    • Answer: The NHS ester is moisture-sensitive. It should be dissolved in anhydrous DMSO or DMF and used immediately.[1][2] Stock solutions can be stored at -20°C for a limited time (e.g., up to two weeks), but repeated freeze-thaw cycles should be avoided.[1]

  • Question: What was the molar ratio of dye to protein in your reaction?

    • Answer: A good starting point for optimization is a 5:1 to 20:1 molar ratio of dye to protein.[1][2][10] If you have low efficiency, try increasing this ratio. However, be aware that excessive ratios can lead to protein precipitation.[2]

  • Question: What were the incubation time and temperature for the reaction?

    • Answer: A typical incubation is 1-2 hours at room temperature.[2][12] If efficiency is low, you can try extending the reaction time, but be mindful of the hydrolysis of the NHS ester.

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful this compound labeling.

ParameterRecommended Range/ValueNotes
Reaction pH 8.3 - 9.0Critical for deprotonation of amines and stability of NHS ester.[1][2][3]
Protein Concentration 2 - 10 mg/mLLower concentrations significantly reduce labeling efficiency.[1][2][5]
Dye:Protein Molar Ratio 5:1 to 20:1Starting range for optimization. The optimal ratio is protein-dependent.[1][2][10]
Reaction Time 1 - 2 hoursAt room temperature.[2][12]
Reaction Temperature Room TemperatureSome protocols suggest 4°C for longer incubations to reduce precipitation risk.[2]
Optimal Degree of Labeling (DOL) 2 - 10 (for antibodies)Over-labeling can cause fluorescence quenching and protein aggregation.[1][9]

Experimental Protocols

Protocol 1: Standard Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol is a general guideline for labeling an antibody (IgG) and may require optimization.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) to a final concentration of 2-10 mg/mL.[2][5]

    • Verify that the pH of the protein solution is between 8.3 and 8.5.[2][4] If not, adjust it with 1 M sodium bicarbonate.[1]

    • If the protein is in a buffer containing amines (like Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[1][2]

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mM.[1] Vortex briefly to ensure it is fully dissolved.[2]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio (e.g., start with 10:1).[1][10]

    • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dye solution.[2]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

  • Purification of the Labeled Protein:

    • Remove the unreacted, free dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25).[1][5]

    • Collect the fractions containing the colored, labeled protein.

Protocol 2: Determination of the Degree of Labeling (DOL)
  • Measure Absorbance:

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5, which is approximately 651 nm (A_max).[1]

  • Calculate Protein Concentration:

    • The protein concentration is calculated using the following formula, which corrects for the dye's absorbance at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where:

        • A₂₈₀ is the absorbance of the conjugate at 280 nm.

        • A_max is the absorbance of the conjugate at ~651 nm.

        • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). For Cy5, this is typically around 0.05.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[2]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~651 nm (approximately 250,000 M⁻¹cm⁻¹).[6]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep 1. Protein Prep (2-10 mg/mL, pH 8.3-9.0) Conjugation 3. Conjugation (Add Dye to Protein, 1-2h @ RT, dark) Prot_Prep->Conjugation Dye_Prep 2. Dye Prep (10 mM in anhy. DMSO) Dye_Prep->Conjugation Purify 4. Purification (Size-Exclusion Chromatography) Conjugation->Purify Analyze 5. Analysis (Calculate DOL) Purify->Analyze

Caption: Workflow for protein labeling with Sulfo-Cy5 NHS ester.

Caption: Troubleshooting flowchart for low Sulfo-Cy5 labeling efficiency.

References

how to reduce background fluorescence with Sulfo-Cy5 amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy5 amine. Our goal is to help you minimize background fluorescence and achieve a high signal-to-noise ratio in your experiments.

Troubleshooting Guide: Reducing High Background Fluorescence

High background fluorescence can obscure your specific signal, leading to difficulties in data interpretation. The following guide addresses common causes of high background and provides systematic solutions.

Problem: High background fluorescence is observed across the entire sample.

This issue often stems from factors that are not localized to specific structures, such as unbound dye or autofluorescence.

Potential Cause Recommended Solution Expected Outcome
Autofluorescence Include an unstained control sample to assess the intrinsic fluorescence of your cells or tissue.[1][2][3] For tissue sections with high autofluorescence from components like lipofuscin, consider pre-treatment with a quenching agent like Sudan Black B or photobleaching the sample before staining.[4][5]Reduction of background fluorescence originating from the biological specimen itself.
Inadequate Washing Increase the number and/or duration of wash steps after incubation with the this compound conjugate.[1][3][6] Incorporate a mild, non-ionic detergent, such as 0.05% Tween-20, in your wash buffer to help remove non-specifically bound molecules.More effective removal of unbound fluorescent probes, leading to a cleaner background.
Suboptimal Blocking Ensure you are using an effective blocking buffer to saturate non-specific binding sites before applying your fluorescent probe.[1][3][6] Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody (if applicable).[3] For challenging samples, consider specialized commercial blocking buffers.[2]Prevention of non-specific binding of the this compound conjugate to the sample matrix.
Excessive Probe Concentration The concentration of your this compound conjugate may be too high, leading to non-specific binding.[2][3][6] Perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background.[2][3]An improved signal-to-noise ratio by using the lowest effective concentration of the fluorescent probe.
Free Dye in Conjugate If you are preparing your own this compound conjugate, ensure that all unconjugated "free" dye is removed after the labeling reaction, for example, by using column chromatography.[3] Free dye can bind non-specifically to cellular components and contribute to high background.[3][7]A purified conjugate that only contains dye-labeled molecules, minimizing background from unbound fluorophores.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence when using this compound?

A1: High background fluorescence can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself, which can be caused by molecules like NADH, collagen, and lipofuscin.[1][4] Fixation methods, particularly using aldehyde-based fixatives like glutaraldehyde, can also induce autofluorescence.[1][5]

  • Non-specific Binding: This occurs when the this compound-labeled molecule binds to unintended targets in the sample. This can be due to hydrophobic or ionic interactions.[1][6]

  • Instrumental Factors: High detector gain or long exposure times on the imaging system can amplify background noise.[1]

  • Reagent-related Issues: These include using too high a concentration of the fluorescent conjugate, insufficient washing to remove unbound conjugate, or the presence of free, unconjugated this compound in your staining solution.[3][6][7]

Q2: How can I determine the source of my high background fluorescence?

A2: A systematic approach with proper controls is essential.[1] Key controls include:

  • Unstained Sample: This will reveal the level of autofluorescence in your specimen.[1][2][3]

  • "Secondary Only" Control (for immunofluorescence): If you are using a primary and a Sulfo-Cy5 labeled secondary antibody, a control with only the secondary antibody will show if it is binding non-specifically.[2]

  • Isotype Control (for immunofluorescence): This involves using an antibody of the same isotype as your primary antibody but directed against an antigen not present in your sample. This helps to assess non-specific binding of the primary antibody.[8]

Q3: Can the fixation method contribute to high background with Sulfo-Cy5?

A3: Yes, the fixation method can have a significant impact. Aldehyde fixatives such as formaldehyde and glutaraldehyde are known to increase autofluorescence.[1][5] To minimize this, you can:

  • Optimize Fixation: Use the lowest effective concentration of the fixative and the shortest incubation time that still preserves the morphology of your sample.[1]

  • Consider Alternatives: Depending on your target, you might be able to use an alternative fixation method, such as methanol fixation, which may induce less autofluorescence.

  • Quenching: After aldehyde fixation, you can treat your sample with a quenching agent like sodium borohydride to reduce aldehyde-induced autofluorescence.[4]

Q4: My this compound conjugate is binding non-specifically to certain cell types. What can I do?

A4: Some cyanine dyes can exhibit non-specific binding to particular cell types, such as macrophages and monocytes.[1] To address this:

  • Optimize Blocking: Use a blocking buffer containing serum from the same species as the cells you are staining to block Fc receptors, which can be a source of non-specific antibody binding.

  • Increase Wash Severity: Use a wash buffer with a slightly higher salt concentration or a non-ionic detergent to disrupt weak, non-specific interactions.

  • Specialized Blocking Reagents: Consider using commercially available blocking solutions designed to reduce non-specific binding of fluorescent dyes.[2]

Experimental Protocols

Protocol 1: General Staining Protocol with this compound Conjugate

This protocol provides a general workflow for fluorescent staining. Optimal incubation times and concentrations should be determined empirically for your specific application.

  • Sample Preparation:

    • For adherent cells, grow them on coverslips. For suspension cells, they can be cytospun onto slides.

    • Wash the cells briefly with 1X Phosphate Buffered Saline (PBS).

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[5]

  • Staining:

    • Dilute the this compound conjugate to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted conjugate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with 1X PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.[1]

  • Mounting and Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image the samples using a fluorescence microscope with filters suitable for Cy5 (Excitation/Emission: ~650/670 nm).[1]

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Final Steps prep Prepare Cells/Tissue fix Fixation (e.g., 4% PFA) prep->fix perm Permeabilization (optional) fix->perm block Blocking Step (e.g., 1% BSA) perm->block stain Incubate with Sulfo-Cy5 Conjugate block->stain wash Wash (e.g., PBS + Tween-20) stain->wash mount Mount Sample wash->mount image Fluorescence Imaging mount->image

Caption: A generalized experimental workflow for fluorescent staining using a this compound conjugate.

background_sources cluster_sample Sample-Related cluster_protocol Protocol-Related hb High Background Fluorescence autof Autofluorescence autof->hb nonspec Non-Specific Binding Sites nonspec->hb blocking Inadequate Blocking blocking->hb washing Insufficient Washing washing->hb conc High Probe Concentration conc->hb freedye Free Dye freedye->hb

Caption: Key contributors to high background fluorescence in staining experiments.

References

Technical Support Center: Optimizing Sulfo-Cy5 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio for Sulfo-Cy5 amine conjugates in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling and application of this compound conjugates.

Issue 1: High Background Signal

High background fluorescence can obscure the specific signal from your target molecule. Here are common causes and solutions:

Potential Cause Recommended Solution
Excessive Dye Concentration Perform a titration experiment to determine the optimal dye-to-protein molar ratio. A typical starting point is a 10:1 molar ratio of dye to protein, with optimization at 5:1, 15:1, and 20:1.[1]
Non-specific Binding of the Conjugate Increase the number and/or duration of washing steps after incubation with the conjugate.[2][3] Consider adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer to reduce hydrophobic interactions.[3]
Ineffective Blocking Ensure you are using an appropriate blocking buffer, such as 1-5% Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody, to block non-specific binding sites.[2]
Hydrophobic Interactions Sulfo-Cy5 is designed to be water-soluble, which minimizes non-specific binding compared to non-sulfonated Cy5.[][5][6] However, if background persists, ensure buffers are free of organic solvents unless necessary for other experimental components.
Autofluorescence Biological specimens can exhibit autofluorescence, especially in the green and yellow regions of the spectrum. Sulfo-Cy5, as a far-red dye, helps to minimize this issue.[2][7] If autofluorescence is still a problem, consider using a mounting medium with an antifade reagent.[2]

Issue 2: Weak or No Signal

A faint or absent signal can arise from various factors, from the conjugation reaction to the imaging setup.

Potential Cause Recommended Solution
Inefficient Conjugation Verify that the pH of your reaction buffer is between 8.0 and 9.0, with an optimal range of 8.5-9.0, to ensure primary amines are deprotonated and reactive.[1][8] Ensure your protein concentration is at least 2 mg/mL for efficient labeling.[1][8][9]
Presence of Interfering Substances Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the dye, reducing labeling efficiency.[1][10] Dialyze the protein against a suitable buffer like PBS before conjugation.[1]
Low Degree of Substitution (DOS) The optimal DOS for most antibodies is between 2 and 10.[1] A low DOS will result in a weaker signal. You can increase the dye-to-protein ratio in the conjugation reaction to increase the DOS.
Over-labeling (Quenching) A very high DOS (e.g., >10) can lead to self-quenching of the fluorophores, resulting in a weaker signal.[7] Optimize the dye-to-protein ratio to avoid this.
Incorrect Filter Sets Ensure that the excitation and emission filters in your imaging system are appropriate for Sulfo-Cy5 (Excitation max ~646-649 nm, Emission max ~662-671 nm).[5][6][7]
Photobleaching Minimize the exposure of your sample to the excitation light. Use an antifade mounting reagent to protect the fluorophore from photobleaching.[2]
Degraded Dye Store the this compound-reactive dye (e.g., NHS ester) at -20°C, desiccated, and protected from light.[11][12][13] Prepare dye stock solutions fresh and use them promptly, as their activity can decrease with extended storage.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound conjugation?

A1: A buffer with a pH between 8.0 and 9.0 is recommended, with an optimal pH of 8.5-9.0.[1][8] This ensures that the primary amine groups on the protein are deprotonated and available to react with the amine-reactive Sulfo-Cy5. Common buffers include 1 M sodium bicarbonate or 1 M phosphate buffer at the appropriate pH.[1] Avoid buffers containing primary amines like Tris or glycine.[1][10]

Q2: How do I remove unconjugated Sulfo-Cy5 dye after the labeling reaction?

A2: Unconjugated dye can be removed using size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis.[1][9] This is a critical step to reduce non-specific background signal in your experiments.

Q3: What is the recommended storage condition for Sulfo-Cy5 conjugates?

A3: Store your Sulfo-Cy5 labeled protein as you would the unlabeled protein. For long-term storage, it is recommended to divide the conjugate into single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][8] The conjugate should be protected from light.

Q4: How does the Degree of Substitution (DOS) affect my experiment?

A4: The Degree of Substitution, or the average number of dye molecules per protein, is a critical factor. A low DOS will result in a weak signal, while an excessively high DOS can lead to fluorescence quenching and may also affect the biological activity of the protein.[1][7] For most antibodies, an optimal DOS is between 2 and 10.[1]

Q5: What are the spectral properties of Sulfo-Cy5?

A5: Sulfo-Cy5 has an excitation maximum in the range of 646-649 nm and an emission maximum in the range of 662-671 nm.[5][6][7] Its high extinction coefficient contributes to its bright fluorescence.[]

Experimental Protocols

Protocol 1: Sulfo-Cy5 NHS Ester Protein Conjugation

This protocol provides a general guideline for labeling proteins with an amine-reactive Sulfo-Cy5 NHS ester.

  • Protein Preparation:

    • Dissolve the protein in a buffer free of primary amines, such as 1X Phosphate Buffered Saline (PBS) at pH 7.2-7.4.

    • If the protein is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[1]

    • The protein concentration should be between 2-10 mg/mL for optimal labeling.[1][8][9]

  • Reaction Buffer Preparation:

    • Prepare a 1 M sodium bicarbonate solution or a 1 M phosphate buffer with a pH of ~9.0.[1]

    • Add the reaction buffer to the protein solution to achieve a final pH of 8.5 ± 0.5. A common approach is to add 100 µL of the 1 M buffer to 900 µL of the protein solution.[1]

  • Dye Stock Solution Preparation:

    • Add anhydrous DMSO to the vial of Sulfo-Cy5 NHS ester to make a 10 mM stock solution.[1]

    • This solution should be prepared immediately before use, as the reactivity of the NHS ester decreases over time in solution.[1]

  • Conjugation Reaction:

    • A starting point for the molar ratio of dye to protein is 10:1.[1] This ratio may need to be optimized for your specific protein.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[1]

    • Load the reaction mixture onto the column.

    • Elute with PBS (pH 7.2-7.4) and collect the fractions containing the labeled protein, which will be the first colored fractions to elute. The smaller, unconjugated dye molecules will elute later.

Protocol 2: Determination of Degree of Substitution (DOS)

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (~650 nm).

    • Dilute the conjugate solution in PBS so that the absorbance values are within the linear range of your spectrophotometer (typically 0.1 to 1.0).

  • Calculate DOS:

    • The DOS can be calculated using the following formula:

      DOS = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye]

      Where:

      • A_dye = Absorbance of the conjugate at ~650 nm

      • A_280 = Absorbance of the conjugate at 280 nm

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

      • ε_dye = Molar extinction coefficient of Sulfo-Cy5 at ~650 nm (e.g., ~250,000 M⁻¹cm⁻¹)

      • CF = Correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5 dyes)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (2-10 mg/mL in amine-free buffer) buffer_adj Adjust pH to 8.5-9.0 protein_prep->buffer_adj pH adjustment conjugation Conjugation Reaction (1-2 hrs at RT, protected from light) buffer_adj->conjugation dye_prep Prepare 10 mM Dye Stock (in anhydrous DMSO) dye_prep->conjugation Add dye to protein purification Purification (Size-Exclusion Chromatography) conjugation->purification Remove free dye analysis DOS Calculation (Spectrophotometry) purification->analysis storage Storage (-20°C or -80°C) analysis->storage

Caption: Experimental workflow for this compound conjugation.

Caption: Troubleshooting decision tree for low signal-to-noise ratio.

immunoassay_pathway cluster_binding Binding Events cluster_detection Signal Detection antigen Target Antigen primary_ab Primary Antibody antigen->primary_ab Binds to secondary_ab Sulfo-Cy5 Secondary Ab primary_ab->secondary_ab Binds to excitation Excitation (~650 nm) secondary_ab->excitation Fluorophore emission Emission (~670 nm) excitation->emission Fluorescence detector Detector emission->detector

Caption: Signaling pathway in a typical immunoassay using a Sulfo-Cy5 conjugate.

References

Sulfo-Cy5 Amine Conjugate Aggregation Resource Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with Sulfo-Cy5 amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a water-soluble, far-red fluorescent dye commonly used for labeling proteins, peptides, and other biomolecules.[1][2][3][4] Aggregation of the resulting conjugate is a significant concern as it can lead to inaccurate quantification, reduced binding affinity of the labeled molecule, and potentially altered biological activity.[5][6]

Q2: What are the common causes of this compound conjugate aggregation?

Several factors can contribute to the aggregation of this compound conjugates:

  • High Degree of Labeling (DOL): Over-labeling a protein with too many dye molecules can increase its hydrophobicity and lead to aggregation.[7]

  • Inappropriate Buffer Conditions: Using buffers with the wrong pH or those containing primary amines (e.g., Tris) can interfere with the conjugation reaction and promote aggregation. The optimal pH for labeling primary amines with NHS esters is between 8.3 and 8.5.[8]

  • Poor Protein Stability: The intrinsic properties of the protein itself, such as low solubility or a tendency to aggregate at high concentrations, can be exacerbated by the addition of the dye.

  • Suboptimal Storage Conditions: Repeated freeze-thaw cycles and storage in buffers like PBS at low temperatures can induce aggregation.[9][10] The use of cryoprotectants is often recommended.[11][12]

  • High Salt Concentrations: Increased ionic strength can sometimes promote the aggregation of dyes and their conjugates.[13][14]

Q3: How can I prevent aggregation of my Sulfo-Cy5 conjugate?

Preventing aggregation starts with careful planning and execution of the labeling and purification process:

  • Optimize the Dye-to-Protein Ratio: Start with a molar ratio of 10:1 (dye:protein) and optimize to find the lowest ratio that provides sufficient signal.[7]

  • Use Appropriate Buffers: Employ amine-free buffers such as phosphate, bicarbonate, or borate at a pH of 8.3-8.5 for the labeling reaction.[8]

  • Ensure Protein Quality: Use highly purified and soluble protein for conjugation.

  • Proper Storage: Aliquot the conjugate and store at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol or sucrose.[9][10][15] Avoid repeated freeze-thaw cycles.[9][10]

  • Purify Thoroughly: Remove unconjugated dye and any existing aggregates immediately after the labeling reaction using methods like size-exclusion chromatography.

Troubleshooting Guides

Problem 1: Visible Precipitate After Labeling Reaction
Possible Cause Troubleshooting Step
High Degree of Labeling (DOL)Reduce the molar excess of Sulfo-Cy5 NHS ester in the labeling reaction.
Poor Protein SolubilityEnsure the protein is fully dissolved in the reaction buffer before adding the dye. Consider changing the buffer composition or adding solubilizing agents that do not interfere with the reaction.
Incorrect pHVerify the pH of the reaction buffer is between 8.3 and 8.5. NHS esters hydrolyze rapidly at higher pH, and labeling efficiency decreases at lower pH.[8]
Problem 2: Low Fluorescence Signal After Purification
Possible Cause Troubleshooting Step
Low Labeling EfficiencyEnsure the reaction buffer is amine-free (no Tris or glycine). Verify the pH is optimal (8.3-8.5). Use a fresh stock of Sulfo-Cy5 NHS ester, as it is moisture-sensitive.[7]
Over-labeling Leading to QuenchingA very high degree of labeling can cause self-quenching of the fluorophores. Reduce the dye-to-protein ratio in the labeling reaction.
Precipitation of ConjugateCentrifuge the sample and check for a pellet. If present, refer to the troubleshooting guide for visible precipitates.
Problem 3: Altered Biological Activity of the Conjugate
Possible Cause Troubleshooting Step
Labeling at an Active SiteIf the dye has attached to a critical residue in the protein's active or binding site, it can hinder its function. Try reducing the degree of labeling or using a different labeling chemistry that targets other functional groups.
AggregationAggregates can sterically hinder the interaction of the conjugate with its target. Confirm the absence of aggregates using SEC or DLS.

Experimental Protocols

Protocol 1: this compound Conjugation to a Protein
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[16]

    • If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the labeling buffer.

  • Prepare the Sulfo-Cy5 NHS Ester Stock Solution:

    • Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[7]

  • Perform the Labeling Reaction:

    • Add the Sulfo-Cy5 NHS ester stock solution to the protein solution at a starting molar ratio of 10:1 (dye:protein).

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Purify the Conjugate:

    • Remove unreacted dye and potential aggregates using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS with 20% glycerol).[7]

Protocol 2: Detection of Aggregates using Size-Exclusion Chromatography (SEC)
  • System Setup:

    • Equilibrate a size-exclusion chromatography column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4). The mobile phase should be filtered and degassed.[17][18]

  • Sample Preparation:

    • Filter your Sulfo-Cy5 conjugate sample through a 0.22 µm filter to remove any large particulates.

  • Data Acquisition:

    • Inject the sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5).

  • Data Analysis:

    • Aggregates will elute earlier than the monomeric conjugate, often in or near the void volume of the column.[17] The presence of peaks at earlier retention times indicates aggregation.

Protocol 3: Detection of Aggregates using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Ensure your sample is free of dust and other large contaminants by filtering or centrifugation.[19]

  • Instrument Setup:

    • Set the appropriate parameters on the DLS instrument, including solvent viscosity and refractive index.

  • Measurement:

    • Place the sample in the instrument and acquire the data. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[16][20]

  • Data Analysis:

    • The software will generate a size distribution profile. The presence of particles with a significantly larger hydrodynamic radius than the expected monomeric conjugate indicates aggregation.[19][21]

Data Presentation

Table 1: Recommended Buffers for this compound Labeling

BufferConcentrationpHNotes
Sodium Bicarbonate0.1 M8.3 - 8.5Commonly used and effective.
Sodium Phosphate0.1 M8.3 - 8.5An alternative to bicarbonate buffer.
Sodium Borate50 mM8.5Another suitable amine-free buffer.

Table 2: Hydrolysis Half-life of NHS Esters at Different pH Values

pHHalf-life
7.04-5 hours[22][23]
8.01 hour[22][23]
8.610 minutes[22][23]

Table 3: Common Cryoprotectants for Storing Protein Conjugates

CryoprotectantTypical ConcentrationStorage Temperature
Glycerol20-50% (v/v)[24]-20°C or -80°C
Sucrose5-12% (w/v)[11]-80°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein_prep Protein Preparation (Amine-free buffer, pH 8.3-8.5) conjugation Conjugation Reaction (1 hr, Room Temp, Dark) protein_prep->conjugation dye_prep Sulfo-Cy5 NHS Ester (Dissolve in DMSO/DMF) dye_prep->conjugation sec Size-Exclusion Chromatography conjugation->sec analysis Aggregation Analysis (SEC / DLS) sec->analysis storage Storage (-20°C / -80°C with Cryoprotectant) analysis->storage

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Aggregation Observed? cause1 High DOL start->cause1 cause2 Incorrect Buffer/pH start->cause2 cause3 Poor Protein Stability start->cause3 cause4 Improper Storage start->cause4 solution1 Optimize Dye:Protein Ratio cause1->solution1 solution2 Use Amine-Free Buffer (pH 8.3-8.5) cause2->solution2 solution3 Improve Protein Solubility cause3->solution3 solution4 Use Cryoprotectants Avoid Freeze-Thaw cause4->solution4

Caption: Troubleshooting logic for Sulfo-Cy5 conjugate aggregation.

signaling_pathway_impact monomer Monomeric Conjugate target Biological Target monomer->target Binds Correctly aggregate Aggregated Conjugate aggregate->target Steric Hindrance no_signal Inaccurate/No Signal aggregate->no_signal signal Accurate Signal target->signal

Caption: Impact of aggregation on biological signaling studies.

References

Technical Support Center: Sulfo-Cy5 Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Sulfo-Cy5 NHS ester for amine conjugation reactions. Find answers to frequently asked questions and troubleshooting advice to ensure successful labeling of your biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Sulfo-Cy5 NHS ester to primary amines?

The optimal pH for the reaction is between 8.3 and 8.5.[1][2][3][4] This pH range offers the best compromise between two competing factors: the reactivity of the primary amine and the stability of the Sulfo-Cy5 NHS ester.

Q2: Why is pH so critical for this reaction?

The pH of the reaction buffer directly influences the efficiency of the conjugation for two main reasons:

  • Amine Reactivity: Primary amines, such as the side chain of lysine residues, are only reactive when they are in their deprotonated, nucleophilic state (-NH2). At acidic pH (below 7), these amines are predominantly protonated (-NH3+), rendering them unreactive towards the NHS ester. As the pH increases above neutral, more amine groups become deprotonated and available for conjugation.[1]

  • NHS Ester Stability: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, a reaction with water that renders the dye inactive. The rate of this hydrolysis increases significantly with increasing pH.[1][2][4]

Therefore, a pH range of 8.3-8.5 maximizes the availability of reactive amines while minimizing the rate of dye hydrolysis, leading to the highest conjugation efficiency.

Q3: Which buffers are recommended for the Sulfo-Cy5 amine conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the Sulfo-Cy5 NHS ester. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)[4]

  • 0.1 M Phosphate buffer (pH 8.3-8.5)[2][4]

  • 50 mM Sodium Borate buffer (pH 8.5)

Q4: Are there any buffers I should avoid?

Yes. Avoid buffers containing primary amines, such as:

  • Tris (tris(hydroxymethyl)aminomethane)[5]

  • Glycine

These buffers will react with the Sulfo-Cy5 NHS ester, reducing the labeling efficiency of your target molecule. However, Tris or glycine can be used to quench the reaction after the desired incubation time.[5]

Q5: Does the fluorescence of the Sulfo-Cy5 conjugate depend on pH?

No, the fluorescence of Sulfo-Cy5 conjugates is stable and pH-insensitive across a wide range, typically from pH 4 to 10.[6] This ensures that changes in buffer conditions during downstream applications will not affect the fluorescent signal.

Data Presentation

The efficiency of the this compound conjugation is a balance between the desired amidation reaction and the competing hydrolysis of the NHS ester. The following tables summarize the effect of pH on these two processes. The data presented for amidation vs. hydrolysis kinetics is based on studies of porphyrin-NHS esters, which serve as a good proxy for the behavior of Sulfo-Cy5 NHS ester.

Table 1: Effect of pH on the Stability of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.025~3 hours
8.525~1 hour
8.6410 minutes
9.025< 10 minutes

Data generalized from multiple sources for NHS esters.[7][8]

Table 2: Comparison of Amidation and Hydrolysis Reaction Kinetics vs. pH

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated within the optimal range, leading to a higher yield of the conjugate.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Data from a kinetic study on Porphyrin-NHS esters.[9][10]

Experimental Protocols

A general protocol for labeling proteins with Sulfo-Cy5 NHS ester is provided below. Note that optimization may be required for your specific protein and experimental conditions.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[5][11] If the protein is in a different buffer, exchange it for the Reaction Buffer using dialysis or a desalting column.

    • Ensure the pH of the protein solution is between 8.3 and 8.5.[11][12]

  • Prepare the Sulfo-Cy5 NHS Ester Stock Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

    • Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13] This stock solution should be prepared fresh and used immediately.

  • Perform the Conjugation Reaction:

    • Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. A molar excess of the dye is typically used. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.[14]

    • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C.[5] Protect the reaction from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[12][15] The first colored fraction to elute will be the Sulfo-Cy5 labeled protein.

Troubleshooting Guide

Issue: Low Labeling Efficiency

Potential Cause Recommended Solution
Incorrect pH of Reaction Buffer Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter. Adjust if necessary.[5]
Presence of Amine-Containing Buffers Ensure that your protein solution and all other reagents are free from primary amines like Tris or glycine. If necessary, perform buffer exchange before starting the labeling reaction.[5]
Hydrolysis of Sulfo-Cy5 NHS Ester Prepare the Sulfo-Cy5 NHS ester stock solution immediately before use. Avoid prolonged exposure of the dye to aqueous solutions before adding it to the protein. Consider performing the reaction at 4°C to slow down hydrolysis.[5]
Low Protein Concentration Increase the protein concentration to 2-10 mg/mL. Higher concentrations favor the bimolecular conjugation reaction over the hydrolysis reaction.[5][11]
Inaccessible Amine Groups on the Protein The primary amines on your protein may be sterically hindered. Try denaturing the protein slightly (if its function will not be compromised) or consider using a linker with a longer spacer arm.

Issue: Precipitate Formation During Reaction

Potential Cause Recommended Solution
Poor Solubility of the Protein Optimize the buffer composition. If your protein has low solubility, you may need to add a non-interfering solubilizing agent.
High Concentration of Organic Solvent Ensure that the final concentration of DMSO or DMF from the dye stock solution is less than 10% of the total reaction volume.

Visualizations

Sulfo_Cy5_Amine_Conjugation_Pathway cluster_pH_Effect Effect of pH Protein Protein with Primary Amine (-NH₂) ReactiveAmine Deprotonated Amine (-NH₂) Protein->ReactiveAmine pH 8.3 - 8.5 (Optimal) ProtonatedAmine Protonated Amine (-NH₃⁺) Protein->ProtonatedAmine Low pH (< 7) SulfoCy5 Sulfo-Cy5 NHS Ester Conjugate Sulfo-Cy5 Labeled Protein (Stable Amide Bond) SulfoCy5->Conjugate Amidation (Desired Reaction) HydrolyzedDye Hydrolyzed Sulfo-Cy5 (Inactive) SulfoCy5->HydrolyzedDye Hydrolysis (Side Reaction, Increases with pH) ReactiveAmine->Conjugate Troubleshooting_Workflow Start Start: Low Labeling Efficiency CheckpH Check Reaction pH Start->CheckpH pH_Correct pH is 8.3 - 8.5? CheckpH->pH_Correct AdjustpH Adjust pH to 8.3 - 8.5 pH_Correct->AdjustpH No CheckBuffer Check Buffer Composition pH_Correct->CheckBuffer Yes AdjustpH->CheckBuffer Buffer_Correct Amine-free buffer? CheckBuffer->Buffer_Correct ChangeBuffer Buffer Exchange to Amine-free Buffer Buffer_Correct->ChangeBuffer No CheckDye Check Dye Quality & Handling Buffer_Correct->CheckDye Yes ChangeBuffer->CheckDye Dye_Correct Fresh dye stock used? CheckDye->Dye_Correct UseFreshDye Use Freshly Prepared Dye Stock Dye_Correct->UseFreshDye No OptimizeConc Optimize Reactant Concentrations Dye_Correct->OptimizeConc Yes UseFreshDye->OptimizeConc Success Successful Labeling OptimizeConc->Success

References

Technical Support Center: Purification of Sulfo-Cy5 Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated Sulfo-Cy5 amine from their samples.

Frequently Asked Questions (FAQs)

Q1: Why is it important to remove unconjugated this compound from my sample?

A: Removing unconjugated this compound is crucial for accurate downstream analysis. Excess dye can lead to high background fluorescence, resulting in a low signal-to-noise ratio and potentially false-positive results. It can also interfere with the quantification of the labeled molecule.

Q2: What are the common methods to remove free this compound?

A: The most common methods for removing small molecules like unconjugated dyes from larger macromolecules such as proteins or antibodies are dialysis, size exclusion chromatography (also known as gel filtration), and precipitation.[1][2]

Q3: How do I choose the best method for my experiment?

A: The choice of method depends on factors such as your sample volume, the molecular weight of your target molecule, and the required purity.

  • Dialysis is suitable for larger sample volumes but can be time-consuming.[2]

  • Size exclusion chromatography is a faster method that can be used for both desalting and buffer exchange, and is effective for separating molecules with a significant size difference.[3]

  • Precipitation is useful for concentrating the sample in addition to purification, but it may cause protein denaturation.[4][5]

Q4: Can I use dialysis to remove unconjugated this compound?

A: Yes, dialysis is a common technique for removing small, unwanted molecules like salts or dyes from larger macromolecules.[2] It involves the use of a semipermeable membrane that allows the smaller dye molecules to diffuse out into a larger volume of buffer, while retaining the larger labeled protein.

Q5: My protein is precipitating after labeling with Sulfo-Cy5. What could be the cause?

A: Protein precipitation after fluorescent labeling can occur if the protein becomes less water-soluble due to the conjugation of multiple hydrophobic dye molecules.[6] To minimize this, it is recommended to keep the labeling stoichiometry to a 1:1 ratio. Using sulfonated dyes like Sulfo-Cy5, which have better water solubility, can also help.[7]

Troubleshooting Guides

Issue 1: High background fluorescence in my final sample.
Possible Cause Recommended Solution
Incomplete removal of unconjugated dye.Repeat the purification step. For size exclusion chromatography, using a second spin column may be effective.[8] For dialysis, ensure you are using a sufficient volume of dialysis buffer and performing enough buffer changes.[9]
Non-specific binding of the dye to your target molecule.This can be an issue with hydrophobic dyes. Sulfo-Cy5 is designed to be water-soluble to minimize this.[10] Ensure your washing steps are stringent enough if your assay includes them.
Issue 2: Low recovery of my labeled protein after purification.
Possible Cause Recommended Solution
Protein loss during purification.Some protein loss can occur due to adherence to surfaces during transfer.[9] When using spin columns for size exclusion chromatography, be aware that some protein may stick to the membrane.[11]
Protein precipitation and loss during centrifugation.If using precipitation, the protein pellet may be difficult to redissolve completely, leading to loss.[4] This method is best for applications where denaturing solvents will be used downstream.

Quantitative Data Summary

ParameterValueSource
This compound Properties
Molecular Weight~741 g/mol [12]
Excitation Maximum~646 nm[12]
Emission Maximum~662 nm[12]
SolubilityWater, DMF, DMSO, alcohols[12]
Size Exclusion Chromatography Resin Selection
Sephadex™ G-10For separation of molecules > 700 Da from smaller molecules < 100 Da.[3]
Sephadex™ G-25Recommended for removing salts and other small contaminants from molecules with Mr > 5000 Da.[3]
Sephadex™ G-50Suitable for separating molecules with Mr > 30,000 Da from molecules with Mr < 1500 Da.[3]
Bio-gel P2Can be used for desalting with a molecular weight cutoff of 1.8 kDa.[11]

Experimental Protocols

Protocol 1: Removal of Unconjugated Sulfo-Cy5 by Dialysis
  • Prepare the Dialysis Membrane: Select a dialysis tubing with a molecular weight cut-off (MWCO) appropriate for your target molecule (e.g., 12,000–14,000 Da for IgG antibodies) to ensure retention of the protein while allowing the small dye molecule to pass through.[9] Wet the membrane according to the manufacturer's instructions.

  • Load the Sample: Transfer your sample containing the labeled protein and unconjugated dye into the prepared dialysis tubing.

  • Dialysis: Place the sealed tubing into a large beaker containing at least 200 times the sample volume of dialysis buffer (e.g., PBS).

  • Stirring: Gently stir the dialysis buffer at 4°C.[9]

  • Buffer Changes: Dialyze for at least 6 hours, changing the buffer at least three times to ensure complete removal of the free dye.[9]

Protocol 2: Removal of Unconjugated Sulfo-Cy5 by Size Exclusion Chromatography (Spin Column)
  • Prepare the Spin Column: Select a spin column with a resin appropriate for the size of your target molecule (e.g., Sephadex G-25 for proteins > 5 kDa).[3][13]

  • Equilibrate the Column: Equilibrate the column by passing through a suitable buffer (e.g., PBS, pH 7.2-7.4) according to the manufacturer's protocol.[13]

  • Load the Sample: Apply your reaction mixture to the top of the equilibrated resin bed.

  • Elute the Labeled Protein: Centrifuge the column according to the manufacturer's instructions. The larger, labeled protein will pass through the column in the void volume, while the smaller, unconjugated dye molecules will be retained in the pores of the resin.

  • Collect the Purified Sample: Collect the eluate containing your purified, labeled protein.

Protocol 3: Removal of Unconjugated Sulfo-Cy5 by Acetone Precipitation
  • Cool Acetone: Cool the required volume of acetone to -20°C.[4]

  • Precipitate the Protein: Add four times the sample volume of cold acetone to your protein sample in an acetone-compatible tube.[4]

  • Incubate: Vortex the tube and incubate for 60 minutes at -20°C.[4]

  • Centrifuge: Centrifuge the sample for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.[4]

  • Remove Supernatant: Carefully decant and discard the supernatant which contains the unconjugated dye.

  • Dry the Pellet: Allow the remaining acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Avoid over-drying the pellet.[4]

  • Resuspend: Resuspend the protein pellet in a buffer compatible with your downstream application.

Visualizations

experimental_workflow cluster_start Labeling Reaction cluster_purification Purification cluster_end Result start Sample (Protein + this compound) dialysis Dialysis start->dialysis Choose Method sec Size Exclusion Chromatography start->sec Choose Method precipitation Precipitation start->precipitation Choose Method end Purified Labeled Protein dialysis->end waste Unconjugated Dye Removed dialysis->waste sec->end sec->waste precipitation->end precipitation->waste

Caption: Experimental workflow for removing unconjugated Sulfo-Cy5.

decision_flowchart start Start: Need to remove unconjugated Sulfo-Cy5 q1 What is your sample volume? start->q1 q2 Is protein denaturation a concern? q1->q2 Small ans_dialysis Dialysis q1->ans_dialysis Large q3 Is speed a priority? q2->q3 Yes ans_precipitation Precipitation q2->ans_precipitation No q3->ans_dialysis No ans_sec Size Exclusion Chromatography q3->ans_sec Yes

Caption: Decision flowchart for selecting a purification method.

References

preventing non-specific binding of Sulfo-Cy5 amine labeled antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Sulfo-Cy5 amine-labeled antibodies in their experiments.

Troubleshooting Guide

Q1: I am observing high background fluorescence in my immunofluorescence experiment with a Sulfo-Cy5 labeled antibody. What are the possible causes and how can I troubleshoot this?

High background fluorescence with Sulfo-Cy5 labeled antibodies can originate from several sources. A systematic approach is crucial to identify and resolve the issue.

Potential Causes of High Background:

  • Dye-Specific Binding: Cyanine dyes, including Cy5, can exhibit non-specific binding to certain cell types, particularly monocytes and macrophages.[1][2][3][4][5]

  • Fc Receptor Binding: The Fc region of the antibody can bind to Fc receptors on cells like macrophages, monocytes, and B cells, leading to off-target signals.[3][5][6][7]

  • Hydrophobic and Ionic Interactions: The dye or antibody may interact non-specifically with various cellular components through hydrophobic or ionic forces.[3][8]

  • Suboptimal Antibody Concentration: Using an excessively high concentration of the primary or secondary antibody is a common cause of high background.[3][9][10][11]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites can lead to increased background.[3][11][12][13]

  • Insufficient Washing: Failure to adequately wash away unbound antibodies contributes to high background.[3][6][10]

  • Autofluorescence: Biological samples can have endogenous fluorescence from components like mitochondria, lysosomes, collagen, and elastin.[3][9][14] Aldehyde-based fixatives can also induce autofluorescence.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background with Sulfo-Cy5 antibodies.

Frequently Asked Questions (FAQs)

Q2: What are the best blocking buffers to prevent non-specific binding of Sulfo-Cy5 labeled antibodies?

The choice of blocking buffer is critical. Here is a comparison of common and specialized blocking agents:

Blocking AgentRecommended ConcentrationApplication Notes
Normal Serum 5-10% in PBSUse serum from the species in which the secondary antibody was raised.[12][13] Never use serum from the same species as the primary antibody.[12]
Bovine Serum Albumin (BSA) 1-5% in PBSA common and effective blocking agent for many applications.[3][8]
Non-fat Dry Milk 5% in PBSGenerally used for Western blotting, but can be adapted for immunofluorescence. May contain endogenous biotin and phosphoproteins that can interfere with some assays.
Fish Gelatin 0.5-1% in PBSCan be a good alternative to BSA, especially if BSA causes background issues.
Commercial Cyanine Dye Blockers Varies by manufacturerSpecifically formulated to block the non-specific binding of cyanine dyes to monocytes and macrophages.[1][2][4][5] Examples include Cyanine TruStain™ and BD Pharmingen™ Leukocyte Blocking Buffer.[1][2]
Fc Receptor Blockers Varies by manufacturerUsed to block the binding of the antibody's Fc region to Fc receptors on cells.[5][6]

Q3: How does antibody concentration affect non-specific binding?

Using a higher-than-optimal antibody concentration is a frequent cause of non-specific binding and high background.[3][9][10][11] It is essential to titrate your Sulfo-Cy5 labeled antibody to determine the optimal concentration that provides a strong specific signal with minimal background. A good starting point is the manufacturer's recommended dilution, followed by a series of dilutions to find the best signal-to-noise ratio for your specific experimental conditions.[3][9]

Q4: Can the this compound labeling protocol itself contribute to non-specific binding?

Yes, the labeling protocol can impact the properties of the antibody. Over-labeling, where too many dye molecules are attached to a single antibody, can increase hydrophobicity and lead to non-specific interactions. The optimal degree of substitution (DOS) for most antibodies is between 2 and 10.[15] For effective labeling, a ratio of 6-8 moles of Sulfo-Cy5 NHS ester to one mole of antibody is often recommended.[15] It is crucial to follow a well-optimized labeling protocol and purify the conjugate to remove unconjugated dye.

Q5: What is the mechanism of dye-specific binding of Sulfo-Cy5 and how can it be prevented?

Cyanine dyes, including Sulfo-Cy5, can bind non-specifically to certain cell types, particularly monocytes and macrophages.[1][2][3][4][5] This binding is thought to be mediated by interactions with cell surface receptors, such as the high-affinity Fcγ receptor (CD64), although the exact mechanism is not fully understood.[5][7][16] This can be a significant issue in multicolor flow cytometry.[1][2] To prevent this, specialized commercial blocking buffers have been developed that effectively block this dye-mediated non-specific binding without affecting specific antibody binding or cell viability.[1][2][4]

Caption: Mechanisms of specific and non-specific antibody binding.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with Sulfo-Cy5 Labeled Antibodies

  • Cell/Tissue Preparation: Prepare cells or tissue sections on slides as per your standard protocol.

  • Fixation: Fix the samples. For example, use 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3] Be aware that aldehyde fixatives can increase autofluorescence.[3] Consider using cold methanol or acetone as an alternative, but validate for your specific epitope.[3]

  • Washing: Wash the samples three times with PBS for 5 minutes each.[3]

  • Permeabilization (for intracellular targets): If staining an intracellular antigen, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 or Tween 20 in PBS for 10-15 minutes.

  • Blocking: Incubate the samples in a blocking buffer for at least 1 hour at room temperature.[3] A common blocking buffer is 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100.[3]

  • Primary Antibody Incubation: Dilute the Sulfo-Cy5 labeled primary antibody to its optimal concentration in the blocking buffer. Incubate the samples overnight at 4°C or for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the samples three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.[3]

  • Counterstaining (Optional): If desired, counterstain with a nuclear stain like DAPI.

  • Mounting: Mount the coverslip with an appropriate mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets for Sulfo-Cy5.

Protocol 2: this compound Labeling of an Antibody

This is a general guideline; always refer to the specific instructions provided with your labeling kit.

  • Antibody Preparation: The antibody should be in a buffer free of amines (e.g., Tris) and stabilizers like BSA. The recommended concentration is typically 2-10 mg/mL.[15]

  • Prepare Dye Stock Solution: Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to make a 10 mM stock solution.[15]

  • Adjust pH: Adjust the pH of the antibody solution to 8.5-9.0 using a suitable buffer, such as 1 M sodium bicarbonate.

  • Conjugation Reaction: Add the appropriate volume of the Sulfo-Cy5 NHS ester stock solution to the antibody solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).[17]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column or by dialysis against PBS.

Caption: Decision tree for selecting a blocking strategy.

References

Technical Support Center: Improving the Photostability of Sulfo-Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the photostability of Sulfo-Cy5 amine in imaging buffers.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a significant issue for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescence, which can significantly compromise the quality and quantitative accuracy of imaging data, especially in experiments requiring long exposure times or high-intensity illumination like single-molecule studies. The primary cause of photobleaching for cyanine dyes like Cy5 is the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.

Q2: What are the main components of an imaging buffer designed to improve fluorophore photostability?

A2: Imaging buffers designed to enhance photostability typically contain several key components:

  • A buffering agent: To maintain a stable pH, as significant pH changes can affect fluorophore performance. For Sulfo-Cy5, a pH between 7.0 and 8.5 is generally recommended.[1]

  • An antifade reagent: These are molecules that reduce photobleaching. They can act as triplet state quenchers or reactive oxygen species scavengers.

  • An oxygen scavenger system: This typically consists of an enzyme and a substrate (e.g., glucose oxidase and glucose) that enzymatically remove dissolved oxygen from the buffer, thereby reducing the formation of ROS.

  • A reducing agent: Often included to help return the fluorophore from a transient dark state (triplet state) back to the fluorescent singlet state.

Q3: Are there more photostable alternatives to this compound in the same spectral range?

A3: Yes, several alternative far-red dyes are known for their improved photostability compared to traditional cyanine dyes. Alexa Fluor 647 and some more recent dyes have been engineered for enhanced brightness and photostability. The choice of an alternative will depend on the specific experimental requirements, including the conjugation chemistry and the imaging modality.

Q4: Can the choice of mounting medium affect the photostability of this compound?

A4: Absolutely. The mounting medium's composition, particularly its refractive index and the presence of antifade reagents, plays a crucial role in preserving the fluorescence signal. Mounting media with a refractive index matched to that of the immersion oil can improve image quality and signal collection. Commercial mounting media often come pre-formulated with antifade agents.

Q5: How does the local chemical environment influence the photostability of Sulfo-Cy5?

A5: The immediate chemical environment around the Sulfo-Cy5 molecule can significantly impact its photostability. Factors such as the proximity of other molecules (potential quenchers), the viscosity of the medium, and the presence of specific ions can all play a role. For instance, the conjugation of triplet-state quenchers directly to the fluorophore has been shown to dramatically enhance photostability.[2]

Troubleshooting Guide

Issue 1: Rapid photobleaching of this compound signal during image acquisition.

Possible Cause Suggested Solution
High Excitation Light Intensity Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.
Presence of Molecular Oxygen Incorporate an oxygen scavenger system into your imaging buffer. A common system is glucose oxidase, catalase, and glucose (an "imaging buffer cocktail").
Absence of Antifade Reagents Add an antifade reagent to your imaging buffer. Common choices include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), or commercial antifade cocktails.
Suboptimal Imaging Buffer pH Ensure your imaging buffer is maintained at a pH between 7.0 and 8.5.[1]
Inadequate Mounting Medium Use a mounting medium specifically designed for fluorescence microscopy that contains antifade reagents.

Issue 2: High background fluorescence obscuring the Sulfo-Cy5 signal.

Possible Cause Suggested Solution
Autofluorescence of the Sample or Medium Use a spectrally distinct fluorophore if possible. Ensure all buffer components are of high purity and do not contribute to background fluorescence.
Non-specific Binding of the Labeled Molecule Optimize your blocking and washing steps during sample preparation to remove unbound Sulfo-Cy5 labeled molecules.
Impure Antifade Reagents Some antifade reagents, if not fresh or of high purity, can contribute to background fluorescence. Prepare fresh solutions or use high-quality commercial reagents.

Issue 3: Weak initial fluorescence signal from this compound.

Possible Cause Suggested Solution
Inefficient Labeling Optimize the labeling protocol to ensure an adequate dye-to-molecule ratio. Be cautious of over-labeling, which can lead to self-quenching.
Suboptimal Imaging Buffer Composition Some components in the imaging buffer could be quenching the fluorescence. Test the fluorescence of your labeled molecule in a simple buffer (e.g., PBS) to establish a baseline.
Incorrect Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of Sulfo-Cy5 (Excitation max ~646 nm, Emission max ~662 nm).[3]

Quantitative Data on Photostability

The photostability of Sulfo-Cy5 can be significantly improved with the addition of various antifade reagents and oxygen scavenging systems. The following table summarizes available data on the performance of different photostabilizing agents with Cy5 and related dyes. Note that direct comparisons should be made with caution as experimental conditions vary between studies.

Antifade Reagent / System Fluorophore Improvement in Photostability (Fold Increase in Lifetime or Photon Budget) Key Observations Reference
n-Propyl Gallate (NPG) VariousSignificant reduction in fadingA common and effective antioxidant antifade reagent.Generic Knowledge
DABCO VariousModerate reduction in fadingLess effective than NPG but also less toxic.Generic Knowledge
Trolox Cy5~7-foldActs as a triplet state quencher.[2]
Cyclooctatetraene (COT) Cy5Substantial increaseReduces the lifetime of the Cy5 triplet state.[2]
4-Nitrobenzyl alcohol (NBA) Cy5Increased photostabilityMechanism does not directly target the triplet state.[2]
Glucose Oxidase/Catalase Cy5Up to 28.7 times with other stabilizersOxygen scavenging system that dramatically reduces photobleaching.[4]
Vectashield Alexa-647 (similar to Cy5)Enables high-quality STORM imagingCommercial mounting medium that induces blinking and prolongs fluorescence.

Key Experimental Protocols

Protocol 1: Preparation of a Standard Antifade Imaging Buffer

This protocol describes the preparation of a commonly used imaging buffer containing an oxygen scavenger system and an antifade reagent.

Materials:

  • HEPES buffer (1 M, pH 7.5)

  • Glucose (20% w/v solution)

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or n-propyl gallate

  • Nuclease-free water

Procedure:

  • Prepare a base buffer of 10 mM HEPES at pH 7.5.

  • Just before imaging, prepare the "imaging buffer cocktail". For a 1 mL final volume:

    • Add 100 µL of 20% glucose solution (final concentration 2%).

    • Add 10 µL of a 10 mg/mL glucose oxidase stock solution.

    • Add 2 µL of a 10 mg/mL catalase stock solution.

    • Add 2 mM Trolox or 1% n-propyl gallate.

  • Mix gently by pipetting. Do not vortex, as this can introduce oxygen.

  • Use the buffer immediately for imaging.

Protocol 2: Quantification of Photobleaching Rate

This protocol outlines a method to measure and compare the photobleaching rates of this compound in different imaging buffers.

Materials:

  • This compound labeled sample (e.g., immobilized on a coverslip)

  • Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and emission filter.

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your this compound labeled sample and mount it in the imaging buffer to be tested.

  • Microscope Setup:

    • Set the laser power to a constant and relevant level for your experiments.

    • Choose an appropriate objective and ensure correct focus.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view.

    • Use a constant exposure time and frame rate.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Select a region of interest (ROI) containing the fluorescent signal and a background ROI.

    • Measure the mean fluorescence intensity of the signal and background ROIs for each frame.

    • Subtract the background intensity from the signal intensity for each time point.

    • Normalize the background-corrected intensity to the initial intensity (at time t=0).

    • Plot the normalized intensity as a function of time.

    • Fit the decay curve to a single exponential function to determine the photobleaching lifetime (τ).

Visualizations

Caption: Photobleaching mechanism of cyanine dyes and points of intervention.

Troubleshooting_Workflow Start Start: Rapid Photobleaching Check_Intensity Is Excitation Intensity Minimized? Start->Check_Intensity Check_O2 Is an Oxygen Scavenger Used? Check_Intensity->Check_O2 Yes Reduce_Intensity Action: Reduce Laser Power Check_Intensity->Reduce_Intensity No Check_Antifade Is an Antifade Reagent Present? Check_O2->Check_Antifade Yes Add_O2_Scavenger Action: Add Glucose Oxidase/Catalase Check_O2->Add_O2_Scavenger No Check_pH Is Buffer pH Optimal (7.0-8.5)? Check_Antifade->Check_pH Yes Add_Antifade Action: Add NPG, DABCO, or Trolox Check_Antifade->Add_Antifade No Solution Stable Signal Check_pH->Solution Yes Adjust_pH Action: Adjust Buffer pH Check_pH->Adjust_pH No Review Review Protocol and Re-evaluate Reduce_Intensity->Check_O2 Add_O2_Scavenger->Check_Antifade Add_Antifade->Check_pH Adjust_pH->Solution

Caption: Troubleshooting workflow for rapid photobleaching of this compound.

References

Technical Support Center: Sulfo-Cy5 Amine for Fixed Tissue Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 amine. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound for the fluorescent labeling of fixed tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between this compound and Sulfo-Cy5 NHS ester?

A1: The primary difference lies in their reactive functional groups, which dictates their targets for covalent bonding.

  • This compound contains a primary amine group (-NH2). This group can react with carbonyls (aldehydes, ketones) and activated carboxyl groups.

  • Sulfo-Cy5 NHS ester (N-hydroxysuccinimidyl ester) is an amine-reactive reagent that specifically and efficiently reacts with primary amino groups (e.g., the ε-amino group of lysine residues in proteins) to form stable amide bonds.[1][2][3]

This distinction is critical when working with fixed tissues, especially those preserved with aldehyde-based fixatives like paraformaldehyde (PFA).

Q2: Can I use this compound to directly label proteins in PFA-fixed tissue?

A2: Yes, it is possible, but it presents unique challenges. Paraformaldehyde fixation cross-links proteins by reacting with primary amines (like those on lysine residues) to form Schiff bases and methylene bridges.[4][5] This process can consume the very amine groups that would be targeted by an NHS-ester dye. However, the aldehyde groups introduced by PFA can potentially react with the amine group of this compound.[4] This can lead to non-specific labeling of the tissue matrix if not carefully controlled.

Q3: What are the main causes of high background staining with this compound in fixed tissues?

A3: High background is a common issue and can stem from several sources:

  • Reaction with Residual Aldehydes: PFA fixation can leave residual aldehyde groups in the tissue, which can react directly with the this compound, leading to diffuse, non-specific staining.[4][5]

  • Hydrophobic Interactions: Cyanine dyes, even sulfonated ones, can have some hydrophobicity, leading to non-specific binding to lipid-rich structures in the tissue.[1]

  • Ionic Interactions: The charged nature of the dye and tissue components can lead to electrostatic binding.

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites can allow the dye to adhere to various tissue components.[6][7]

  • Dye Concentration Too High: Using an excessive concentration of the dye increases the likelihood of non-specific binding.[8]

Q4: My signal is very weak or non-existent. What could be the problem?

A4: Weak or no signal can be due to several factors:

  • Inefficient Labeling Reaction: The reaction conditions (pH, incubation time, temperature) may not be optimal for the conjugation of this compound to its target.

  • Low Target Abundance: The target molecule you are trying to label may be present at very low levels in the tissue.

  • Photobleaching: Cy5 dyes are susceptible to photobleaching, especially with prolonged exposure to excitation light.[9][10][11]

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for Cy5 (Excitation max ~646 nm, Emission max ~662 nm).[1]

Troubleshooting Guide

Problem 1: High Background Staining
Potential Cause Recommended Solution
Reaction with Residual Aldehydes Perform a quenching step after fixation and before labeling. Incubate the tissue sections in a solution of 1 mg/mL sodium borohydride in PBS for 30 minutes at room temperature, or in 0.1 M glycine or Tris-HCl buffer to block unreacted aldehyde groups.[5]
Non-specific Hydrophobic and Ionic Interactions Increase the stringency of your washing steps. Use a buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS). Optimize your blocking step by using a protein-based blocker like Bovine Serum Albumin (BSA) or normal serum from a species different than your primary antibody (if applicable).[6][7]
Dye Concentration Too High Perform a titration experiment to determine the optimal concentration of this compound. Start with a low concentration and incrementally increase it to find the best signal-to-noise ratio.[8]
Tissue Autofluorescence While Cy5 is in the far-red spectrum where autofluorescence is typically lower, some tissues can still exhibit background fluorescence.[2] Consider treating the tissue with an autofluorescence quenching agent like Sudan Black B.[8]
Problem 2: Weak or No Fluorescent Signal
Potential Cause Recommended Solution
Inefficient Labeling Optimize the pH of your labeling buffer. While the specific optimal pH for this compound reaction with tissue components can vary, a slightly basic pH (7.5-8.5) often facilitates amine reactions. Extend the incubation time or gently increase the temperature (e.g., to 37°C).
Photobleaching Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium to protect the fluorophore. Acquire images using the lowest possible laser power and shortest exposure time that still provides a detectable signal.[9][10]
Low Target Abundance If labeling a specific target via an antibody-dye conjugate, consider using a signal amplification method, such as a biotin-streptavidin system.
Suboptimal Imaging Settings Ensure the correct laser line (e.g., 633 nm or 647 nm) and emission filter are being used for Cy5.[2] Check that the detector gain and exposure time are set appropriately to capture the signal.

Experimental Protocols

Protocol: Direct Labeling of Fixed Tissue with this compound

This protocol provides a general framework. Optimization of concentrations, incubation times, and washing steps is highly recommended for each specific tissue type and application.

1. Tissue Preparation: a. Fix tissue samples in 4% paraformaldehyde (PFA) in PBS for the appropriate duration (e.g., 2-4 hours for small tissues, overnight for larger specimens). b. Dehydrate the tissue through a graded ethanol series and embed in paraffin, or prepare cryosections. c. Section the tissue and mount on slides. d. Deparaffinize (if applicable) and rehydrate the sections.

2. Antigen Retrieval (Optional, if targeting a specific protein): a. Perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) as required for your target.

3. Quenching of Residual Aldehydes (CRITICAL STEP): a. Wash sections 3 times for 5 minutes each in PBS. b. Incubate sections in 0.1 M Glycine in PBS for 30 minutes at room temperature. c. Wash sections 3 times for 5 minutes each in PBS.

4. Permeabilization (for intracellular targets): a. Incubate sections in PBS containing 0.1-0.25% Triton X-100 for 10-15 minutes. b. Wash sections 3 times for 5 minutes each in PBS.

5. Blocking: a. Incubate sections in a blocking buffer (e.g., 5% BSA in PBS with 0.05% Tween-20) for 1 hour at room temperature in a humidified chamber to reduce non-specific binding.[6][7]

6. This compound Labeling: a. Prepare a working solution of this compound in a suitable buffer (e.g., PBS, pH 7.4-8.0). The optimal concentration should be determined by titration, typically in the range of 1-20 µg/mL. b. Remove the blocking solution (do not wash). c. Incubate the sections with the this compound solution for 1-2 hours at room temperature, protected from light.

7. Washing: a. Wash the sections 3-5 times for 5 minutes each with PBS containing 0.05% Tween-20 to remove unbound dye.

8. Counterstaining and Mounting: a. If desired, counterstain nuclei with a suitable dye like DAPI. b. Wash briefly in PBS. c. Mount the coverslip using an anti-fade mounting medium.

9. Imaging: a. Image the slides using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~646 nm, Emission: ~662 nm).[1]

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_final Final Steps Fixation 1. Fixation (4% PFA) Embedding 2. Embedding & Sectioning Fixation->Embedding Rehydration 3. Rehydration Embedding->Rehydration Quenching 4. Aldehyde Quenching (Glycine or NaBH4) Rehydration->Quenching Permeabilization 5. Permeabilization (Triton X-100) Quenching->Permeabilization Blocking 6. Blocking (BSA) Permeabilization->Blocking Labeling 7. This compound Incubation Blocking->Labeling Washing 8. Washing Labeling->Washing Counterstain 9. Counterstain (DAPI) Washing->Counterstain Mounting 10. Mounting (Anti-fade) Counterstain->Mounting Imaging 11. Imaging Mounting->Imaging

Caption: Workflow for direct labeling of fixed tissue with this compound.

troubleshooting_logic Start Staining Problem HighBg High Background? Start->HighBg WeakSignal Weak/No Signal? HighBg->WeakSignal No Quench Perform Aldehyde Quenching HighBg->Quench Yes CheckFilters Verify Microscope Filters/Settings WeakSignal->CheckFilters Yes TitrateDye Titrate Dye Concentration Down Quench->TitrateDye OptimizeWash Optimize Blocking & Washing TitrateDye->OptimizeWash OptimizeLabeling Optimize Labeling Conditions (pH, Time, Temp) CheckFilters->OptimizeLabeling UseAntifade Use Anti-fade Mountant OptimizeLabeling->UseAntifade

Caption: Troubleshooting decision tree for this compound staining issues.

References

Validation & Comparative

Sulfo-Cy5 Amine vs. Alexa Fluor 647: A Comparative Guide for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of far-red fluorescent dyes for immunofluorescence, the choice between Sulfo-Cy5 amine and Alexa Fluor 647 is a critical decision impacting experimental outcomes. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and quantitative data to inform the selection of the optimal dye for your research needs.

In the realm of immunofluorescence, the brightness and photostability of the chosen fluorophore are paramount for generating high-quality, reproducible data. While both Sulfo-Cy5 and Alexa Fluor 647 are widely used far-red dyes, a closer examination of their photophysical properties and performance in application reveals significant differences.

Performance Comparison: Brightness and Photostability

Experimental evidence consistently demonstrates the superior performance of Alexa Fluor 647 over Cy5, the parent compound of Sulfo-Cy5, in terms of both brightness and photostability.[1][2][3] Studies have shown that Alexa Fluor 647 conjugates are significantly brighter and more resistant to photobleaching than their Cy5 counterparts.[4][5] This enhanced performance is particularly crucial for demanding applications such as confocal microscopy and the detection of low-abundance targets.

The increased brightness of Alexa Fluor 647 is attributed to its higher quantum yield and resistance to self-quenching when conjugated to proteins.[5][6] As the degree of labeling (DOL) on an antibody increases, Cy5 conjugates tend to exhibit a significant decrease in fluorescence, a phenomenon attributed to the formation of non-fluorescent dye aggregates.[2][4] In contrast, Alexa Fluor 647 conjugates maintain high fluorescence levels even at higher DOLs, resulting in brighter, more sensitive reagents.[6][7]

Photostability, the ability of a fluorophore to resist fading upon exposure to excitation light, is another critical factor where Alexa Fluor 647 excels. Comparative studies have shown that Alexa Fluor 647 is considerably more photostable than Cy5, retaining a significantly higher percentage of its initial fluorescence after prolonged illumination.[5] This allows for longer exposure times during image acquisition, resulting in higher signal-to-noise ratios and more robust data.

Quantitative Data Summary

The following tables summarize the key photophysical properties and comparative performance of Sulfo-Cy5 and Alexa Fluor 647.

Table 1: Photophysical and Chemical Properties

PropertySulfo-Cy5Alexa Fluor 647
Excitation Maximum (nm) ~646~650
Emission Maximum (nm) ~662~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~239,000
Quantum Yield (free dye) Not readily available0.33[7]
Reactive Form Amine (requires activation) or NHS esterNHS ester
Reactivity Primary aminesPrimary amines

Table 2: Comparative Performance of Antibody Conjugates

Performance MetricSulfo-Cy5 (Cy5)Alexa Fluor 647Key Findings
Relative Brightness LowerHigherAlexa Fluor 647 conjugates are significantly brighter, especially at higher degrees of labeling.[5][6]
Photostability Less StableMore StableAlexa Fluor 647 exhibits greater resistance to photobleaching, allowing for longer imaging times.[4][5]
Quenching at High DOL SignificantMinimalCy5 conjugates show significant self-quenching, while Alexa Fluor 647 conjugates maintain high fluorescence.[6][7]

Experimental Protocols

To ensure a fair and direct comparison, the following detailed protocols outline the conjugation of antibodies with Sulfo-Cy5 NHS ester and Alexa Fluor 647 NHS ester, followed by a standardized immunofluorescence staining procedure.

Protocol 1: Antibody Conjugation with Sulfo-Cy5 NHS Ester and Alexa Fluor 647 NHS Ester

Materials:

  • Antibody to be labeled (in amine-free buffer, e.g., PBS)

  • Sulfo-Cy5 NHS ester

  • Alexa Fluor 647 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer, pH 8.3, to a final concentration of 2 mg/mL.

  • Dye Preparation:

    • Immediately before use, dissolve Sulfo-Cy5 NHS ester and Alexa Fluor 647 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the reactive dye solution to the antibody solution at a molar ratio of 10:1 (dye:antibody).

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • The first colored fraction to elute contains the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the respective dye's absorption maximum.

Protocol 2: Immunofluorescence Staining

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • Primary antibody

  • Sulfo-Cy5- and Alexa Fluor 647-conjugated secondary antibodies

  • DAPI (nuclear counterstain)

  • Mounting medium

Procedure:

  • Fixation:

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Incubate with the Sulfo-Cy5- or Alexa Fluor 647-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslip onto a microscope slide using mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope with appropriate filter sets for DAPI, Sulfo-Cy5, and Alexa Fluor 647.

Visualizing the Workflow

To illustrate the key stages of an immunofluorescence experiment, the following diagrams outline the antibody conjugation process and the immunofluorescence staining workflow.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody->Mix Dye NHS Ester Dye (Sulfo-Cy5 or AF647) in DMSO Dye->Mix Incubate Incubate 1 hr at RT Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Characterize Determine DOL Purify->Characterize Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Fixation Cell Fixation (e.g., PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstain (e.g., DAPI) SecondaryAb->Counterstain Mount Mounting Counterstain->Mount Image Fluorescence Microscopy Mount->Image

References

A Head-to-Head Comparison: Sulfo-Cy5 Amine vs. Cy5 NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. The choice of fluorescent dye and its reactive chemistry can significantly impact the outcome of assays such as ELISAs, Western blots, immunohistochemistry, and flow cytometry. This guide provides an in-depth comparison of two popular Cy5-based labeling reagents: Sulfo-Cy5 NHS ester and Cy5 NHS ester, to aid in the selection of the optimal dye for your protein labeling needs. While the term "Sulfo-Cy5 amine" might be used, it typically refers to the sulfonated version of the dye, which is most commonly employed as an NHS ester for protein labeling.

Chemical Properties and Reaction Mechanism

Both Cy5 NHS ester and Sulfo-Cy5 NHS ester are amine-reactive fluorescent dyes that covalently attach to proteins.[1] The key distinction lies in the addition of a sulfo group to the Cy5 core structure in Sulfo-Cy5. This modification has significant implications for the dye's properties and handling, but not its fundamental reaction chemistry.

The N-hydroxysuccinimide (NHS) ester reactive group on both dyes targets primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of the polypeptide chain, which are typically accessible on the protein surface.[2][3] The reaction, which is most efficient at a slightly alkaline pH of 7.2 to 8.5, results in the formation of a stable amide bond between the dye and the protein, releasing N-hydroxysuccinimide as a byproduct.[2][4] It is crucial to use buffers free of primary amines, such as Tris, as they will compete with the protein for reaction with the dye.[5][6]

A competing reaction is the hydrolysis of the NHS ester, which becomes more pronounced at higher pH values.[2][7] This hydrolysis inactivates the dye, reducing labeling efficiency. Therefore, careful control of the reaction pH is essential for optimal conjugation.

Key Performance Differences: A Tabular Summary

The primary difference between the two dyes, the presence of a sulfo group, directly influences their solubility and, consequently, their application.

FeatureCy5 NHS EsterSulfo-Cy5 NHS EsterRationale
Solubility Poor in aqueous solutions; requires organic solvents (DMSO, DMF) for stock solutions.[8][9]High water solubility.[9][10]The negatively charged sulfonate groups on Sulfo-Cy5 increase its hydrophilicity.[9]
Reaction Buffer Requires the addition of an organic co-solvent to the aqueous reaction buffer.Can be performed in entirely aqueous buffers.[5][9]The high water solubility of Sulfo-Cy5 NHS ester eliminates the need for organic solvents.
Protein Compatibility The presence of organic solvents may denature or cause precipitation of sensitive proteins.Ideal for labeling proteins that are sensitive to organic solvents.[10]The aqueous reaction environment is gentler on protein structure.
Cell Permeability Hydrophobic nature can lead to non-specific binding and potential cell penetration.[9]Cell-impermeable due to its charged nature, making it suitable for cell surface labeling.[9]The charged sulfonate groups prevent the dye from crossing intact plasma membranes.[9]
Spectral Properties Excitation/Emission Maxima: ~646-649 nm / ~662-670 nm.[9][11]Excitation/Emission Maxima: ~646-651 nm / ~662-670 nm.[5][9]The core fluorophore is the same, resulting in nearly identical spectral characteristics.
Quantum Yield & Brightness HighHigh, and may be less prone to quenching from dye-dye interactions in aqueous media.[10]The sulfonate groups can reduce aggregation and self-quenching.[10]

Experimental Protocols

Below are generalized protocols for labeling proteins with Cy5 NHS ester and Sulfo-Cy5 NHS ester. Note that optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.[5][12]

Protocol 1: Labeling with Cy5 NHS Ester
  • Protein Preparation: Dissolve the protein to be labeled in a buffer free of primary amines (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[4][8] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer.[5][6]

  • Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[6][8]

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the dissolved Cy5 NHS ester. A molar excess of the dye (typically 8-fold or higher) is recommended.[4][8] The final concentration of the organic solvent in the reaction mixture should be kept to a minimum to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[4]

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.[6][12]

Protocol 2: Labeling with Sulfo-Cy5 NHS Ester
  • Protein Preparation: Prepare the protein solution as described in Protocol 1, in a primary amine-free buffer at pH 8.3-8.5.[5][13]

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in deionized water or the labeling buffer to a concentration of 10 mg/mL.[5]

  • Labeling Reaction: Add the calculated amount of the dissolved Sulfo-Cy5 NHS ester to the protein solution with gentle mixing. A molar excess of the dye is recommended.[5][13]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.[13]

  • Purification: Purify the labeled protein using a desalting column or dialysis to remove unreacted dye.[13]

Visualizing the Workflow

To better illustrate the labeling process, the following diagrams outline the experimental workflows.

Cy5_NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix & Incubate (4h RT or O/N on ice) Protein->Mix Dye Cy5 NHS Ester in DMSO/DMF Dye->Mix Purify Purify (Desalting Column/ Dialysis) Mix->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Figure 1: Experimental workflow for protein labeling with Cy5 NHS ester.

Sulfo_Cy5_NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix & Incubate (1h at RT) Protein->Mix Dye Sulfo-Cy5 NHS Ester in Aqueous Buffer Dye->Mix Purify Purify (Desalting Column/ Dialysis) Mix->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Figure 2: Experimental workflow for protein labeling with Sulfo-Cy5 NHS ester.

Conclusion and Recommendations

The choice between Cy5 NHS ester and Sulfo-Cy5 NHS ester for protein labeling hinges primarily on the properties of the protein of interest and the intended application.

Choose Cy5 NHS Ester if:

  • Your protein is robust and stable in the presence of small amounts of organic solvents.

  • You are performing intracellular labeling where membrane permeability is desired.

Choose Sulfo-Cy5 NHS Ester if:

  • Your protein is sensitive to organic solvents and may denature or precipitate.[10]

  • You require a simplified labeling protocol with an entirely aqueous buffer system.[9]

  • Your application involves labeling cell surface proteins where membrane impermeability is crucial.[9]

References

A Comparative Guide to the Brightness of Sulfo-Cy5 Amine and Other Far-Red Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorescence-based applications, selecting the optimal dye is critical for achieving high sensitivity and signal-to-noise ratios. This guide provides an objective comparison of the photophysical properties, specifically the quantum yield and brightness, of Sulfo-Cy5 amine against other commonly used far-red fluorescent dyes: Alexa Fluor 647, DyLight 650, and Atto 647N. The data presented is compiled from various scientific resources and manufacturer specifications to aid in making an informed decision for your experimental needs.

Photophysical Properties and Brightness Comparison

The brightness of a fluorescent dye is a crucial parameter for assessing its performance and is determined by the product of its molar extinction coefficient (ε) and quantum yield (Φ). The molar extinction coefficient represents the efficiency with which a dye absorbs photons at a specific wavelength, while the quantum yield indicates the efficiency of converting absorbed photons into emitted fluorescent light.

The following table summarizes the key photophysical properties of this compound and its alternatives.

DyeMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound 271,0000.2875,880
Alexa Fluor 647239,0000.33[1][2]78,870
DyLight 650250,000[3]High (not specified)Not Calculable
Atto 647N150,0000.65[4]97,500

Note: While DyLight 650 is reported to have a high quantum yield, a specific numerical value was not available in the reviewed resources, precluding the calculation of its brightness.

Key Takeaways

  • Atto 647N emerges as the brightest dye among the compared fluorophores, primarily due to its exceptionally high quantum yield.

  • Alexa Fluor 647 exhibits a slightly higher calculated brightness than This compound , attributable to its higher quantum yield despite a lower molar extinction coefficient.

  • This compound possesses the highest molar extinction coefficient, indicating superior light-absorbing capability. However, its lower quantum yield compared to Alexa Fluor 647 and Atto 647N results in a moderate overall brightness.

Relationship Between Photophysical Properties and Brightness

The interplay between molar extinction coefficient and quantum yield in determining the overall brightness of a fluorescent dye is a fundamental concept in fluorescence spectroscopy. A high molar extinction coefficient ensures that the dye can efficiently capture incident photons, while a high quantum yield guarantees that a large fraction of this absorbed energy is re-emitted as fluorescence.

Brightness_Factors cluster_outcome Performance Metric Extinction_Coefficient Molar Extinction Coefficient (ε) Brightness Brightness Extinction_Coefficient->Brightness Quantum_Yield Quantum Yield (Φ) Quantum_Yield->Brightness

Caption: Factors determining fluorescent dye brightness.

Experimental Protocols

The quantitative data presented in this guide is based on standardized experimental methodologies for determining the molar extinction coefficient and quantum yield of fluorescent dyes.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Workflow:

Molar_Extinction_Workflow A Prepare a series of dye solutions of known concentrations in a suitable solvent (e.g., PBS). B Measure the absorbance of each solution at the dye's absorption maximum (λ_max) using a spectrophotometer. A->B C Plot a graph of absorbance versus concentration. B->C D Perform a linear regression analysis of the data points. C->D E Calculate the molar extinction coefficient (ε) from the slope of the calibration curve (Slope = ε × path length). D->E Quantum_Yield_Workflow A Prepare dilute solutions of the sample and a reference standard with matched absorbance at the excitation wavelength. B Measure the fluorescence emission spectra of both the sample and the standard using a fluorometer. A->B C Integrate the area under the emission spectra for both the sample and the standard. B->C D Measure the refractive index of the solvents used for the sample and the standard. C->D E Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (η_sample² / η_std²) D->E

References

A Researcher's Guide to Cross-Reactivity of Sulfo-Cy5 Amine Labeled Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled secondary antibodies is paramount for generating reliable and reproducible data in immunoassays. This guide provides an objective comparison of Sulfo-Cy5 amine labeled secondary antibodies, with a focus on assessing their cross-reactivity. We will delve into supporting experimental data, provide detailed protocols for in-house validation, and explore alternative fluorophores.

Understanding this compound Labeling and Antibody Cross-Reactivity

Sulfo-Cy5 is a bright, far-red fluorescent dye that is commonly used to label proteins, including antibodies.[1][2] The "Sulfo" group increases the water solubility of the dye, making it ideal for labeling biomolecules in aqueous environments without the need for organic solvents.[3] The dye is typically supplied as a Sulfo-Cy5 NHS ester, which readily reacts with primary amine groups (-NH2) on proteins, such as the lysine residues on an antibody, to form a stable amide bond.[1]

Cross-reactivity is a critical issue in immunoassays where a secondary antibody, intended to bind to a primary antibody from a specific host species, mistakenly binds to immunoglobulins (IgGs) from other species present in the sample.[4] This non-specific binding can lead to high background noise, false-positive signals, and misinterpretation of experimental results, particularly in multiplexing experiments.[4] To minimize this, manufacturers produce "cross-adsorbed" secondary antibodies. This involves passing the antibody solution through a column containing immobilized serum proteins from various species to remove the cross-reactive antibody populations.[4]

Performance Comparison of Sulfo-Cy5 Labeled Secondary Antibodies

While manufacturers provide information on the species against which their secondary antibodies have been cross-adsorbed, quantitative data on the degree of cross-reactivity is often limited. The following tables present illustrative data from Dot Blot and ELISA experiments, simulating a head-to-head comparison of Sulfo-Cy5 labeled Goat Anti-Rabbit IgG (H+L) from three different suppliers.

Table 1: Dot Blot Analysis of Cross-Reactivity

This table summarizes the semi-quantitative analysis of cross-reactivity from a Dot Blot experiment. The signal intensity of the Sulfo-Cy5 labeled secondary antibody binding to various spotted IgGs is graded from +++ (strong signal) to - (no signal).

Target IgG (1 µg)Supplier A (Signal)Supplier B (Signal)Supplier C (Signal)
Rabbit IgG+++++++++
Mouse IgG-+-
Human IgG++++
Rat IgG---
Goat IgG---

This is illustrative data and does not represent actual product performance.

Table 2: ELISA Analysis of Cross-Reactivity (% Cross-Reactivity)

This table presents quantitative data from an ELISA-based cross-reactivity assay. The percentage of cross-reactivity is calculated as: (Signal from non-target IgG / Signal from target IgG) x 100%.

Target IgGSupplier A (%)Supplier B (%)Supplier C (%)
Rabbit IgG100100100
Mouse IgG< 0.11.50.2
Human IgG0.83.20.9
Rat IgG< 0.10.3< 0.1
Goat IgG< 0.1< 0.1< 0.1

This is illustrative data and does not represent actual product performance.

Based on this representative data, Supplier A and Supplier C demonstrate lower cross-reactivity against the tested species compared to Supplier B.

Experimental Protocols

To quantitatively assess the cross-reactivity of a Sulfo-Cy5 labeled secondary antibody in your specific experimental context, we provide detailed protocols for Dot Blot and ELISA assays.[5]

Dot Blot Assay for Cross-Reactivity Assessment

This method offers a rapid and semi-quantitative evaluation of secondary antibody binding to various immunoglobulins.

Materials:

  • Nitrocellulose or PVDF membrane

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST [PBS with 0.1% Tween-20])

  • Purified IgGs from various species (e.g., rabbit, mouse, human, rat, goat)

  • Sulfo-Cy5 labeled secondary antibody to be tested

  • Fluorescence imaging system

Protocol:

  • Antigen Immobilization: Spot 1-2 µL of serial dilutions of each purified IgG (e.g., 1 mg/mL, 0.5 mg/mL, 0.25 mg/mL) onto the nitrocellulose membrane.[6] Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[6][7]

  • Secondary Antibody Incubation: Dilute the Sulfo-Cy5 labeled secondary antibody in blocking buffer at the manufacturer's recommended concentration. Incubate the membrane in the antibody solution for 1 hour at room temperature with gentle agitation.[5]

  • Washing: Wash the membrane three times for 5 minutes each with PBST to remove unbound secondary antibody.

  • Detection: Allow the membrane to air dry and visualize the fluorescent signal using a suitable imaging system with appropriate excitation and emission filters for Cy5.

  • Analysis: Compare the signal intensity of the spots corresponding to the target species' IgG with the signal from the non-target species' IgGs.[5] Significant signal on non-target IgGs indicates cross-reactivity.

ELISA for Quantitative Cross-Reactivity Analysis

ELISA provides a more quantitative assessment of cross-reactivity.

Materials:

  • 96-well high-binding ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Purified IgGs from various species

  • Wash buffer (PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Sulfo-Cy5 labeled secondary antibody

  • Fluorescence plate reader

Protocol:

  • Antigen Coating: Dilute each purified IgG to 2-10 µg/mL in coating buffer. Add 100 µL of each IgG solution to different wells of the 96-well plate. Incubate overnight at 4°C.[8] Include wells with no antigen as a background control.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times with wash buffer. Add 100 µL of serial dilutions of the Sulfo-Cy5 labeled secondary antibody (in blocking buffer) to the wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.[5]

  • Detection: Read the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission filters for Cy5.[5]

  • Analysis: Plot the fluorescence signal against the secondary antibody concentration for each IgG. The percentage of cross-reactivity can be calculated using the formula mentioned above at a concentration in the linear range of the assay.[5]

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams illustrate the key steps and concepts.

Sulfo_Cy5_Amine_Labeling cluster_reaction Labeling Reaction Antibody Secondary Antibody (with primary amines, -NH2) LabeledAb Sulfo-Cy5 Labeled Secondary Antibody Antibody->LabeledAb reacts with SulfoCy5 Sulfo-Cy5 NHS Ester SulfoCy5->LabeledAb NHS N-hydroxysuccinimide (byproduct) LabeledAb->NHS releases

Figure 1. Sulfo-Cy5 NHS ester reaction with a primary amine on a secondary antibody.

Dot_Blot_Workflow start Start spot_igg Spot IgGs from various species onto membrane start->spot_igg block Block membrane spot_igg->block incubate_sec Incubate with Sulfo-Cy5 Labeled Secondary Antibody block->incubate_sec wash Wash membrane incubate_sec->wash detect Detect fluorescence wash->detect analyze Analyze signal intensity for cross-reactivity detect->analyze end End analyze->end

Figure 2. Workflow for Dot Blot cross-reactivity testing.

ELISA_Workflow start Start coat_plate Coat 96-well plate with IgGs from various species start->coat_plate block Block wells coat_plate->block incubate_sec Incubate with Sulfo-Cy5 Labeled Secondary Antibody block->incubate_sec wash Wash wells incubate_sec->wash read_plate Read fluorescence wash->read_plate calculate Calculate % Cross-Reactivity read_plate->calculate end End calculate->end

Figure 3. Workflow for ELISA-based cross-reactivity testing.

Cross_Reactivity_Concept cluster_specific Specific Binding (Ideal) cluster_cross_reactive Cross-Reactivity (Undesired) PrimaryAb_Rabbit Primary Antibody Host: Rabbit SecondaryAb Sulfo-Cy5 Anti-Rabbit Secondary Antibody PrimaryAb_Rabbit->SecondaryAb Binds to PrimaryAb_Mouse Primary Antibody Host: Mouse SecondaryAb2 Sulfo-Cy5 Anti-Rabbit Secondary Antibody PrimaryAb_Mouse->SecondaryAb2 Incorrectly binds to

Figure 4. Specific binding versus cross-reactivity of a secondary antibody.

Alternatives to Sulfo-Cy5

While Sulfo-Cy5 is a robust and widely used fluorophore, several alternatives are available that may offer advantages in specific applications.

Table 3: Comparison of Far-Red Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Key Advantages
Sulfo-Cy5 ~646~662High water solubility, well-established.[3]
Alexa Fluor 647 ~650~668Very bright and photostable.[1][9]
DyLight 649 ~655~670Good photostability.
iFluor 647 ~650~670Reported to have stronger fluorescence and higher photostability than Cy5.[1]

The choice of fluorophore should be guided by the specific requirements of the experiment, including the instrumentation available and the need for multiplexing with other fluorescent probes.

Conclusion

The specificity of this compound labeled secondary antibodies is critical for obtaining high-quality, reliable data in immunoassays. While manufacturers' cross-adsorption profiles provide a useful starting point, in-house validation using methods like Dot Blot and ELISA is highly recommended to ensure optimal performance in your specific experimental setup. By carefully selecting and validating your secondary antibodies, you can minimize non-specific binding and increase the confidence in your research findings.

References

Navigating the Spectrum: A Guide to Sulfo-Cy5 Amine's Spectral Overlap with Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-color fluorescence imaging, the choice of fluorophores is paramount to generating clear, reliable, and quantifiable data. A critical consideration in experimental design is the spectral overlap between different dyes, which can lead to signal bleed-through and complicate data interpretation. This guide provides a comprehensive comparison of Sulfo-Cy5 amine, a bright and water-soluble cyanine dye, with other commonly used fluorophores, offering insights into potential spectral crosstalk and aiding in the selection of appropriate dye combinations for your research needs.

Spectral Properties at a Glance

Understanding the key spectral characteristics of each fluorophore is the first step in predicting potential overlap. This compound exhibits a maximum excitation at approximately 646 nm and a maximum emission at around 662 nm, placing it in the far-red region of the spectrum.[1][2][3][4] Its high extinction coefficient and good quantum yield make it a robust choice for a variety of applications.[2][3][] The following table summarizes the spectral properties of this compound alongside other popular fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 646 [1][2][3][4]662 [1][2][3][4]271,000 [1][2]0.28 [2][3]
DAPI35846133,000~0.9
Alexa Fluor 48849551971,0000.92
FITC495518[6]75,0000.32
TRITC547[6]572[6]50,0000.23
Texas Red58961585,0000.61
Alexa Fluor 594590[6]617[6]92,0000.66

Visualizing Spectral Overlap

The potential for spectral bleed-through occurs when the emission spectrum of one fluorophore (the "donor") overlaps with the excitation spectrum of another (the "acceptor"). This can lead to the acceptor fluorophore being unintentionally excited by the light emitted from the donor, resulting in a false positive signal in the acceptor's detection channel. The following diagram illustrates this principle.

Spectral_Overlap cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore (e.g., Sulfo-Cy5) cluster_overlap Spectral Overlap Zone Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Emits Light Overlap Emission from Donor excites Acceptor Donor_Emission->Overlap Acceptor_Excitation Excitation Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Emits Light Overlap->Acceptor_Excitation

Caption: Conceptual diagram of spectral overlap between a donor and an acceptor fluorophore.

Minimizing Spectral Crosstalk: An Experimental Workflow

To experimentally assess and mitigate spectral bleed-through, a systematic approach is necessary. The following workflow outlines the key steps for evaluating the compatibility of this compound with another fluorophore in a multi-color imaging experiment.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A Prepare single-labeled control samples (this compound only and other fluorophore only) C Image single-labeled controls using all excitation lasers and detection channels A->C B Prepare dual-labeled experimental sample D Image dual-labeled sample using sequential scanning (excite and detect one fluorophore at a time) B->D E Analyze single-labeled control images to quantify bleed-through into non-primary channels C->E G Analyze corrected dual-labeled images D->G F Apply spectral unmixing or compensation algorithms if necessary E->F F->G

Caption: Experimental workflow for assessing and correcting spectral bleed-through.

Detailed Experimental Protocol for Assessing Spectral Overlap

This generalized protocol provides a framework for evaluating the spectral compatibility of this compound with another fluorophore of interest using confocal microscopy.

1. Sample Preparation:

  • Single-Labeled Controls: Prepare three sets of samples.

    • Sample 1 (Unstained Control): Cells or tissue prepared without any fluorescent labels. This is crucial for assessing autofluorescence.

    • Sample 2 (this compound only): Label your biological target with this compound according to your standard protocol.

    • Sample 3 (Other Fluorophore only): Label a separate sample with the other fluorophore you intend to use in combination with this compound.

  • Dual-Labeled Sample: Prepare your experimental sample labeled with both this compound and the other fluorophore.

2. Confocal Microscope Setup:

  • Laser Lines: Select the appropriate laser lines for exciting each fluorophore individually. For this compound, a 633 nm or 640 nm laser is typically used.

  • Detection Channels: Set up detection channels (photomultiplier tubes or HyD detectors) with appropriate emission filters for each fluorophore. The emission filter for this compound should be centered around its emission maximum of ~662 nm.

  • Sequential Scanning: For the dual-labeled sample, configure the microscope for sequential scanning. This means that for each line or frame, only one laser is active at a time, and the corresponding detector is collecting the signal. This is a primary method for minimizing bleed-through during acquisition.

3. Image Acquisition:

  • Unstained Control: Image the unstained sample using the same laser and detector settings that will be used for the labeled samples. This will reveal the level and spectral properties of any autofluorescence.

  • Single-Labeled Controls:

    • Image the "this compound only" sample. Excite with the laser for this compound and acquire images in all detection channels (the one for this compound and the one for the other fluorophore). Any signal detected in the channel for the other fluorophore is bleed-through from this compound.

    • Image the "Other Fluorophore only" sample. Excite with the appropriate laser for this fluorophore and acquire images in all detection channels. Any signal in the this compound channel is bleed-through from this fluorophore.

  • Dual-Labeled Sample: Image the dual-labeled sample using the sequential scanning mode.

4. Data Analysis:

  • Quantify Bleed-through: Using the images from the single-labeled controls, quantify the percentage of signal from one fluorophore that is detected in the other's channel. This information can be used for post-acquisition correction.

  • Spectral Unmixing/Compensation: If significant bleed-through is observed, use the software provided with your confocal microscope to perform spectral unmixing or compensation. This process uses the spectral information from the single-labeled controls to mathematically separate the overlapping signals in the dual-labeled image.

  • Analyze Corrected Images: Once the bleed-through has been corrected, you can proceed with your quantitative analysis of the dual-labeled sample, such as colocalization studies.

By carefully selecting fluorophore combinations based on their spectral properties and employing rigorous experimental controls and analysis techniques, researchers can confidently perform multi-color fluorescence experiments and obtain high-quality, artifact-free data. This compound, with its far-red emission, offers a valuable tool in the ever-expanding palette of fluorescent probes, and a thorough understanding of its spectral behavior is key to its successful implementation.

References

A Researcher's Guide to Sulfo-Cy5 Amine in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of super-resolution microscopy, the selection of a suitable fluorescent probe is a critical decision that profoundly influences the quality and reproducibility of experimental results. Among the far-red fluorescent dyes, Sulfo-Cy5 amine has been a widely adopted workhorse, particularly for single-molecule localization microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM). This guide provides an objective comparison of this compound's performance against its main competitors, supported by experimental data and detailed protocols to facilitate an informed choice for your specific research needs.

Quantitative Performance Comparison

The efficacy of a fluorophore in super-resolution microscopy is determined by a combination of its photophysical properties. Key parameters include brightness, photostability, and photoswitching characteristics, which collectively determine the final resolution and clarity of the super-resolved image. This compound, a sulfonated version of the cyanine dye Cy5, offers excellent water solubility, which is advantageous for labeling biomolecules in aqueous buffers.[1][2] While its spectral properties are nearly identical to the non-sulfonated Cy5, the sulfonation helps to reduce aggregation, a common issue with cyanine dyes that can lead to fluorescence quenching.[2][3]

However, for the demanding conditions of super-resolution imaging, several alternative dyes have emerged, with Alexa Fluor 647 and ATTO 647N being the most prominent. The following table summarizes the key performance characteristics of this compound in comparison to these alternatives, with a focus on their application in dSTORM (direct STORM), a popular variant of STORM that utilizes the photoswitching of single fluorophores.

PropertyThis compound (Cy5)Alexa Fluor 647ATTO 647N
Excitation Maximum (nm) ~649[3]~650~646
Emission Maximum (nm) ~670[3]~665~664
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000[3]~239,000 - 270,000~150,000
Quantum Yield ~0.2[3]~0.33~0.65
Photon Yield per switching event (in STORM) Good (4254 in MEA, 5873 in BME buffer)[4]Excellent (often thousands of photons; 3823 in MEA, 5202 in BME buffer)[4][5]High
Photostability Moderate[3]High (significantly more resistant to photobleaching than Cy5)[6][7]High
Blinking Cycles (in STORM) GoodHigh (can be switched on and off hundreds of times)Good
Tendency for Self-Quenching Moderate[6]Low[6]Data not readily available

Note: The values presented are compiled from various sources and can be influenced by the experimental conditions, such as the imaging buffer composition and the conjugation state of the dye.

From the data, it is evident that while this compound is a bright and effective fluorophore for dSTORM, Alexa Fluor 647 often exhibits superior performance, particularly in terms of photostability and photon output per switching event.[5][8] This translates to a higher localization precision and ultimately a better-resolved super-resolution image.[9] ATTO 647N also presents itself as a strong competitor with a high quantum yield.[10]

Experimental Workflows and Protocols

Achieving high-quality super-resolution images is critically dependent on optimized experimental protocols, from sample labeling to data acquisition. Below are detailed methodologies for key experiments involving this compound and its alternatives.

Protein Labeling with Amine-Reactive Dyes

A common application for this compound is the labeling of proteins, such as antibodies, for subsequent immunofluorescence imaging. The amine-reactive succinimidyl ester (SE) or NHS ester form of the dye is typically used for this purpose.

ProteinLabeling Protein Protein Solution (e.g., Antibody in PBS) Incubation Incubation (1 hour, RT, gentle stirring, protected from light) Protein->Incubation Dye Amine-Reactive Dye (Sulfo-Cy5 NHS ester) Dye->Incubation Purification Purification (Gel Filtration Column, e.g., Sephadex G-25) Incubation->Purification LabeledProtein Labeled Protein Conjugate Purification->LabeledProtein

General workflow for protein labeling with amine-reactive dyes.

Detailed Protocol for Antibody Labeling:

  • Prepare the Antibody Solution: Dissolve the antibody in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.3.

  • Prepare the Dye Solution: Dissolve the amine-reactive Sulfo-Cy5 dye (e.g., Sulfo-Cy5 NHS ester) in a small amount of high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For sulfonated dyes, direct dissolution in the aqueous reaction buffer is often possible.[1]

  • Labeling Reaction: Add the reactive dye solution to the antibody solution at a molar ratio of approximately 8:1 (dye:antibody).[3]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[3]

  • Purification: Remove the unconjugated dye by passing the labeling reaction mixture through a gel filtration column (e.g., Sephadex G-25).[3]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~649 nm for Sulfo-Cy5).

Indirect Immunofluorescence for Super-Resolution Microscopy

This workflow outlines the steps for staining cellular targets for super-resolution imaging using a primary and a dye-labeled secondary antibody.

Immunofluorescence cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging CellCulture Cell Culture on Coverslips Fixation Fixation (e.g., 4% PFA) CellCulture->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 3% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Washing1 Washing PrimaryAb->Washing1 SecondaryAb Secondary Antibody Incubation (labeled with Sulfo-Cy5) Washing1->SecondaryAb Washing2 Washing SecondaryAb->Washing2 Mounting Mounting in dSTORM Buffer Washing2->Mounting Imaging Super-Resolution Imaging Mounting->Imaging

A typical indirect immunofluorescence staining protocol for super-resolution microscopy.

Detailed Protocol for dSTORM Imaging of Cellular Structures:

  • Cell Culture and Fixation: Plate cells (e.g., HeLa cells) on high-precision coverslips. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes.[8]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[3][8]

  • Blocking: To reduce non-specific antibody binding, block the cells with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.[3]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-tubulin) diluted in the blocking buffer for 1 hour.[3]

  • Washing: Wash the cells three times with PBS.[3]

  • Secondary Antibody Incubation: Incubate with the Sulfo-Cy5-labeled secondary antibody diluted in the blocking buffer for 1 hour.

  • Washing: Wash the cells three times with PBS to remove unbound secondary antibodies.

  • dSTORM Imaging: Mount the coverslip on a microscope slide with a dSTORM imaging buffer. A common dSTORM buffer consists of a buffer solution (e.g., Tris-HCl), an oxygen scavenging system (e.g., glucose oxidase and catalase), and a thiol (e.g., β-mercaptoethylamine, MEA).[11] Acquire a series of thousands of images under intense laser illumination at the excitation wavelength of Sulfo-Cy5 (~647 nm) to induce photoswitching. The stochastic blinking of individual fluorophores is then localized with high precision to reconstruct the final super-resolved image.

Signaling Pathways and Logical Relationships

The choice of a fluorophore is intrinsically linked to the experimental goal. The following diagram illustrates the decision-making process for selecting a suitable dye for super-resolution microscopy, considering the trade-offs between performance and cost.

DyeSelection Start Start: Need for Super-Resolution Imaging Application Application: dSTORM Imaging Start->Application Performance High Performance Required? (e.g., highest resolution, long acquisition times) Application->Performance Yes Cost Cost-Effective Solution Sufficient? Performance->Cost No Alexa647 Choice: Alexa Fluor 647 (Superior photostability and photon yield) Performance->Alexa647 Yes SulfoCy5 Choice: this compound (Good performance, cost-effective) Cost->SulfoCy5 Yes End Proceed to Experiment Alexa647->End SulfoCy5->End

Decision-making workflow for fluorophore selection in dSTORM.

Conclusion

This compound remains a valuable and widely used fluorescent probe for super-resolution microscopy, particularly for dSTORM. Its high molar extinction coefficient, good blinking properties, and enhanced water solubility make it a solid choice for many applications.[12] However, for experiments demanding the highest possible resolution, photostability, and photon output, Alexa Fluor 647 often proves to be the superior option, albeit at a higher cost.[7] The choice between this compound and its alternatives should be guided by the specific requirements of the experiment, including the desired resolution, the duration of image acquisition, and budget constraints. By carefully considering the quantitative data and following optimized experimental protocols, researchers can harness the power of super-resolution microscopy to unveil the intricate details of cellular and molecular processes.

References

Sulfonated Cy5 Dames: A Head-to-Head Comparison for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research, the selection of an appropriate fluorophore is paramount to generating high-quality, reliable data. Among the vast array of fluorescent dyes, cyanine dyes, particularly Cy5, have become indispensable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] A critical consideration when choosing a Cy5 dye is its degree of sulfonation, which significantly influences its physicochemical properties and, consequently, its performance in aqueous environments. This guide provides an objective comparison of sulfonated and non-sulfonated Cy5 dyes, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research needs.

Key Performance Characteristics: A Quantitative Comparison

The addition of sulfonate groups to the Cy5 core structure primarily enhances its water solubility and reduces aggregation, with minimal impact on its spectral properties.[3][4][5] While both sulfonated and non-sulfonated versions exhibit nearly identical excitation and emission spectra, their practical performance in labeling reactions and certain imaging applications can differ significantly.[6]

PropertyNon-Sulfonated Cy5Sulfonated Cy5 (Sulfo-Cy5)Key Differences & Considerations
Water Solubility LowHighSulfonated Cy5 readily dissolves in aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF, which can be detrimental to sensitive biomolecules.[7][8]
Aggregation Prone to aggregation in aqueous solutionsSignificantly reduced aggregationThe charged sulfonate groups provide electrostatic repulsion between dye molecules, minimizing aggregation-induced fluorescence quenching and ensuring more reliable labeling.[1][5]
Excitation Max (nm) ~646 - 649~646 - 649The excitation maxima are virtually identical, allowing for the use of the same laser lines and filter sets.[1][6]
Emission Max (nm) ~662 - 671~662 - 672Similar to the excitation maxima, the emission spectra are nearly superimposable.[1][]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~250,000 - 271,000Both forms of the dye exhibit a very high molar extinction coefficient, indicating a high probability of absorbing light at their excitation maximum.[1][6][]
Fluorescence Quantum Yield (Φf) ~0.2 - 0.3~0.2 - 0.28While generally similar, sulfonation can sometimes lead to a slight improvement in quantum yield and optical stability.[1][][][11]
Photostability GoodGenerally good, but can be slightly lower in some casesSome studies suggest that a lower net charge (fewer sulfonate groups) can correlate with higher photostability.[1][12] However, reduced aggregation in sulfonated versions can indirectly contribute to better performance in imaging applications.
Labeling Reactions Requires organic co-solvents (e.g., DMSO, DMF)Can be performed entirely in aqueous buffersThis simplifies the labeling protocol and is advantageous for sensitive proteins.[3][5]
Purification of Conjugates Standard chromatographic methods (e.g., gel filtration, HPLC)Dialysis against aqueous buffers is more efficient for removing unconjugated dye.[3][5]The high water solubility of sulfo-Cy5 simplifies the removal of excess dye.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for determining key photophysical parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[13]

Protocol:

  • Prepare a stock solution: Accurately weigh a known mass of the dye and dissolve it in a precise volume of a suitable solvent (e.g., methanol for non-sulfonated Cy5, and water for sulfonated Cy5) to create a stock solution of known concentration.[13]

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with known concentrations.

  • Measure absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (~649 nm for Cy5).

  • Plot and calculate: Plot absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[13]

Protocol:

  • Select a standard: Choose a reference dye with a well-characterized fluorescence quantum yield that absorbs and emits in a similar spectral region to Cy5. Indocyanine Green (ICG) in DMSO is often used as a standard for this spectral range.

  • Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Measure fluorescence spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Calculate quantum yield: The quantum yield of the sample (Φf_sample) is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φf_std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizing the Workflow Advantage of Sulfonated Cy5

The primary practical advantage of sulfonated Cy5 dyes lies in the simplification of the bioconjugation workflow. The following diagram illustrates the difference in the labeling process for a protein with non-sulfonated versus sulfonated Cy5.

G Bioconjugation Workflow: Non-Sulfonated vs. Sulfonated Cy5 cluster_0 Non-Sulfonated Cy5 cluster_1 Sulfonated Cy5 NS_Cy5 Non-Sulfonated Cy5 Dye DMSO Dissolve in DMSO/DMF NS_Cy5->DMSO Reaction_NS Labeling Reaction (with organic co-solvent) DMSO->Reaction_NS Protein_NS Protein in Aqueous Buffer Protein_NS->Reaction_NS Purification_NS Purification (e.g., Gel Filtration, HPLC) Reaction_NS->Purification_NS Conjugate_NS Labeled Protein Conjugate Purification_NS->Conjugate_NS S_Cy5 Sulfonated Cy5 Dye Water Dissolve directly in Aqueous Buffer S_Cy5->Water Reaction_S Labeling Reaction (Aqueous) Water->Reaction_S Protein_S Protein in Aqueous Buffer Protein_S->Reaction_S Purification_S Purification (e.g., Dialysis, Gel Filtration) Reaction_S->Purification_S Conjugate_S Labeled Protein Conjugate Purification_S->Conjugate_S

Caption: Bioconjugation workflow comparison.

Conclusion

The choice between sulfonated and non-sulfonated Cy5 dyes largely depends on the specific application and the nature of the biomolecule to be labeled. For applications involving sensitive proteins or requiring a simplified, organic solvent-free workflow, sulfonated Cy5 dyes are the superior choice due to their excellent water solubility and reduced tendency to aggregate.[3][7] While non-sulfonated Cy5 dyes can offer comparable photophysical performance, their use necessitates the addition of organic co-solvents, which can complicate the experimental procedure and potentially impact the integrity of the target biomolecule.[7] Ultimately, a thorough understanding of the advantages and limitations of each dye variant will enable researchers to select the optimal tool for their fluorescence-based investigations.

References

Cost-Effectiveness of Sulfo-Cy5 Amine for Large-Scale Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on large-scale screening campaigns, the choice of fluorescent dye is a critical decision that balances performance with budgetary constraints. This guide provides a comprehensive comparison of Sulfo-Cy5 amine with its primary alternatives, Alexa Fluor 647 and DyLight 649, to inform a cost-effective selection for high-throughput screening (HTS).

This compound is a water-soluble cyanine dye that has gained popularity for its bright fluorescence in the far-red spectrum, a region known for low autofluorescence from biological samples.[1] Its amine-reactive nature allows for straightforward conjugation to primary amines on proteins, peptides, and other biomolecules.[2] However, its cost-effectiveness in the context of large-scale screening, where thousands or even millions of data points are generated, requires a detailed analysis of not only the per-milligram cost but also its performance in HTS-specific assays.

Performance and Cost Comparison

Key performance indicators in HTS include a high signal-to-noise ratio, a robust Z'-factor (a statistical measure of assay quality), and high photostability to withstand the repeated excitation cycles common in automated screening.[3][4]

FeatureThis compoundAlexa Fluor 647DyLight 649
Excitation Max (nm) ~646~650~655
Emission Max (nm) ~662~668~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000
Quantum Yield ModerateHighHigh
Photostability GoodExcellentGood
Water Solubility HighHighHigh
Price (per mg, small quantity) ~$136 - $285[5][6]~$381 - $450[7][8]~$187 - $218[9][10]
Bulk Pricing Available upon request[11]Available upon requestAvailable upon request[12]

Note: Prices are approximate and can vary significantly between suppliers and over time. Bulk pricing is essential for an accurate cost-effectiveness assessment in large-scale screening and must be obtained directly from vendors.

While this compound appears to be a more budget-friendly option based on small-quantity pricing, the superior photostability and quantum yield of Alexa Fluor 647 could lead to a lower cost per data point.[13] Brighter and more stable dyes may allow for the use of lower concentrations, thus conserving both the dye and the labeled molecule. The performance of DyLight 649 is generally comparable to that of Cy5 dyes.[14]

Experimental Protocols

The successful implementation of any of these dyes in a large-scale screening campaign depends on a robust and optimized experimental protocol. Below are generalized protocols for two common HTS applications: a cell-based G-protein coupled receptor (GPCR) assay and a protein-protein interaction (PPI) fluorescence polarization assay.

Experimental Protocol 1: Cell-Based GPCR HTS Assay

This protocol outlines a method to screen for modulators of a specific GPCR using a fluorescently labeled ligand.

1. Cell Culture and Plating:

  • Culture cells expressing the target GPCR to 80-90% confluency.

  • Harvest and seed the cells into 384- or 1536-well microplates at a predetermined optimal density.

  • Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell adherence.

2. Compound Addition:

  • Prepare a compound library in an appropriate solvent (e.g., DMSO) at a concentration 100-fold higher than the final desired concentration.

  • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound to the cell plates.

  • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

3. Fluorescent Ligand Addition:

  • Prepare a solution of the this compound (or alternative dye) labeled ligand in assay buffer at a concentration twice the final desired concentration.

  • Add an equal volume of the fluorescent ligand solution to all wells of the plate.

  • Incubate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at room temperature, protected from light.

4. Signal Detection:

  • Read the plates using a microplate reader equipped with appropriate filters for the chosen dye (e.g., Ex/Em ~650/670 nm for this compound).

  • Data Analysis: Normalize the fluorescence signal to controls (e.g., no compound and a known inhibitor/activator) to determine the effect of each test compound. Calculate the Z'-factor to assess assay quality.[3]

Experimental Protocol 2: Fluorescence Polarization (FP) HTS Assay for Protein-Protein Interactions

This protocol describes a competitive binding assay to identify inhibitors of a PPI.[15][16]

1. Reagent Preparation:

  • Label one of the interacting proteins (the smaller partner, if applicable) with this compound (or an alternative dye) and purify the conjugate.

  • Prepare solutions of the labeled protein, the unlabeled protein partner, and the compound library in a suitable assay buffer.

2. Assay Assembly:

  • In a 384- or 1536-well plate, add the following in order:

    • Assay buffer.

    • Test compound from the library.

    • Unlabeled protein partner.

    • Incubate for a short period (e.g., 15 minutes) to allow for potential inhibitor binding.

    • Fluorescently labeled protein.

3. Incubation and Measurement:

  • Incubate the plate at room temperature for a time sufficient to reach equilibrium (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization on a plate reader equipped with the appropriate filters and polarizers.

4. Data Analysis:

  • A decrease in fluorescence polarization indicates displacement of the labeled protein by a test compound.

  • Normalize the data to controls (wells with and without the unlabeled protein partner) to identify potential inhibitors. Calculate the Z'-factor to validate the assay.[17]

Visualizing Workflows and Pathways

To better understand the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

G Experimental Workflow: Cell-Based GPCR HTS Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Culture GPCR-expressing cells B Plate cells in microplate A->B D Add compounds to cells B->D C Prepare compound library C->D E Add fluorescently labeled ligand D->E F Incubate E->F G Read fluorescence signal F->G H Data analysis (Normalization, Z'-factor) G->H I Identify hits H->I

Workflow for a cell-based GPCR HTS assay.

G Signaling Pathway: G-Protein Coupled Receptor (GPCR) Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream G Experimental Workflow: Fluorescence Polarization PPI HTS Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Label Protein A with fluorescent dye F Add labeled Protein A A->F B Prepare unlabeled Protein B E Add unlabeled Protein B B->E C Prepare compound library D Dispense compounds C->D D->E E->F G Incubate to equilibrium F->G H Measure fluorescence polarization G->H I Data analysis H->I J Identify inhibitors I->J

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy5 Amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Sulfo-Cy5 amine, a water-soluble cyanine dye commonly used in bioconjugation and fluorescence imaging. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The following protocols are based on general best practices for chemical waste management in a laboratory setting.

Key Chemical and Safety Data

Proper handling and storage are prerequisites for safe disposal. Below is a summary of key quantitative data for this compound.

ParameterValueCitation(s)
Storage Temperature -20°C[1][2]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[3]
Purity ≥95%[1]
Solubility Water, DMF, DMSO, Alcohols[1][2]
Excitation Maximum 646 nm[1][2]
Emission Maximum 662 nm[1][2]
Appearance Dark blue solid[2]

Standard Disposal Protocol for this compound

The following step-by-step methodology outlines the recommended procedure for disposing of this compound waste, including unused stock solutions, contaminated labware, and experimental residues. This protocol assumes that the waste may be classified as hazardous and should not be disposed of via standard drains or trash.

I. Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure appropriate PPE is worn to prevent exposure.

  • Eye Protection : Wear tightly fitting safety goggles or a face shield.[4]

  • Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile).[4][5]

  • Body Protection : Wear a standard laboratory coat. For larger quantities or potential splashes, consider an impervious apron.[4]

II. Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designate a Waste Container : Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene). The original product container can be used if it is in good condition.[6][7]

  • Aqueous Waste : Collect all aqueous solutions containing this compound, including unreacted labeling solutions and buffer washes, in a dedicated "Aqueous Hazardous Waste" container.

  • Solvent Waste : If DMSO or DMF were used as solvents, collect this waste in a separate "Non-halogenated Solvent Waste" container. Do not mix solvent waste with aqueous waste.[8]

  • Solid Waste : Collect all chemically contaminated solid materials, such as pipette tips, gloves, and absorbent paper, in a designated, lined container for solid chemical waste.[7] Do not dispose of these items in the regular trash.[6]

III. Waste Container Labeling and Storage

Accurate labeling is mandatory for regulatory compliance and safe handling.

  • Label Contents : Attach a hazardous waste label to the container as soon as the first drop of waste is added.[6]

  • List all Constituents : Clearly write the full chemical names of all components, including this compound, buffers, solvents, and any other reagents.[6][8] Estimate the percentage of each component.

  • Keep Container Closed : The waste container must be securely capped at all times, except when adding waste.[6][9]

  • Store Safely : Store the waste container in a designated Satellite Accumulation Area within the laboratory.[9] Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks. Store away from incompatible materials, such as strong acids or oxidizers.[8]

IV. Final Disposal Procedure

Never dispose of cyanine dyes or other hazardous chemicals down the drain or in the regular trash.[6][7][10]

  • Arrange for Pickup : Once the waste container is full or has been accumulating for a specified time (consult your institution's policy), contact your facility's Environmental Health & Safety (EHS) department to request a hazardous waste pickup.[6][9]

  • Follow Institutional Guidelines : Adhere to all specific procedures and documentation requirements provided by your EHS office for waste collection and disposal.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Sulfo_Cy5_Amine_Disposal This compound Disposal Workflow start Start: Generate This compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type aqueous Aqueous Waste (e.g., buffers) waste_type->aqueous Liquid (Aqueous) solvent Solvent Waste (e.g., DMSO, DMF) waste_type->solvent Liquid (Organic Solvent) solid Solid Waste (e.g., tips, gloves) waste_type->solid Solid collect_aqueous Collect in 'Aqueous Hazardous Waste' Container aqueous->collect_aqueous collect_solvent Collect in 'Non-Halogenated Solvent Waste' Container solvent->collect_solvent collect_solid Collect in Lined 'Solid Chemical Waste' Container solid->collect_solid label_container Step 3: Label Container with All Components and Percentages collect_aqueous->label_container collect_solvent->label_container collect_solid->label_container store_waste Step 4: Store Securely in Satellite Accumulation Area (Capped, Secondary Containment) label_container->store_waste full Container Full? store_waste->full full->store_waste No contact_ehs Step 5: Contact EHS for Hazardous Waste Pickup full->contact_ehs Yes end End: Waste Properly Disposed contact_ehs->end

Caption: Workflow for safe collection and disposal of this compound waste.

References

Personal protective equipment for handling Sulfo-Cy5 amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sulfo-Cy5 Amine

This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

This compound is a water-soluble, near-infrared fluorescent dye commonly used for labeling biomolecules like proteins and antibodies.[1] While invaluable in research, proper handling is crucial due to its chemical nature and potential hazards.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for similar cyanine compounds, this compound should be handled with care. One SDS for a related compound, Sulfo-Cyanine5 amine, identifies specific health and environmental hazards.[2]

GHS Hazard Classification [2]

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Acute Aquatic Toxicity Category 1 H400: Very toxic to aquatic life

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Precautionary Statements [2]

  • Prevention: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment.

  • Response: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Collect spillage.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The minimum PPE for working in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3][4] The following table outlines the specific PPE required for handling this compound.

Recommended Personal Protective Equipment (PPE)

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Powder (e.g., weighing) Tightly fitting safety goggles.[5] A face shield is recommended for larger quantities. Chemical-resistant nitrile gloves.[6][7] Inspect gloves prior to use. Standard lab coat. Use a certified N95 (or equivalent) dust mask or work in a chemical fume hood or ventilated enclosure to prevent inhalation of powder.[5][7]
Preparing Solutions (liquid handling) Chemical splash goggles.[4][6] A face shield provides additional protection against splashes.[6] Chemical-resistant nitrile gloves.[6] If contact occurs, remove and replace gloves immediately, then wash hands.[3] Lab coat. Consider a chemically resistant apron. Work in a well-ventilated area or a chemical fume hood.[5][8]
General Use & Labeling Reactions Safety glasses with side shields are the minimum requirement.[3] Chemical-resistant nitrile gloves.[6] Lab coat. Not generally required if working with small, dilute quantities in a well-ventilated area.

| Spill Cleanup & Waste Disposal | Chemical splash goggles and a face shield.[6] | Heavy-duty or double-layered nitrile gloves.[3] | Chemically resistant apron or coveralls over a lab coat. | Dependent on spill size and volatility. For large spills of solutions, a respirator may be necessary.[6] |

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

Experimental Protocol: Safe Handling Workflow

This protocol details the step-by-step process for safely working with this compound, from receipt to cleanup.

1. Preparation and Workspace Setup:

  • Designate a specific area for handling the dye, preferably within a chemical fume hood or a well-ventilated space.[9]

  • Cover the work surface with absorbent, disposable bench paper.[7]

  • Ensure an eyewash station and safety shower are immediately accessible.

  • Assemble all necessary materials: this compound, solvents (e.g., water, DMSO, DMF[10][11][12]), pipettes, vials, and waste containers.

2. Handling this compound Powder:

  • Before handling the solid, put on all required PPE (goggles, gloves, lab coat, respirator/mask).

  • To minimize dust, avoid opening the vial in a drafty area. If possible, handle within a fume hood or a glove box.[5]

  • Carefully weigh the desired amount of powder using a calibrated balance. Use anti-static weigh paper or a weigh boat.

  • Close the stock container tightly immediately after use.

3. Preparing Stock Solutions:

  • Add the solvent to the pre-weighed powder slowly to avoid splashing.

  • Ensure the dye is fully dissolved by vortexing or sonicating as needed. This compound is soluble in water, DMF, and DMSO.[10][11]

  • Clearly label the solution container with the chemical name, concentration, solvent, and date of preparation.[7]

4. Storage:

  • Store the solid compound and stock solutions at -20°C in the dark.[10][12] The product should be desiccated.[11][12]

  • Protect from prolonged exposure to light.[11][12]

5. Cleanup:

  • Wipe down the work area with an appropriate cleaning agent.

  • Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips, gloves) as hazardous chemical waste.

  • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

Due to its high toxicity to aquatic life, this compound waste must not be disposed of down the drain.[2][9] All waste must be collected and managed as hazardous chemical waste.[13]

1. Waste Segregation:

  • Use separate, clearly labeled, and leak-proof containers for each type of waste.[9][14]

    • Solid Waste: Contaminated gloves, weigh paper, pipette tips, etc.

    • Aqueous Liquid Waste: Unused or leftover dye solutions, reaction buffers.

    • Non-Halogenated Solvent Waste: Solutions of dye in solvents like DMSO or DMF.

2. Waste Collection:

  • Keep waste containers tightly closed except when adding waste.[9]

  • Store waste containers in a designated satellite accumulation area within the lab.[9]

  • Do not mix incompatible waste streams. For example, keep acidic and basic solutions separate.[14]

3. Disposal Procedure:

  • Follow your institution's guidelines for hazardous waste disposal.

  • Contact your Environmental Health & Safety (EH&S) department to arrange for pickup of full waste containers.[9]

  • Never pour dye solutions down the sink.[7][9] The high aquatic toxicity requires professional disposal.[2]

Visualizations

The following diagrams illustrate key procedural workflows for safety and clarity.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood Preferred) don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_materials 3. Assemble Materials & Waste Containers don_ppe->gather_materials weigh 4. Weigh Solid Dye gather_materials->weigh dissolve 5. Prepare Stock Solution weigh->dissolve use 6. Perform Experiment dissolve->use segregate_waste 7. Segregate Waste (Solid, Aqueous, Solvent) use->segregate_waste clean_area 8. Decontaminate Work Area segregate_waste->clean_area doff_ppe 9. Doff PPE clean_area->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safely Handling this compound.

G task Identify Task solid Handling Solid Powder? task->solid liquid Handling Liquid Solution? solid->liquid No ppe_solid Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Dust Mask solid->ppe_solid Yes ppe_liquid Required PPE: - Splash Goggles - Nitrile Gloves - Lab Coat liquid->ppe_liquid Yes ppe_spill Spill / Large Volume? liquid->ppe_spill No ppe_liquid->ppe_spill ppe_spill_yes Add Face Shield & Chem-Resistant Apron ppe_spill->ppe_spill_yes Yes

Caption: Decision Logic for Selecting Appropriate PPE.

Chemical and Physical Properties

The following data provides key characteristics of this compound.

PropertyValueReference
Molecular FormulaC₃₈H₅₂N₄O₇S₂[10][11]
Molecular Weight~741 g/mol [2][10]
CAS Number2183440-44-8[10][11]
AppearanceDark blue solid[11][12]
SolubilityWater, DMF, DMSO, alcohols[10][11][12]
Excitation Maximum (λex)646 nm[10][11][12]
Emission Maximum (λem)662 nm[10][11][12]
Molar Extinction Coefficient271,000 M⁻¹cm⁻¹[10][11][12]
Fluorescence Quantum Yield0.28[10][11][12]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.